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  • Product: 1,4-Dioxaspiro[4.5]decan-2-one
  • CAS: 4423-79-4

Core Science & Biosynthesis

Foundational

1,4-Dioxaspiro[4.5]decan-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Dioxaspiro[4.5]decan-2-one For the attention of researchers, scientists, and professionals in drug development, this document serves as a com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Dioxaspiro[4.5]decan-2-one

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical properties, synthesis, and reactivity of 1,4-Dioxaspiro[4.5]decan-2-one. As a Senior Application Scientist, the following narrative is structured to provide not just data, but actionable insights grounded in established chemical principles.

1,4-Dioxaspiro[4.5]decan-2-one (CAS No. 4423-79-4) is a heterocyclic organic compound featuring a unique spirocyclic architecture.[1][2] This structure unites a five-membered dioxolanone ring (a type of lactone) with a six-membered cyclohexane ring, where the spiro-carbon is also part of a ketal linkage. This arrangement is not merely a structural curiosity; it imparts a specific combination of reactivity and stability that makes it a valuable building block in modern organic synthesis.

The rigid, three-dimensional framework of the spirocycle is particularly sought after in medicinal chemistry for the synthesis of novel therapeutics.[3] It allows for the precise spatial orientation of pharmacophoric groups, which can lead to high-affinity interactions with biological targets such as receptors and enzymes.[3] The inherent functionalities—a reactive lactone and a stable ketal protecting group—offer a versatile platform for constructing complex molecular frameworks for pharmaceuticals and other specialty chemicals.[4]

Synthesis and Mechanistic Considerations

The synthesis of spirocyclic lactones is an active area of research, with various methods developed to construct the core C-C and C-O bonds efficiently.[5] While complex, multi-step syntheses exist, a common and illustrative approach for 1,4-Dioxaspiro[4.5]decan-2-one involves the reaction of a cyclohexanone precursor with a suitable C2-bifunctional reagent.

A foundational method involves the acid-catalyzed reaction between cyclohexanone and glycolic acid. This reaction proceeds through two key transformations occurring in concert: ketal formation and esterification (lactonization). The ketal is formed between the cyclohexanone carbonyl and the hydroxyl group of glycolic acid, while the lactone is formed by the intramolecular esterification between the same hydroxyl group and the carboxylic acid moiety. This process is typically driven to completion by the removal of water.

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one.

Experimental Protocol: Synthesis from Cyclohexanone and Glycolic Acid

This protocol describes a representative procedure for the laboratory-scale synthesis.

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Charging Reactants: To the flask, add cyclohexanone (1.0 eq.), glycolic acid (1.1 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approx. 100 mL).

  • Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, driving the equilibrium towards product formation. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-6 hours.

  • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1,4-Dioxaspiro[4.5]decan-2-one.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of 1,4-Dioxaspiro[4.5]decan-2-one are fundamental to its identification and application.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₈H₁₂O₃[1][2]
Molar Mass 156.18 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Melting Point 32-35 °C (lit.)[1]
Boiling Point 70 °C at 0.5 mmHg (lit.)[1]
Density ~1.089 g/cm³ (estimate)[1]
CAS Number 4423-79-4[2]
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1750-1780 cm⁻¹ , which is characteristic of the C=O stretch in a five-membered ring lactone. Additional strong bands in the 1100-1250 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and the ketal moieties.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a complex multiplet for the 10 protons of the cyclohexane ring. A characteristic singlet or AB quartet will appear for the two protons on the dioxolanone ring (at the C-3 position), typically in the range of 4.0-4.5 ppm.

    • ¹³C NMR: The spectrum will display distinct signals for the eight carbon atoms. Key resonances include the carbonyl carbon of the lactone (δ ≈ 170-175 ppm), the spiro-carbon of the ketal (δ ≈ 100-110 ppm), and the methylene carbon adjacent to the ester oxygen (δ ≈ 60-70 ppm).

  • Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) would be observed at m/z = 156. Common fragmentation patterns would involve the loss of CO₂ (m/z = 112) or cleavage of the dioxolanone ring. Key fragment ions reported include m/z values of 113, 98, and 55.[2]

Reactivity and Strategic Applications

The utility of 1,4-Dioxaspiro[4.5]decan-2-one in drug development stems from its predictable reactivity, which allows for its strategic incorporation into larger, more complex molecules.

Reactivity_Diagram Core 1,4-Dioxaspiro[4.5]decan-2-one Lactone Ring Ketal Group α-Carbon NucleophilicAttack Nucleophilic Attack (e.g., Hydrolysis, Aminolysis) Core:lactone->NucleophilicAttack Ring Opening AcidCleavage Acid-Catalyzed Deprotection Core:ketal->AcidCleavage Reveals Ketone EnolateFormation Enolate Formation (Alkylation, etc.) Core:alpha->EnolateFormation Functionalization

Caption: Key reactivity sites of 1,4-Dioxaspiro[4.5]decan-2-one.

  • Lactone Ring Opening: The ester linkage is susceptible to nucleophilic attack. This is the primary mode of reactivity for derivatization.

    • Hydrolysis: Treatment with aqueous base (e.g., NaOH) followed by acidification will hydrolyze the lactone to yield the corresponding hydroxy acid (2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid).

    • Aminolysis: Reaction with primary or secondary amines opens the lactone to form stable hydroxy amides. This is a highly valuable transformation for linking the spirocyclic core to other molecular fragments in drug synthesis.

  • Ketal as a Protecting Group: The ethylene ketal is stable under neutral and basic conditions, making it an excellent protecting group for the cyclohexanone carbonyl. This allows for selective manipulation of the lactone moiety or other parts of a larger molecule. The ketal can be readily cleaved under acidic conditions (e.g., aqueous HCl) to reveal the original ketone, providing another handle for further synthetic transformations.

  • α-Carbon Functionalization: The methylene protons alpha to the lactone carbonyl are weakly acidic. Under the influence of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), an enolate can be formed.[6][7] This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C-3 position of the dioxolanone ring, further expanding the molecular diversity accessible from this scaffold.[7]

Conclusion

1,4-Dioxaspiro[4.5]decan-2-one is a strategically important synthetic intermediate whose value lies in its unique spirocyclic structure and orthogonal reactivity. The stable ketal allows it to serve as a protected form of cyclohexanone, while the reactive lactone provides a reliable handle for chain extension and the introduction of diverse functionalities. For researchers in drug discovery, this molecule offers a rigid, three-dimensional scaffold that is ideal for exploring chemical space and designing potent, selective ligands for a range of biological targets. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Jadhav, S. D., et al. (2015). One-pot C–C/C–O bond formation: synthesis of spirocyclic lactones. RSC Advances, 5(128), 105937-105941. [Link][5]

  • Stanko, A. M., & Stoltz, B. M. (2024). Asymmetric Synthesis of Spirocyclic Lactones. Synfacts, 20(10), 1053. [Link][6]

  • Burtin, G., et al. (1997). Synthesis of a novel spirocyclic lactone in a potential route to squalestatin 1. Journal of the Chemical Society, Perkin Transactions 1, (18), 2577-2582. [Link][8]

  • Stanko, A. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793-6797. [Link][7]

  • ChemBK. (2024). 1,4-dioxaspiro(4.5)decan-2-one. ChemBK. [Link][1]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4986. [Link][9]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. PubChem Compound Database. [Link][2]

  • Global Info Research. (n.d.). The Role of 1,4-Dioxaspiro[4.5]decane-2-methanol in Modern Organic Synthesis. [Link][4]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in Diverse Research Fields. [Link][10]

Sources

Exploratory

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-2-one (CAS No. 4423-79-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1,4-Dioxaspiro[4.5]decan-2-one, a heterocyclic organic compound with the CAS number 4423-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1,4-Dioxaspiro[4.5]decan-2-one, a heterocyclic organic compound with the CAS number 4423-79-4. This spiroketal lactone is a valuable building block in organic synthesis, offering a unique structural motif for the development of complex molecules. This document consolidates its physicochemical properties, synthesis, spectroscopic characterization, and known applications, with a particular focus on its utility as a synthetic intermediate. While direct biological data on this specific isomer is limited, the broader class of 1,4-dioxaspiro[4.5]decane derivatives has shown significant promise in medicinal chemistry, a field where this compound holds potential.

Introduction

1,4-Dioxaspiro[4.5]decan-2-one, also known by its synonym 2,2-Pentamethylene-1,3-dioxolan-4-one, is a unique bicyclic compound featuring a spirocyclic linkage between a cyclohexane ring and a 1,3-dioxolan-4-one ring.[1] This arrangement confers a distinct three-dimensional geometry, making it an attractive scaffold for introducing stereochemical complexity in synthetic targets. Its structure combines the features of a lactone and a ketal, offering multiple sites for chemical modification. While its primary documented use is as a fragrance ingredient, its true potential lies in its application as a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity.[2] This guide aims to provide a detailed technical resource for researchers looking to explore the chemistry and applications of this intriguing molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of 1,4-Dioxaspiro[4.5]decan-2-one are summarized in the table below.

PropertyValueSource
CAS Number 4423-79-4[1]
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Appearance Colorless to light yellow liquid or low melting solid
IUPAC Name 1,4-Dioxaspiro[4.5]decan-2-one[1]
Synonyms 2,2-Pentamethylene-1,3-dioxolan-4-one[1]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl group (C=O) of the lactone, typically in the range of 1750-1780 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether and ester functionalities.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 156, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ (m/z 44) from the lactone ring and fragmentation of the cyclohexane ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of multiplets for the methylene protons of the cyclohexane ring. The methylene protons of the dioxolanone ring would likely appear as a singlet or a pair of doublets.

    • ¹³C NMR: The carbon NMR spectrum would be characterized by a peak for the carbonyl carbon of the lactone in the downfield region (around 170-180 ppm). The spiro carbon would also have a characteristic chemical shift, typically around 100-110 ppm. The remaining signals would correspond to the methylene carbons of the cyclohexane and dioxolanone rings.

Synthesis and Purification

The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one can be achieved through the ketalization of a suitable hydroxy acid precursor with cyclohexanone. A general synthetic approach is outlined below. The causality behind this experimental choice lies in the well-established reactivity of ketones with diols or hydroxy acids to form ketals and related structures, providing a straightforward and efficient route to the desired spirocyclic system.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one

This protocol is a generalized procedure based on established methods for the synthesis of related dioxolanones.

Materials:

  • 2-Hydroxyacetic acid (glycolic acid)

  • Cyclohexanone

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetic acid (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,4-Dioxaspiro[4.5]decan-2-one.

Self-Validating System: The success of the synthesis is validated at several stages. The removal of the stoichiometric amount of water in the Dean-Stark trap provides a clear indication of the reaction's progression. TLC analysis allows for the visualization of the consumption of starting materials and the formation of the product. Finally, the spectroscopic characterization (IR, MS, and NMR) of the purified product confirms its identity and purity.

Synthesis_Workflow Reactants 2-Hydroxyacetic Acid + Cyclohexanone + p-TSA (cat.) Reaction Reflux in Toluene with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product 1,4-Dioxaspiro[4.5]decan-2-one Purification->Product

Caption: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-2-one.

Chemical Reactivity and Synthetic Applications

The reactivity of 1,4-Dioxaspiro[4.5]decan-2-one is dictated by the presence of the lactone and ketal functionalities. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited to introduce a variety of functional groups. The ketal moiety is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to regenerate the cyclohexanone and diol functionalities.

As a synthetic building block, 1,4-Dioxaspiro[4.5]decan-2-one offers several strategic advantages:

  • Chiral Pool Synthesis: The dioxolanone ring can be derived from chiral hydroxy acids, allowing for the synthesis of enantiomerically pure spirocyclic compounds.

  • Scaffold for Diversity-Oriented Synthesis: The multiple functional handles allow for the generation of diverse molecular libraries for screening in drug discovery and materials science.

  • Conformationally Restricted Analogs: The rigid spirocyclic framework can be used to synthesize conformationally constrained analogs of biologically active molecules, which can provide insights into structure-activity relationships.

While specific examples of the use of 1,4-Dioxaspiro[4.5]decan-2-one in the synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, its structural motifs are present in a variety of biologically active compounds. The broader class of 1,4-dioxaspiro[4.5]decane derivatives has been investigated for various therapeutic applications.[3]

Potential in Drug Discovery and Medicinal Chemistry

Although direct biological activity data for 1,4-Dioxaspiro[4.5]decan-2-one is scarce, the 1,4-dioxaspiro[4.5]decane scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this scaffold have been explored as ligands for various biological targets. For instance, derivatives of the isomeric 1,4-Dioxaspiro[4.5]decan-8-one have been utilized in the preparation of potent analgesic compounds and as building blocks for probes targeting the dopamine reuptake complex.[4]

The rigid nature of the spirocyclic system can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The lactone functionality in 1,4-Dioxaspiro[4.5]decan-2-one could act as a key interaction point with biological macromolecules or serve as a precursor for further functionalization.

Potential_Applications Core 1,4-Dioxaspiro[4.5]decan-2-one (Scaffold) Derivatization Chemical Derivatization (e.g., Ring Opening, Substitution) Core->Derivatization Screening Biological Screening Derivatization->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Drug_Development Further Drug Development Lead_Compound->Drug_Development

Caption: Logical workflow for the utility of the scaffold in drug discovery.

Safety and Handling

Appropriate safety precautions should be taken when handling 1,4-Dioxaspiro[4.5]decan-2-one. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,4-Dioxaspiro[4.5]decan-2-one is a structurally unique and synthetically versatile building block. While its direct applications in drug discovery are yet to be fully explored, the established importance of the 1,4-dioxaspiro[4.5]decane scaffold in medicinal chemistry highlights its potential. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers interested in leveraging this compound for the synthesis of novel and complex molecules. Further research into the reactivity and biological activity of this specific isomer is warranted to unlock its full potential.

References

  • The Role of 1,4-Dioxaspiro[4.5]decane-2-methanol in Modern Organic Synthesis. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-2-one. Available at: [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available at: [Link]

  • Chemical Synthesis Database. 3-methyl-1,4-dioxaspiro[4.5]decan-2-one. Available at: [Link]

  • PubChemLite. 1,4-dioxaspiro[4.5]decan-2-one. Available at: [Link]

  • NIST WebBook. 1,4-Dioxaspiro[4.5]decane. Available at: [Link]

  • NIST WebBook. 1,4-Dioxaspiro[4.5]decane. Available at: [Link]

  • Google Patents. Method for producing methylene-1,3-dioxolanes.
  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available at: [Link]

Sources

Foundational

The 1,4-Dioxaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Systems in Medicinal Chemistry In the landscape of contemporary drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Systems in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as "privileged scaffolds." Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise spatial orientation of pharmacophoric groups and fostering high-affinity interactions with biological targets. The 1,4-Dioxaspiro[4.5]decane framework, in particular, has garnered significant attention as a versatile building block in the synthesis of innovative therapeutic agents.

This guide provides a comprehensive technical overview of the 1,4-Dioxaspiro[4.5]decane scaffold, with a primary focus on its most prominent and well-documented isomer, 1,4-Dioxaspiro[4.5]decan-8-one . While other isomers, such as 1,4-Dioxaspiro[4.5]decan-2-one, are known, the preponderance of available scientific literature and application data centers on the -8-one derivative. We will delve into the synthesis, chemical properties, and critical applications of this key intermediate, providing field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

I. The 1,4-Dioxaspiro[4.5]decane Core: Structure and Physicochemical Properties

The 1,4-Dioxaspiro[4.5]decane skeleton consists of a cyclohexane ring fused to a 1,3-dioxolane ring through a spirocyclic carbon atom. The numbering of the atoms dictates the position of the carbonyl group in its ketone derivatives.

Property1,4-Dioxaspiro[4.5]decan-2-one1,4-Dioxaspiro[4.5]decan-8-one
IUPAC Name 1,4-Dioxaspiro[4.5]decan-2-one1,4-Dioxaspiro[4.5]decan-8-one
CAS Number 4423-79-4[1]4746-97-8
Molecular Formula C₈H₁₂O₃[1]C₈H₁₂O₃
Molecular Weight 156.18 g/mol [1]156.18 g/mol
Appearance Data not widely availableWhite to beige crystalline powder[2]
Melting Point Data not widely available70-73 °C[2]

The dioxolane ring in these structures typically serves as a protecting group for a diol or, in the case of the ketone derivatives, a carbonyl group. This protective strategy is fundamental to its utility in multi-step syntheses, allowing for selective chemical transformations at other positions of the molecule.[3]

II. Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is a well-established process, typically achieved through the monoketalization of 1,4-cyclohexanedione with ethylene glycol.[4] This reaction selectively protects one of the two ketone functionalities, yielding the desired spirocyclic intermediate.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is based on established procedures for the selective ketalization of diones.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Heptane or petroleum ether for recrystallization

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 1,4-cyclohexanedione is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1,4-Dioxaspiro[4.5]decan-8-one by recrystallization from a suitable solvent system, such as heptane or petroleum ether, to afford a white crystalline solid.[2]

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The ketalization reaction is an equilibrium process. The continuous removal of the water byproduct is crucial to shift the equilibrium towards the product side, ensuring a high yield.

  • Catalytic Acid: p-Toluenesulfonic acid is a strong, non-nucleophilic acid that effectively catalyzes the formation of the ketal without promoting significant side reactions.

  • Aqueous Workup: The washing steps are essential to remove the acid catalyst and any remaining water-soluble impurities.

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via monoketalization.

III. Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1,4-Dioxaspiro[4.5]decan-8-one lies in the selective reactivity of its unprotected ketone. This functionality serves as a handle for a wide array of chemical transformations, most notably reductive amination, to introduce nitrogen-containing moieties.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines from ketones. For 1,4-Dioxaspiro[4.5]decan-8-one, this reaction provides a direct route to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its derivatives, which are key intermediates for various drug candidates.[5]

Experimental Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol outlines a general one-pot procedure for reductive amination.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM.

  • Add an excess of an ammonia source, such as ammonium acetate (5-10 eq).[6]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), in portions.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the protonated imine intermediate over the starting ketone, minimizing side reactions.[6]

  • Imine Formation: The initial reaction with an ammonia source forms an imine in situ, which is the actual substrate for the reduction. Driving this equilibrium forward is key to an efficient reaction.

Caption: Reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

IV. Applications in Drug Development: Targeting the Central Nervous System

The rigid, three-dimensional nature of the 1,4-Dioxaspiro[4.5]decane scaffold makes it an excellent platform for the design of ligands that require a precise spatial arrangement of functional groups for receptor binding. Derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine have been extensively investigated as potent and selective ligands for various G-protein coupled receptors (GPCRs) in the central nervous system (CNS).

Serotonin 1A (5-HT₁ₐ) Receptor Agonists

A significant body of research has focused on the development of 1,4-Dioxaspiro[4.5]decane derivatives as agonists for the 5-HT₁ₐ receptor.[5] This receptor is a well-validated target for the treatment of anxiety and depression. The spirocyclic core helps to orient an arylpiperazine moiety, a common pharmacophore for 5-HT₁ₐ ligands, in an optimal conformation for high-affinity binding.

The general structure of these agonists involves the 1,4-Dioxaspiro[4.5]decane core linked to an arylpiperazine via a flexible alkyl chain. Variations in the arylpiperazine substitution and the linker length can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

G_Protein_Signaling cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein cluster_effector Effector cluster_second_messenger Second Messenger Ligand 5-HT1A Agonist (Dioxaspirodecane Derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production

Caption: Simplified 5-HT₁ₐ receptor signaling pathway.

V. Conclusion and Future Perspectives

The 1,4-Dioxaspiro[4.5]decane scaffold, exemplified by the versatile intermediate 1,4-Dioxaspiro[4.5]decan-8-one, represents a powerful tool in the arsenal of medicinal chemists. Its robust synthesis, predictable reactivity, and favorable conformational properties have established it as a valuable building block for the creation of novel therapeutics, particularly in the realm of CNS disorders. The continued exploration of this and related spirocyclic systems will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As synthetic methodologies advance, the accessibility and diversity of such scaffolds will expand, further fueling innovation in drug design and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]

Sources

Exploratory

physical properties of 1,4-Dioxaspiro[4.5]decan-2-one

An In-Depth Technical Guide to the Physical Properties of 1,4-Dioxaspiro[4.5]decan-2-one Abstract This technical guide provides a comprehensive analysis of the core physical and chemical properties of 1,4-Dioxaspiro[4.5]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,4-Dioxaspiro[4.5]decan-2-one

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-2-one (CAS No: 4423-79-4). Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers insights into the causality behind its characteristics and outlines the standard methodologies for their validation. The guide synthesizes data from established chemical databases and provides a framework for the practical application of this knowledge in a laboratory setting.

Compound Identification and Molecular Structure

1,4-Dioxaspiro[4.5]decan-2-one is a spirocyclic compound featuring a cyclohexyl ring fused to a dioxolanone ring. This unique structural arrangement, particularly the lactone (cyclic ester) functional group, is pivotal to its chemical reactivity and physical behavior. It is a valuable building block in organic synthesis, often utilized for introducing protected carbonyl functionalities or as a scaffold in the synthesis of more complex molecules.

cluster_ID Compound Identification Compound 1,4-Dioxaspiro[4.5]decan-2-one CAS CAS Number: 4423-79-4 Compound->CAS Formula Molecular Formula: C₈H₁₂O₃ [1, 3, 15] Compound->Formula MW Molecular Weight: 156.18 g/mol [1, 3, 15] Compound->MW Synonym Synonym: 2,2-Pentamethylene-1,3-dioxolan-4-one [3] Compound->Synonym

Caption: Core identifiers for 1,4-Dioxaspiro[4.5]decan-2-one.

Core Physicochemical Properties

The physical state and thermodynamic properties of a compound are foundational to its handling, storage, and application in synthesis. 1,4-Dioxaspiro[4.5]decan-2-one is typically encountered as a low-melting solid or a colorless to light yellow liquid, a direct consequence of its moderate molecular weight and intermolecular forces.[1] The lactone group introduces polarity, influencing its melting and boiling points.

PropertyValueSource(s)
Physical State Colorless to light yellow liquid / low melting solid with a special aromatic smell.[1]
Melting Point 32-35 °C (literature)[1]
Boiling Point 70 °C at 0.5 mm Hg (literature)[1]
Density 1.0887 g/cm³ (rough estimate)[1]
Vapor Pressure 0.0165 mmHg at 25 °C[1]
Flash Point 221 °F (105 °C)[1]
Refractive Index 1.4430 (estimate)[1]

Field Insight: The relatively low, sharp melting point range suggests a compound of high purity.[1] However, its boiling point being specified under vacuum indicates thermal sensitivity.[1] Attempting to distill this compound at atmospheric pressure would likely lead to decomposition. This is a critical consideration for purification protocols, favoring methods like vacuum distillation or chromatography over atmospheric distillation.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique spectroscopic approach is essential for the unambiguous characterization of 1,4-Dioxaspiro[4.5]decan-2-one.

cluster_workflow Analytical Characterization Workflow Sample Sample of 1,4-Dioxaspiro[4.5]decan-2-one IR Infrared (IR) Spectroscopy (Functional Group ID) Sample->IR MS Mass Spectrometry (MS) (Molecular Weight Verification) IR->MS Confirms C=O, C-O NMR Nuclear Magnetic Resonance (NMR) (Structural Elucidation) MS->NMR Confirms m/z 156.078 Purity Purity & Identity Confirmed NMR->Purity Confirms Proton/Carbon Skeleton

Caption: A typical workflow for structural validation.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern. For 1,4-Dioxaspiro[4.5]decan-2-one, the expected monoisotopic mass is 156.07864 Da.[2] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 156, with characteristic fragmentation patterns arising from the loss of CO₂, ethylene, or parts of the cyclohexane ring. GC-MS data is available for this compound, confirming its amenability to this technique.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying key functional groups. The defining feature in the IR spectrum of this molecule is the lactone carbonyl (C=O) stretch.

  • C=O Stretch: A strong, sharp absorption band is expected around 1780-1800 cm⁻¹ . The five-membered ring structure of the dioxolanone increases the ring strain, shifting the carbonyl absorption to a higher frequency compared to a standard acyclic ester (typically 1735-1750 cm⁻¹).

  • C-O Stretch: Strong bands corresponding to the C-O-C stretches of the ester and ketal functionalities are expected in the 1000-1300 cm⁻¹ region.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the cyclohexane ring will also be present.

Publicly available FTIR and ATR-IR spectra confirm these characteristic absorptions.[2]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

To ensure the trustworthiness of reported physical data, standardized experimental protocols must be followed. DSC is a highly accurate method for determining the melting point and assessing the purity of a crystalline solid.

Causality Behind Experimental Choices:

  • Why DSC over a simple melting point apparatus? DSC provides not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus), which is a quantitative measure of the energy required to melt the substance. A sharp peak with a narrow transition range is a strong indicator of high purity.

  • Why an inert atmosphere? Using a nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the measured thermal event is purely the melting transition.

  • Why a specific heating rate? A slow heating rate (e.g., 2-5 °C/min) allows the system to remain in thermal equilibrium, yielding a more accurate and higher-resolution measurement of the melting transition.

cluster_protocol DSC Protocol for Melting Point Determination start Start prep 1. Accurately weigh 1-3 mg of sample into a hermetic aluminum pan. start->prep seal 2. Seal the pan to encapsulate the sample. prep->seal calibrate 3. Perform temperature and enthalpy calibration with an Indium standard. seal->calibrate load 4. Place the sample pan and an empty reference pan in the DSC cell. calibrate->load program 5. Equilibrate at 20°C. Program a heat ramp of 5°C/min to 50°C under Nitrogen purge (50 mL/min). load->program analyze 6. Analyze the resulting thermogram. Determine the onset and peak temperature of the endotherm. program->analyze end End: Melting Point Determined analyze->end

Caption: A self-validating workflow for DSC analysis.

Conclusion

The are dictated by its distinct spirocyclic lactone structure. Its low melting point, susceptibility to thermal degradation, and characteristic spectroscopic signatures are critical parameters for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for validating these properties, ensuring data integrity and reproducibility in the synthesis and application of this versatile chemical intermediate.

References

  • 1,4-dioxaspiro(4.5)decan-2-one - Physico-chemical Properties. (2024). ChemBK. [Link]

  • 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093. PubChem, National Center for Biotechnology Information. [Link]

  • 1,4-Dioxaspiro(4.5)decan-2-one | C8H12O3 | CID 544223. PubChem, National Center for Biotechnology Information. [Link]

Sources

Foundational

Spectroscopic Data of 1,4-Dioxaspiro[4.5]decan-2-one: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dioxaspiro[4.5]decan-2-one, a spirocyclic lactone of interest to researchers in organic synthesis and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dioxaspiro[4.5]decan-2-one, a spirocyclic lactone of interest to researchers in organic synthesis and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field, offering in-depth analysis and practical, field-proven insights into the acquisition and interpretation of key spectroscopic data.

Introduction: The Structural Significance of 1,4-Dioxaspiro[4.5]decan-2-one

1,4-Dioxaspiro[4.5]decan-2-one is a unique heterocyclic compound featuring a spirocyclic junction between a cyclohexane ring and a 1,3-dioxolan-4-one ring. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active molecules and its potential as a chiral building block. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

This guide will delve into the core spectroscopic techniques used to elucidate the structure of 1,4-Dioxaspiro[4.5]decan-2-one: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the expected spectral data but also the causality behind the experimental choices and the logic of spectral interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1,4-Dioxaspiro[4.5]decan-2-one, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon skeleton and the chemical environment of each proton.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Dioxaspiro[4.5]decan-2-one

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3 (CH₂)~ 4.3s-Singlet due to the absence of adjacent protons. Protons on the carbon between the two oxygen atoms of the dioxolane ring.
Cyclohexane Protons1.4 - 1.8m-Complex multiplet for the ten protons of the cyclohexane ring.

To illustrate the typical signals for a related spirocyclic system, the ¹H NMR spectrum of the parent compound, 1,4-Dioxaspiro[4.5]decane, shows a singlet at approximately 3.9 ppm for the four protons of the dioxolane ring and a multiplet between 1.4 and 1.7 ppm for the cyclohexane protons.[1] The presence of the carbonyl group in 1,4-Dioxaspiro[4.5]decan-2-one is expected to deshield the adjacent methylene protons (H-3), shifting them downfield to around 4.3 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Dioxaspiro[4.5]decan-2-one

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C-2)~ 170Carbonyl carbon of the lactone.
O-C-O (Spiro Carbon)~ 108Quaternary spiro carbon, typically shifted downfield due to two oxygen attachments.
O-CH₂ (C-3)~ 65Methylene carbon in the dioxolane ring.
Cyclohexane Carbons22 - 38Carbons of the cyclohexane ring.

For comparison, the spiro carbon in 1,4-Dioxaspiro[4.5]decane appears at approximately 109 ppm, and the dioxolane methylene carbons are at around 64 ppm.[1] The carbonyl carbon in a similar lactone environment typically appears in the range of 170-175 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra for a small organic molecule like 1,4-Dioxaspiro[4.5]decan-2-one.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key sample resonances.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference to the residual solvent signal.

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • DEPT Experiments: To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are highly recommended. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C NMR Filter->C13_NMR Structure Structure Elucidation H1_NMR->Structure DEPT DEPT C13_NMR->DEPT DEPT->Structure

Caption: Workflow for NMR-based structure elucidation.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 1,4-Dioxaspiro[4.5]decan-2-one, the key absorptions will be from the carbonyl group of the lactone and the C-O bonds of the ketal and ester functionalities.

Expected IR Spectral Data

Table 3: Key IR Absorptions for 1,4-Dioxaspiro[4.5]decan-2-one

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Lactone)~ 1775Strong
C-O (Ester)1200 - 1000Strong
C-H (Aliphatic)2950 - 2850Medium to Strong

The carbonyl stretching frequency in a five-membered ring lactone (γ-lactone) is typically higher than that of an open-chain ester due to ring strain. The presence of a strong absorption band around 1775 cm⁻¹ is a key diagnostic feature for the γ-lactone ring in this molecule.[2]

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal must be recorded. This accounts for any atmospheric (CO₂, H₂O) or instrumental contributions to the spectrum.

  • Sample Application: Place a small drop of the neat liquid sample of 1,4-Dioxaspiro[4.5]decan-2-one directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

IR_Workflow Start Start Background Record Background Spectrum Start->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Clean Clean ATR Crystal Acquire->Clean End End Clean->End

Caption: Experimental workflow for ATR-IR spectroscopy.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectral Data

For 1,4-Dioxaspiro[4.5]decan-2-one (C₈H₁₂O₃), the expected exact mass is 156.0786 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 156.

The fragmentation of this molecule is expected to be influenced by the presence of the ketal and lactone functionalities. Key fragmentation pathways may include:

  • Loss of CO₂: A common fragmentation for lactones, leading to a fragment at m/z 112.

  • Retro-Diels-Alder type fragmentation: Cleavage of the dioxolane ring.

  • Fragmentation of the cyclohexane ring: Loss of alkyl fragments.

A published GC-MS spectrum for 1,4-Dioxaspiro[4.5]decan-2-one shows a prominent peak at m/z 113, which could arise from a rearrangement and loss of a C₂H₃O radical.[2]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like 1,4-Dioxaspiro[4.5]decan-2-one.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms) is suitable for this type of analysis.

    • Injector: Operate in split mode to prevent column overloading.

    • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern that can be compared to library spectra.

    • Mass Range: Scan a mass range of m/z 40-400 to capture the molecular ion and all significant fragments.

GCMS_Workflow Sample Sample Solution Injector GC Injector Sample->Injector Column GC Column Injector->Column IonSource MS Ion Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Simplified workflow of a GC-MS experiment.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 1,4-Dioxaspiro[4.5]decan-2-one requires a synergistic approach, integrating data from NMR, IR, and MS. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides valuable information about the molecule's stability and fragmentation pathways. By following the detailed protocols and interpretative strategies outlined in this guide, researchers can confidently characterize this and related spirocyclic lactones, ensuring the integrity and purity of their materials for downstream applications in drug discovery and materials science.

References

  • PubChem. 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

Sources

Exploratory

A Technical Guide to the Stability and Storage of 1,4-Dioxaspiro[4.5]decan-2-one for Research and Development Applications

Introduction 1,4-Dioxaspiro[4.5]decan-2-one is a spirocyclic compound featuring a lactone and a ketal functional group.[1] Its unique three-dimensional structure makes it a valuable intermediate and building block in org...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dioxaspiro[4.5]decan-2-one is a spirocyclic compound featuring a lactone and a ketal functional group.[1] Its unique three-dimensional structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of novel chemical entities for pharmaceutical and materials science applications. The integrity of such a reagent is paramount for reproducible and reliable experimental outcomes. The presence of two key functional groups—a cyclic ester (lactone) and a ketal—dictates its specific vulnerabilities to degradation.

This technical guide provides an in-depth analysis of the chemical stability of 1,4-Dioxaspiro[4.5]decan-2-one. It outlines the primary degradation pathways, provides field-proven protocols for optimal storage and handling, and details a self-validating experimental workflow for researchers to assess the stability of their own samples. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics to ensure its effective use.

Chemical Profile and Structural Features

The stability of 1,4-Dioxaspiro[4.5]decan-2-one is intrinsically linked to its molecular structure. Understanding its key properties is the first step in developing appropriate handling strategies.

Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-2-one

Property Value Source(s)
IUPAC Name 1,4-dioxaspiro[4.5]decan-3-one [1]
CAS Number 4423-79-4 [1][2]
Molecular Formula C₈H₁₂O₃ [1][2]
Molecular Weight 156.18 g/mol [1][2]

| Structure | Chemical structure of 1,4-Dioxaspiro[4.5]decan-2-one |[1] |

The molecule's reactivity is governed by two primary functional groups:

  • Lactone Ring: This cyclic ester is susceptible to nucleophilic attack, most notably hydrolysis, which can be catalyzed by both acids and bases.

  • Spiro Ketal (1,3-Dioxolane Ring): The ketal linkage is stable under neutral and basic conditions but is highly sensitive to acid, which catalyzes its hydrolysis to reveal the parent ketone.

Core Stability Profile & Degradation Pathways

The principal threats to the integrity of 1,4-Dioxaspiro[4.5]decan-2-one are hydrolysis and thermal decomposition. Understanding these mechanisms is crucial for preventing sample degradation.

Hydrolytic Instability

Hydrolysis is the most significant degradation pathway under ambient conditions, particularly in the presence of moisture.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactone is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to the carboxylate salt of the ring-opened hydroxy acid.

Simultaneously, the ketal group is susceptible to acid-catalyzed hydrolysis, which would cleave the dioxolane ring. Therefore, exposure to acidic aqueous environments presents a dual degradation threat.

Caption: Acid-catalyzed degradation of the spiro-ketal functional group.

Thermal and Oxidative Stability

While stable under recommended storage temperatures, elevated heat can induce thermal decomposition. [3]The expected byproducts are primarily oxides of carbon (CO, CO₂), which result from the breakdown of the organic scaffold. [3][4] The molecule is incompatible with strong oxidizing agents. [3][4]While it lacks highly susceptible moieties for mild oxidation, potent oxidizers can lead to non-specific degradation and should be strictly avoided.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of 1,4-Dioxaspiro[4.5]decan-2-one, adherence to strict storage and handling protocols is essential. These recommendations are derived from its chemical stability profile.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, acid/base contaminants, light, and heat.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows the rate of potential hydrolytic and decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential long-term oxidative degradation. [3]
Container Tightly sealed, amber glass vial or bottle Prevents moisture ingress and protects from light-induced degradation. [3][4]Use of PTFE-lined caps is recommended.

| Environment | Dry, well-ventilated area away from acids and bases | Prevents accidental exposure to catalytic agents of degradation. [4][5]|

Safe Handling Procedures

Proper handling is critical, especially when the compound is removed from storage for use.

  • Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Transfer: For applications requiring high purity, handle the compound in a glovebox or under a positive pressure stream of an inert gas (e.g., argon).

  • Use of Equipment: Use only clean, dry spatulas, syringes, and glassware. Avoid any sources of contamination.

  • Aliquotting: For frequent use, it is advisable to aliquot the bulk supply into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere.

  • Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. [6]Wash hands thoroughly after handling. [4]

Protocol for Stability Assessment

To ensure the quality of 1,4-Dioxaspiro[4.5]decan-2-one, especially after long-term storage or when used in sensitive applications, a stability assessment is recommended. This protocol provides a self-validating workflow.

Stability Assessment Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis & Evaluation start Obtain Sample t0_analysis Initial Analysis (t=0) (HPLC, NMR, GC-MS) start->t0_analysis stress Aliquot and Expose to Stressors - 40°C / 75% RH - Acidic/Basic Solution - UV Light t0_analysis->stress Establish Baseline timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4 weeks) stress->timepoint_analysis Incubate data_eval Data Evaluation - Compare to t=0 - Identify Degradants - Calculate Purity timepoint_analysis->data_eval

Caption: Experimental workflow for assessing the stability of 1,4-Dioxaspiro[4.5]decan-2-one.

Step-by-Step Experimental Methodology
  • Baseline Characterization (Time = 0):

    • Dissolve a small, accurately weighed sample in a suitable high-purity solvent (e.g., Acetonitrile or Deuterated Chloroform).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) to determine initial purity and obtain a reference chromatogram.

    • Acquire a ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum to confirm structural identity and absence of major impurities.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method to confirm purity and molecular weight.

  • Application of Stress Conditions:

    • Prepare several small aliquots of the compound in separate vials.

    • Expose these aliquots to a range of controlled stress conditions, such as:

      • Thermal/Humidity: Place in a stability chamber at 40°C and 75% relative humidity.

      • Acidic/Basic: Prepare dilute solutions in buffered acidic (e.g., pH 2) and basic (e.g., pH 9) aqueous media.

      • Photolytic: Expose a solid sample to a controlled UV light source.

    • Maintain a control sample under the ideal storage conditions (2-8°C, dark, inert atmosphere).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, and 4 weeks), retrieve one vial from each stress condition.

    • Analyze the samples using the same analytical methods (HPLC, NMR, GC-MS) established at Time = 0.

  • Data Evaluation and Interpretation:

    • Compare the analytical data from the stressed samples to the Time = 0 data and the control sample.

    • Look for the appearance of new peaks in chromatograms or signals in spectra, which indicate degradation products.

    • Quantify the decrease in the parent compound's peak area to determine the percentage of degradation.

    • Attempt to identify the structure of major degradants, which will likely correspond to the hydrolyzed products described in Section 3.0.

Summary and Key Recommendations

The chemical integrity of 1,4-Dioxaspiro[4.5]decan-2-one is contingent upon the careful management of its environment.

  • Primary Vulnerabilities: The compound is most susceptible to hydrolytic degradation of its lactone and ketal functionalities, a process accelerated by moisture and acidic or basic conditions.

  • Optimal Storage: It must be stored in a cool, dry environment, under an inert atmosphere, and protected from light in a tightly sealed container. [3][4][5]* Careful Handling: To prevent contamination and degradation during use, allow the container to warm to room temperature before opening and handle under an inert atmosphere whenever possible.

  • Verification: For critical applications, the stability of the material should be verified using the analytical workflow provided.

By adhering to these guidelines, researchers and scientists can ensure the stability and reliability of 1,4-Dioxaspiro[4.5]decan-2-one, thereby safeguarding the integrity of their experimental work.

References

  • Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9 - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). CID 105442019 - Safety Data Sheet.
  • Fisher Scientific. (2025). 1,4-dioxaspiro[4.5]decan-8-one - Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one, 98%.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

synthesis of 1,4-Dioxaspiro[4.5]decan-2-one from cyclohexanone

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one from Cyclohexanone Abstract This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,4-Dioxaspiro[4.5]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one from Cyclohexanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,4-Dioxaspiro[4.5]decan-2-one, a valuable spirocyclic lactone, from the readily available starting material, cyclohexanone. The document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols necessary for successful synthesis. Addressed to researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the transformation. All methodologies are supported by authoritative references to underscore the scientific integrity of the presented information.

Introduction: The Significance of Spirocyclic Lactones

Spirocycles, molecular structures containing two rings connected by a single common atom, are of immense interest in medicinal chemistry and materials science. Their rigid, three-dimensional architecture provides a unique scaffold for exploring chemical space, often leading to compounds with enhanced metabolic stability, solubility, and novel biological activities.[1] 1,4-Dioxaspiro[4.5]decan-2-one, featuring a lactone ring fused in a spirocyclic fashion to a cyclohexane moiety, represents a key building block in the synthesis of more complex molecules, including potent therapeutic agents.[2][3]

The synthesis of this target molecule from cyclohexanone is not a single-step conversion but rather a strategic sequence that constructs the dioxaspiro-lactone system. This guide will focus on the most direct and efficient pathway: the acid-catalyzed condensation of cyclohexanone with glycolic acid. We will also explore the related, fundamental Baeyer-Villiger oxidation to provide a broader context for lactone synthesis from cyclic ketones.

Strategic Analysis of Synthetic Pathways

Two primary conceptual routes can be envisioned for the transformation of cyclohexanone into a spiro-lactone.

  • Route A: Ketalization Followed by Oxidation: This would involve first protecting the cyclohexanone carbonyl as a ketal and then attempting an oxidative ring expansion. However, the direct Baeyer-Villiger oxidation of a simple ethylene ketal is not a standard or efficient transformation for creating the desired lactone structure.

  • Route B: Condensation with a Bifunctional Reagent: A more robust and direct strategy involves reacting cyclohexanone with a molecule containing both a hydroxyl and a carboxyl group, namely glycolic acid (2-hydroxyacetic acid). This allows for the concurrent formation of the ketal linkage and the ester bond in a single, well-orchestrated reaction, driven by the removal of water.

This guide will concentrate on the scientifically validated and highly effective Route B .

Core Mechanism: Acid-Catalyzed Spiro-Lactonization

The cornerstone of this synthesis is the acid-catalyzed reaction between cyclohexanone and glycolic acid. The reaction proceeds through a tandem ketalization and esterification (lactonization) mechanism. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical for activating the carbonyl group of cyclohexanone.

The mechanism unfolds as follows:

  • Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Initial Nucleophilic Attack: The alcohol moiety of glycolic acid acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate.

  • Ketal Formation: Following a proton transfer, the hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The subsequent elimination of water generates a stabilized oxocarbenium ion.

  • Ring Closure (Lactonization): The carboxylic acid group of the same molecule then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This step forms the five-membered lactone ring.

  • Catalyst Regeneration: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, 1,4-Dioxaspiro[4.5]decan-2-one.

Driving the equilibrium of this reaction towards the product is paramount. This is effectively achieved by the continuous removal of water, the reaction's primary byproduct, typically using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.

Below is a diagram illustrating the logical flow of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Reaction Acid-Catalyzed Condensation (Reflux with Dean-Stark Trap) Cyclohexanone->Reaction Combine & Heat Glycolic_Acid Glycolic Acid Glycolic_Acid->Reaction Combine & Heat Catalyst p-TsOH (catalyst) Catalyst->Reaction Combine & Heat Solvent Toluene (solvent) Solvent->Reaction Combine & Heat Workup 1. Neutralization (NaHCO₃ wash) 2. Brine Wash 3. Drying (Na₂SO₄) 4. Solvent Removal Reaction->Workup Cool & Process Purification Column Chromatography or Vacuum Distillation Workup->Purification Crude Product Product 1,4-Dioxaspiro[4.5]decan-2-one Purification->Product Pure Product

Caption: Overall synthetic workflow from starting materials to pure product.

Comparative Insight: The Baeyer-Villiger Oxidation

To fully appreciate the chosen synthetic route, it is instructive to understand the Baeyer-Villiger (BV) oxidation, a classic method for converting cyclic ketones into lactones.[4] The BV reaction inserts an oxygen atom adjacent to the carbonyl group.[4] For cyclohexanone, this reaction yields ε-caprolactone, a seven-membered ring, which is a crucial monomer for polymer production.[5][6]

The reaction is typically performed using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or greener alternatives like hydrogen peroxide with a Lewis or Brønsted acid catalyst.[7][8] The mechanism involves the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migratory insertion of one of the alpha-carbons.[4]

Baeyer_Villiger_Mechanism Cyclohexanone Cyclohexanone Criegee Criegee Intermediate Cyclohexanone->Criegee Nucleophilic Attack Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee Caprolactone ε-Caprolactone Criegee->Caprolactone Rearrangement & Alkyl Migration CarboxylicAcid Carboxylic Acid Byproduct Criegee->CarboxylicAcid

Sources

Exploratory

Spiroketal Lactones: From Natural Discovery to Stereocontrolled Synthesis and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The spiroketal lactone motif, a privileged structural scaffold, is a hallmark of numerous bioactive natural products, e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiroketal lactone motif, a privileged structural scaffold, is a hallmark of numerous bioactive natural products, exhibiting a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the discovery of spiroketal lactones, focusing on their initial identification in marine toxins and subsequent characterization. It delves into the intricate challenges of stereocontrol at the anomeric center, a pivotal aspect that dictates biological function. We will explore the evolution of synthetic strategies, from classical thermodynamic approaches to modern, kinetically controlled organocatalytic and metal-catalyzed methodologies.[4][5] Through detailed protocols, mechanistic diagrams, and comparative data, this whitepaper aims to equip researchers with the foundational knowledge and practical insights required to navigate the complex landscape of spiroketal lactone chemistry and leverage its potential in drug discovery.

Introduction: The Spiroketal Lactone Core

Spiroketals are bicyclic systems where two rings are joined by a single tetrahedral carbon atom, the spirocenter, which is also an acetal.[1] When one of the rings incorporates a lactone (a cyclic ester), the resulting spiroketal lactone structure presents a rigid, three-dimensional framework that is adept at presenting functional groups in precise spatial orientations.[6] This structural rigidity and stereochemical complexity are often crucial for potent and selective interactions with biological targets, making these compounds highly attractive scaffolds in medicinal chemistry and drug development.[3][7]

The inherent challenge in working with spiroketals lies in controlling the stereochemistry at the anomeric carbon. The stability of a given spiroketal isomer is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect.[8] The "doubly anomeric" isomer, where both ether oxygens of the spiroketal are axial with respect to the adjacent ring, is often the most thermodynamically stable.[4][8] However, many biologically active natural products possess less stable, "singly anomeric" or "non-anomeric" configurations, necessitating synthetic methods that can override these thermodynamic preferences.[9][10]

Discovery in Nature: The Pectenotoxin Family

The discovery of spiroketal lactones is intrinsically linked to the investigation of marine natural products. Among the first and most prominent examples are the pectenotoxins (PTXs), a group of polyether macrolide toxins.[11] PTXs were first isolated in the 1980s from the digestive glands of the Japanese scallop, Patinopecten yessoensis, and were initially associated with diarrhetic shellfish poisoning (DSP) due to their co-occurrence with okadaic acid-group toxins.[11][12]

The producing organisms were later identified as dinoflagellates of the genus Dinophysis.[11][12][13] Structural elucidation revealed that PTXs, such as the representative PTX2, feature a complex architecture containing a large lactone ring fused to a spiroketal system.[11]

While initially grouped with DSP toxins, further toxicological studies showed that PTXs are not diarrhoegenic. Instead, they exhibit significant hepatotoxicity upon intraperitoneal injection in mice.[14] The primary molecular target of pectenotoxins is the actin cytoskeleton. They induce the disruption of actin filaments, which can lead to apoptosis, with a more pronounced effect observed in tumor cells compared to healthy cells.[14] This discovery highlighted the potential of the spiroketal lactone scaffold as a pharmacophore for developing new anticancer agents.

The Central Challenge: Stereocontrolled Spiroketalization

The synthesis of spiroketals has historically relied on the acid-catalyzed cyclization of a suitable dihydroxy ketone precursor. This approach typically yields the thermodynamically most stable diastereomer, which benefits from stabilizing anomeric effects.[9][15] However, to access the full diversity of natural and non-natural spiroketals, particularly those with kinetically favored or thermodynamically disfavored stereochemistry, more sophisticated methods are required.

Thermodynamic vs. Kinetic Control

The fundamental challenge in spiroketal synthesis is overcoming the inherent thermodynamic preference for the most stable isomer.

  • Thermodynamic Control: Achieved under equilibrating conditions (e.g., strong acid, heat), where the product distribution reflects the relative stabilities of the possible isomers. This is often the default pathway but is limiting when the desired isomer is not the most stable one.[5][15]

  • Kinetic Control: Achieved under non-equilibrating conditions (e.g., mild reagents, low temperatures), where the product distribution is determined by the relative rates of formation of the isomers. This strategy is essential for accessing less stable spiroketals.[4][16]

The diagram below illustrates the energy profile for a typical spiroketalization, highlighting the difference between the kinetically and thermodynamically favored products.

G cluster_0 Reaction Coordinate cluster_1 Free Energy (G) Reactant Dihydroxyketone Precursor TS_Kinetic TS (Kinetic) Reactant->TS_Kinetic ΔG‡ (kinetic) TS_Thermo TS (Thermo) Reactant->TS_Thermo ΔG‡ (thermo) Product_Kinetic Kinetic Product (e.g., Singly Anomeric) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (e.g., Doubly Anomeric) TS_Thermo->Product_Thermo e_high e_low e_high->e_low

Caption: Energy profile illustrating kinetic vs. thermodynamic control in spiroketalization.

Modern Synthetic Strategies

To meet the challenge of stereocontrol, chemists have developed a range of elegant and powerful synthetic methodologies.

Lewis Acid-Mediated Cyclizations

Lewis acids can mediate the spirocyclization of precursors like glycal epoxides. The choice of Lewis acid and solvent can dramatically influence the stereochemical outcome. For instance, the Tan group has shown that treating a glycal epoxide with methanol induces spirocyclization with inversion of configuration at the anomeric carbon, proceeding through a proposed SN2-like transition state.[4] In contrast, using Ti(Oi-Pr)₄ as a Lewis acid promotes the same reaction but with retention of configuration, likely via a chelation-controlled mechanism.[16] These complementary methods provide powerful tools for accessing either anomeric stereoisomer from a common precursor.[6][16]

Organocatalysis

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules, including spiroketal lactones. Chiral catalysts can orchestrate domino reactions to construct multiple stereocenters in a single operation with high enantioselectivity.[17][18] For example, a domino asymmetric electrophilic halocyclization strategy has been developed to construct spiroketal lactones containing both central and axial chirality with excellent yields and stereoselectivity (up to 99% ee and >20:1 dr).[17][18][19]

Oxidative Radical Cyclization

An alternative to classical acid-catalyzed methods is the oxidative radical cyclization of diols. This approach, often using reagents like lead tetraacetate or iodine(III) compounds, proceeds under neutral conditions, making it suitable for delicate substrates.[9] This method often favors the formation of kinetic products and has been successfully applied to the synthesis of several natural products.[9]

Comparative Summary of Synthetic Methods
MethodControl TypeKey FeaturesTypical ConditionsReference
Classical Acid Catalysis ThermodynamicSimple, robust, favors most stable isomer.TsOH, HCl, heat[9][15]
Ti(Oi-Pr)₄-Mediated KineticRetention of configuration from glycal epoxides.Ti(Oi-Pr)₄, CH₂Cl₂[16]
Methanol-Induced KineticInversion of configuration from glycal epoxides.MeOH, -78 °C[4]
Organocatalysis Kinetic (Asymmetric)High enantioselectivity, domino reactions.Chiral amine/acid, NBS/NIS[17][20]
Oxidative Radical Cyclization KineticNeutral conditions, good for sensitive substrates.Pb(OAc)₄, IBD[9]

Protocol: Organocatalytic Asymmetric Halospiroketalization

This protocol is adapted from the work on domino asymmetric electrophilic halocyclization for constructing spiroketal lactones.[17][18][19] It serves as a representative example of a modern, stereoselective approach.

Objective: To synthesize a chiral spiroketal lactone from a corresponding unsaturated carboxylic acid precursor via an organocatalytic domino reaction.

Materials:

  • Alkynyl-substituted hydroxy-acid substrate (1.0 equiv)

  • Chiral Squaramide Catalyst (e.g., Cinchona-alkaloid derived) (10 mol%)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkynyl-substituted hydroxy-acid substrate (0.2 mmol, 1.0 equiv) and the chiral squaramide catalyst (0.02 mmol, 10 mol%).

  • Dissolve the solids in anhydrous DCM (2.0 mL).

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cryocooler or appropriate bath.

  • Add N-Iodosuccinimide (NIS) (0.24 mmol, 1.2 equiv) in one portion.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL) to consume excess NIS.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiroketal lactone.

  • Characterize the product by NMR, HRMS, and determine enantiomeric excess (ee) by chiral HPLC.

G cluster_workflow Protocol Workflow: Asymmetric Halospiroketalization start 1. Combine Substrate & Catalyst in anhydrous DCM cool 2. Cool to -20 °C start->cool add_nis 3. Add N-Iodosuccinimide (NIS) cool->add_nis react 4. Stir & Monitor by TLC add_nis->react quench 5. Quench with Na₂S₂O₃ react->quench extract 6. Aqueous Workup & Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Flash Column Chromatography dry->purify

Caption: Step-by-step workflow for the organocatalytic synthesis of spiroketal lactones.

Future Outlook and Conclusion

The field of spiroketal lactone synthesis continues to evolve, driven by the need for more efficient, selective, and sustainable methods. Recent advances in photoredox catalysis, enzymatic reactions, and computational chemistry are expected to provide new avenues for tackling long-standing challenges in stereocontrol. The unique three-dimensional structures and potent biological activities of spiroketal lactones, from their initial discovery in marine organisms to their recent synthesis via novel catalytic methods, ensure they will remain a focal point of research in natural product synthesis, drug discovery, and chemical biology for the foreseeable future.[1][21] This guide has provided a foundational understanding of their discovery, the synthetic hurdles they present, and the innovative strategies developed to overcome them, empowering scientists to further exploit this remarkable structural motif.

References

  • Sun, R., et al. (2018).
  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. American Chemical Society.
  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. PubMed.
  • Ye, Z-S., et al. (2016).
  • Tan, D. S., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central.
  • Tan, D. S. Lab. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
  • Sperry, J., & Brimble, M. A. (n.d.). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing.
  • Kaur, G., et al. (n.d.). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Oishi, T., et al. (2024). Stereoselective Synthesis of Spirolactone Analogues of Pyrrolomorpholine Alkaloids. American Chemical Society.
  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society.
  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters.
  • Vale, P., et al. (2018). Phycotoxins in Marine Shellfish: Origin, Occurrence and Effects on Humans. PubMed Central.
  • Sperry, J., Liu, Y-C., & Brimble, M. A. (n.d.). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry.
  • Rizzacasa, M. A., et al. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
  • Dudley, G. B., et al. (n.d.). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. PubMed Central.
  • Rychnovsky, S. D., & Griesgraber, G. (n.d.). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters.
  • Reddy, D. S., & Addlagatta, A. (n.d.). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. PubMed Central.
  • Reguera, B., et al. (2014).
  • Espiña, B., et al. (2008).
  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D.
  • Koutek, B., et al. (n.d.). An Anomeric Control on Remote Stereochemistry in the Synthesis of Spiroketals. ResearchGate. [Link]

  • Quintavalla, A. (n.d.). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies.
  • Quintavalla, A. (2017).
  • Yang, Z., et al. (2024).
  • Li, W., et al. (2022).
  • Miles, C. O., et al. (2004). A novel pectenotoxin, PTX-12, in Dinophysis spp.
  • Asara, M., et al. (2021).

Sources

Foundational

A Theoretical and Spectroscopic Investigation of 1,4-Dioxaspiro[4.5]decan-2-one: A Technical Guide

This technical guide provides a comprehensive theoretical framework for the study of 1,4-Dioxaspiro[4.5]decan-2-one, a spiroketal lactone of significant interest in synthetic and medicinal chemistry. This document is int...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 1,4-Dioxaspiro[4.5]decan-2-one, a spiroketal lactone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's conformational landscape, electronic properties, and reactivity, underpinned by computational chemistry and validated by spectroscopic techniques.

Introduction: The Structural and Pharmaceutical Relevance of 1,4-Dioxaspiro[4.5]decan-2-one

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its rigid three-dimensional structure, a consequence of the spirocyclic fusion of a cyclohexane and a 1,3-dioxolane ring, makes it an attractive building block for controlling molecular conformation. The incorporation of a lactone functionality, as in 1,4-Dioxaspiro[4.5]decan-2-one, introduces a key reactive center and potential hydrogen bonding capabilities, further enhancing its appeal in drug design. Derivatives of this core structure have been investigated for a range of biological activities, highlighting the importance of a detailed understanding of its inherent physicochemical properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the subtle interplay of steric and electronic effects that govern the behavior of this molecule. This guide outlines the essential theoretical and experimental protocols to fully characterize 1,4-Dioxaspiro[4.5]decan-2-one, enabling a rational approach to its application in broader research contexts.

Synthesis and Structural Elucidation

A plausible synthetic route to 1,4-Dioxaspiro[4.5]decan-2-one involves the ketalization of a suitable keto-acid or a related precursor. A common approach is the acid-catalyzed reaction of cyclohexanone with an appropriate diol, such as glyceric acid, followed by lactonization.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one
  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) and glyceric acid (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Azeotropic Dehydration: Equip the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected, driving the equilibrium towards the spiroketal product.

  • Work-up: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The structural integrity of the synthesized 1,4-Dioxaspiro[4.5]decan-2-one must be confirmed through a combination of spectroscopic methods, which also provide the basis for comparison with theoretically derived data.

Spectroscopic Characterization:
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and proton environments. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all signals.

  • Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band corresponding to the lactone carbonyl (C=O) stretch, typically in the range of 1750-1780 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

Theoretical Methodologies: A Computational Workflow

A robust computational investigation of 1,4-Dioxaspiro[4.5]decan-2-one follows a multi-step workflow designed to thoroughly explore its conformational space and electronic properties.[1]

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., MMFF94) A->B Input C Clustering and Selection of Low-Energy Conformers B->C Output conformers D DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D Selected conformers E Frequency Calculations (Confirmation of Minima) D->E Optimized geometries F Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p)) E->F Confirmed minima G Analysis of Properties (Geometries, Energies, Electronic Properties, Spectra) F->G Refined energies

Caption: A typical workflow for the computational conformational analysis of 1,4-Dioxaspiro[4.5]decan-2-one.

Protocol for Theoretical Calculations:
  • Initial Structure Generation: A 2D sketch of 1,4-Dioxaspiro[4.5]decan-2-one is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A comprehensive conformational search is performed using a molecular mechanics force field, such as MMFF94, to identify a wide range of possible low-energy conformations.

  • DFT Optimization: The lowest energy conformers from the molecular mechanics search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP with a basis set like 6-31G*.

  • Frequency Calculations: To verify that the optimized structures are true energy minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable conformation.

  • Energy Refinement: For more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

  • Property Calculations: From the optimized structures, various properties can be calculated, including bond lengths, bond angles, dihedral angles, vibrational frequencies (for comparison with IR spectra), and electronic properties like HOMO-LUMO energies and molecular electrostatic potential maps.

Conformational Analysis and the Anomeric Effect

The conformational preference of the 1,4-Dioxaspiro[4.5]decan-2-one ring system is governed by a delicate balance of steric hindrance and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, which is contrary to what would be expected based on sterics alone.[2] In the case of 1,4-Dioxaspiro[4.5]decan-2-one, this effect influences the orientation of the C-O bonds at the spiro center.

The cyclohexane ring can adopt several conformations, primarily the chair, boat, and twist-boat. The 1,3-dioxolane ring of the lactone is typically found in an envelope or twist conformation. The spiro fusion of these two rings leads to distinct conformers with different relative stabilities.

Predicted Conformers and Relative Energies:

DFT calculations are expected to reveal a small number of low-energy conformers. The most stable conformer will likely exhibit a chair conformation for the cyclohexane ring to minimize steric strain. The relative energies of these conformers, as determined by DFT, will indicate their respective populations at thermal equilibrium.

ConformerCyclohexane Conformation1,3-Dioxolane ConformationPredicted Relative Energy (kcal/mol)
A ChairEnvelope0.00 (most stable)
B Twist-BoatTwist> 2.0
C BoatEnvelope> 5.0

Note: The relative energies are hypothetical and would be determined through the DFT calculations outlined above.

Electronic Properties and Reactivity

The lactone moiety is the primary site of chemical reactivity in 1,4-Dioxaspiro[4.5]decan-2-one. Theoretical studies can provide significant insights into its electrophilic nature.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: The HOMO is expected to be localized on the oxygen atoms of the dioxolane ring, indicating their nucleophilic character.

  • LUMO: The LUMO is anticipated to be centered on the carbonyl carbon of the lactone, highlighting its electrophilicity and susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP):

An MEP map visually represents the charge distribution on the molecule's surface. For 1,4-Dioxaspiro[4.5]decan-2-one, the MEP map is expected to show a region of high positive potential (blue) around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. Regions of negative potential (red) will be located around the oxygen atoms.

Theoretical Study of Lactone Hydrolysis:

The hydrolysis of the lactone ring is a key reaction to consider. Theoretical calculations can elucidate the mechanism of this process, which is typically acid or base-catalyzed. For acid-catalyzed hydrolysis, the reaction is likely to proceed via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[3][4]

G cluster_1 A_AC2 Hydrolysis Mechanism Start Lactone + H₃O⁺ Protonation Protonated Lactone Start->Protonation Protonation of carbonyl O TS1 Transition State 1 (Nucleophilic attack of H₂O) Protonation->TS1 H₂O attack Tetrahedral_Intermediate Tetrahedral Intermediate TS1->Tetrahedral_Intermediate TS2 Transition State 2 (Proton transfer) Tetrahedral_Intermediate->TS2 Ring_Opened Ring-Opened Intermediate TS2->Ring_Opened End Hydroxy Acid + H₃O⁺ Ring_Opened->End Deprotonation

Caption: A simplified representation of the A_AC2 hydrolysis mechanism of the lactone.

DFT calculations can be used to locate the transition states and intermediates along this reaction pathway, providing activation energies and reaction enthalpies. This information is invaluable for predicting the reaction kinetics and understanding the factors that influence the lactone's stability.

Validation of Theoretical Predictions with Experimental Data

The ultimate validation of any theoretical model comes from its agreement with experimental observations.

  • Geometric Parameters: Calculated bond lengths and angles for the lowest energy conformer can be compared with data from X-ray crystallography if a suitable crystal can be obtained.

  • NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods like the GIAO (Gauge-Independent Atomic Orbital) method and compared with experimental spectra. This comparison can help in the definitive assignment of stereochemistry and conformation in solution.

  • Vibrational Frequencies: Calculated vibrational frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Conclusion

The theoretical study of 1,4-Dioxaspiro[4.5]decan-2-one, through the systematic application of computational chemistry methods, offers a profound understanding of its structural, conformational, and electronic properties. This in-depth knowledge is critical for researchers in drug discovery and materials science who wish to utilize this versatile scaffold. The synergy between theoretical predictions and experimental validation, as outlined in this guide, provides a robust framework for unlocking the full potential of this intriguing molecule.

References

  • Cîrstea, E., Dinicã, R., & Furdui, B. (2010). Synthesis of New Spiro-1,3-dioxolane Derivatives. Revista de Chimie, 61(10), 969-971.
  • BenchChem. (2025). Theoretical Calculations and Conformational Analysis of Spiro[4.5]dec-9-en-7-one: A Technical Guide. BenchChem Technical Guides.
  • Al-Sehemi, A. G., & El-Gogary, T. M. (2013). Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study. Journal of Molecular Modeling, 19(11), 4841–4848.
  • Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., & Manso, J. A. (2012). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry, 77(15), 6348–6356.
  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.
  • Al-Sehemi, A. G., & El-Gogary, T. M. (2013).
  • Gómez-Bombarelli, R., & González-Pérez, M. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • ChemicalBook. (2023). 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
  • Kurniawan, Y. S., Sastrohamidjojo, H., & Riyanto, S. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-310.
  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • BenchChem. (2025). ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one. BenchChem Technical Guides.
  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed, 37729096.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Laane, J., & Choo, J. (2021). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. The Journal of Physical Chemistry A, 125(1), 327–337.
  • Denmark, S. E. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting.
  • Laane, J., & Choo, J. (2021). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results.
  • ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D.
  • El-Sayed, R., & El-Gohary, N. S. (2023). Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of spirocyclohexane derivatives. Bioorganic Chemistry, 131, 106280.
  • Wikipedia. (2024). Anomeric effect. Wikipedia.
  • Anteunis, M. J. O., & Coryn, M. (1975). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (11), 1209-1215.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. PubChem.
  • Cingolani, G. M., Ghelfi, F., Piazzi, L., Pogesi, E., & Leonardi, A. (2000). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Il Farmaco, 55(11-12), 755–764.
  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
  • Dinu, I. A., & Biru, E. I. (2025).
  • Gami-Yilinkou, R., & Gumedzoe, Y. D. (2012). LIPOPHILICITY ASSESSMENT OF SPIRONOLACTONE BY MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY AND BY NEWLY DEVELOPED CALCULATION P. Acta Poloniae Pharmaceutica, 69(1), 125–133.
  • Yoshimura, T., & Fuji, K. (2012). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. Organic Letters, 14(16), 4238–4241.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 1,4-Dioxaspiro[4.5]decan-2-one as a Prototypical Chiral Building Block for Asymmetric Synthesis

Abstract In the field of stereoselective synthesis, the development and application of rigid chiral scaffolds are of paramount importance for constructing complex molecular architectures with high fidelity. This guide fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of stereoselective synthesis, the development and application of rigid chiral scaffolds are of paramount importance for constructing complex molecular architectures with high fidelity. This guide focuses on 1,4-Dioxaspiro[4.5]decan-2-one, a compelling yet underexplored chiral building block. Its structure, featuring a lactone fused to a cyclohexyl spiroketal, provides a conformationally restricted framework ideal for directing stereochemical outcomes. While direct literature on its asymmetric applications is emerging, its architecture is perfectly suited for well-established principles of enolate chemistry. These notes provide a comprehensive overview of its potential, including a plausible enantioselective synthesis, detailed protocols for diastereoselective alkylation, and subsequent transformations to unlock valuable chiral synthons for drug discovery and natural product synthesis.

Part I: The Strategic Value of the Spiroketal Lactone Scaffold

The lactone motif is a ubiquitous feature in a vast array of biologically active natural products and pharmaceuticals.[1] When rendered in an enantiomerically pure form, such scaffolds become powerful starting points for total synthesis. The 1,4-Dioxaspiro[4.5]decan-2-one framework combines the reactivity of a lactone with the stereochemical influence of a rigid spiroketal.

Core Advantages:

  • Conformational Rigidity: The spirocyclic system locks the adjacent cyclohexyl ring in a defined chair conformation, minimizing conformational ambiguity. This rigidity is crucial for predictable stereochemical control.[2]

  • Defined Stereodirecting Environment: The bulky spiro-fused cyclohexane ring effectively shields one face of the lactone enolate, creating a highly differentiated steric environment.

  • Versatile Chemical Handle: The lactone functionality can be readily converted into a variety of other useful groups, such as diols (via reduction) or hydroxy acids (via hydrolysis), after it has served its stereodirecting role.

Figure 1: Key Structural Features cluster_0 1,4-Dioxaspiro[4.5]decan-2-one Molecule Key Features Rigid_Scaffold Conformationally Rigid Spiroketal System Stereocenter Defined α-Stereocenter Rigid_Scaffold->Stereocenter Creates steric bias Reactive_Site Prochiral Center for Enolate Formation Stereocenter->Reactive_Site Directs approach of electrophiles Lactone Versatile Lactone Functional Group Reactive_Site->Lactone Enables functional group interconversion

Caption: Key structural attributes of 1,4-Dioxaspiro[4.5]decan-2-one.

Part II: Plausible Enantioselective Synthesis of the Building Block

While various methods exist for the asymmetric synthesis of chiral lactones[3], a practical route to enantiopure 1,4-Dioxaspiro[4.5]decan-2-one can be envisioned starting from 1,2-cyclohexanediol. This proposed pathway leverages well-established, high-yielding transformations.

Figure 2: Proposed Synthetic Pathway A 1,2-Cyclohexanediol B Protection (e.g., TBDMSCl, Imidazole) A->B C Mono-protected Diol B->C D Oxidation (e.g., Swern or DMP) C->D E Protected α-Hydroxyketone D->E F Asymmetric Glycolate Addition (e.g., Reformatsky reagent, Chiral Ligand) E->F G Chiral Adduct F->G H Deprotection & Lactonization (e.g., TBAF then CSA) G->H I (S)-1,4-Dioxaspiro[4.5]decan-2-one H->I

Caption: A plausible, multi-step synthesis to access the chiral building block.

Protocol 1: Proposed Synthesis of (S)-1,4-Dioxaspiro[4.5]decan-2-one

This protocol is a conceptual blueprint based on established methodologies, designed to guide the synthesis of the title compound.

  • Mono-protection: Dissolve (1S,2S)-cyclohexane-1,2-diol (1.0 eq) in anhydrous DCM. Add imidazole (1.2 eq) and cool to 0 °C. Add a solution of TBDMS-Cl (1.05 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with saturated aq. NH₄Cl, separate the layers, and purify by column chromatography to yield the mono-TBDMS protected diol.

  • Oxidation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise. After 15 minutes, add the mono-protected diol (1.0 eq) in DCM. Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq). Allow the mixture to warm to room temperature. Perform an aqueous workup and purify by chromatography to obtain the protected α-hydroxyketone.

  • Asymmetric Addition & Cyclization: To the α-hydroxyketone (1.0 eq) in THF at -78 °C, add a pre-formed chiral titanium enolate of ethyl bromoacetate. After the reaction is complete, quench with acetic acid. The resulting product is then treated with CSA in methanol to effect ketal formation and lactonization, yielding the target spiroketal lactone.

Part III: Diastereoselective Enolate Alkylation

The primary application of this chiral building block is to serve as a template for creating new stereocenters. The alkylation of its enolate is a prime example.

The Principle of Stereocontrol: A Self-Validating System

Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a lithium enolate is formed. The choice of base and low temperature (-78 °C) is critical to ensure kinetic control, preventing enolate equilibration which could erode stereoselectivity.[4] The bulky cyclohexyl group, locked by the spiroketal, effectively blocks the top (si) face of the planar enolate. Consequently, an incoming electrophile (E⁺) is directed to the less sterically hindered bottom (re) face, leading to the formation of a single diastereomer.[5]

Figure 3: Mechanism of Diastereoselective Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Facial Blockade & Electrophilic Attack Start (S)-Lactone LDA LDA, THF -78 °C Start->LDA Deprotonation Enolate Planar Lithium Enolate LDA->Enolate Electrophile E+ Enolate->Electrophile Attack from less hindered bottom face Block Bulky Cyclohexyl Group (Blocks Top Face) Product Alkylated Lactone (New Stereocenter) Electrophile->Product

Caption: Steric hindrance from the spiro-cyclohexyl ring directs electrophilic attack.

Protocol 2: General Procedure for Diastereoselective Alkylation

Materials:

  • (S)-1,4-Dioxaspiro[4.5]decan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Enolate Formation: To a flame-dried, argon-purged flask, add anhydrous THF and freshly distilled diisopropylamine (1.2 eq). Cool the solution to -78 °C (acetone/dry ice bath).

  • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at 0 °C to pre-form LDA.

  • Re-cool the LDA solution to -78 °C. Add a solution of (S)-1,4-Dioxaspiro[4.5]decan-2-one (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Quench: Add the electrophile (1.5 eq) neat or as a solution in THF, dropwise, at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product.

Table 1: Expected Outcomes for Diastereoselective Alkylation

Electrophile (E-X) Product Name Expected Yield (%) Expected d.r.
Iodomethane (MeI) (3S)-3-Methyl-1,4-dioxaspiro[4.5]decan-2-one 85-95 >95:5
Benzyl bromide (BnBr) (3S)-3-Benzyl-1,4-dioxaspiro[4.5]decan-2-one 80-90 >95:5

| Allyl bromide | (3S)-3-Allyl-1,4-dioxaspiro[4.5]decan-2-one | 80-90 | >95:5 |

Part IV: Synthetic Elaboration of the Chiral Product

The ultimate utility of the building block is realized upon cleavage of the lactone and/or ketal to reveal new, enantiomerically pure structures.

Protocol 3: Basic Hydrolysis to a Chiral α-Hydroxy Acid

  • Dissolve the purified alkylated lactone (1.0 eq) in a THF/water mixture (3:1).

  • Add lithium hydroxide (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude α-hydroxy acid, which can be purified by crystallization or chromatography.

Protocol 4: Reductive Cleavage to a Chiral Diol

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C, add a solution of the alkylated lactone (1.0 eq) in THF dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water (x mL), 15% aq. NaOH (x mL), and water (3x mL), where x = grams of LiAlH₄ used.

  • Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate to yield the crude diol for purification.

Figure 4: Synthetic Utility Workflow Start (S)-1,4-Dioxaspiro[4.5]decan-2-one Alkylation Protocol 2: Diastereoselective Alkylation (LDA, E-X) Start->Alkylation Intermediate Alkylated Spiroketal Lactone Alkylation->Intermediate Hydrolysis Protocol 3: Hydrolysis (LiOH) Intermediate->Hydrolysis Reduction Protocol 4: Reduction (LiAlH4) Intermediate->Reduction Product1 Enantiopure α-Alkyl-α-hydroxy Acid (Ketal Protected) Hydrolysis->Product1 Product2 Enantiopure Chiral Diol (Ketal Protected) Reduction->Product2

Caption: Workflow from chiral building block to valuable synthetic intermediates.

Conclusion

1,4-Dioxaspiro[4.5]decan-2-one represents a highly promising, rigid chiral scaffold for asymmetric synthesis. By leveraging the intrinsic steric bias of its spiroketal framework, predictable and high levels of diastereoselectivity can be achieved in enolate alkylation reactions. The detailed protocols and mechanistic rationale provided herein offer a robust framework for researchers to employ this building block, or analogous spiroketal lactones, to construct enantiomerically pure molecules for applications in medicinal chemistry and beyond.

References

  • Wang, Y., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(15), 2978–2982. [Link]

  • ACS Publications. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. ACS Publications. [Link]

  • ResearchGate. (2024). Recent advances on asymmetric transformations of achiral cyclohexadienones. ResearchGate. [Link]

  • Padala, A. K., et al. (2018). Stereoselective Synthesis of Diverse Lactones through a Cascade Reaction of Rhodium Carbenoids with Ketoacids. NSF Public Access Repository. [Link]

  • Reddy, P. V., & Falck, J. R. (2011). Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters. Organic Letters, 13(14), 3592–3595. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-2-one. PubChem. [Link]

  • Hofmann, S., et al. (2017). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 7(8), 5333–5337. [Link]

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Wang, D., et al. (2020). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 56(64), 9161-9164. [Link]

  • PubChemLite. 1,4-dioxaspiro[4.5]decan-2-one. PubChemLite. [Link]

  • Connolly, S. (2021). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DORAS | DCU Research Repository. [Link]

  • ResearchGate. (2020). Highly Diastereoselective Synthesis of Syn‐1,3‐Dihydroxyketone Motifs from Propargylic Alcohols via Spiroepoxide Intermediates. ResearchGate. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. Retrieved from [Link] (Note: While the direct link is to a summary, this content is widely available in organic chemistry textbooks and course notes derived from the work of Evans and others).

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Global Substance Registration System (GSRS). 1,4-DIOXASPIRO(4.5)DECANE. GSRS. [Link]

  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem. [Link]

  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Organica.org. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 13(5), 615-624. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]

  • MacMillan Group. (2008). Enolate Seminar. MacMillan Group, Princeton University. [Link]

Sources

Application

Application Notes and Protocols for Ring-Opening Reactions of 1,4-Dioxaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Versatile Spirocyclic Lactone 1,4-Dioxaspiro[4.5]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Spirocyclic Lactone

1,4-Dioxaspiro[4.5]decan-2-one is a spirocyclic lactone that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The strategic opening of the lactone ring unveils new functionalities, paving the way for the synthesis of a diverse array of downstream compounds. This guide provides a comprehensive overview of the key ring-opening reactions of 1,4-Dioxaspiro[4.5]decan-2-one, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

The ring-opened products of 1,4-Dioxaspiro[4.5]decan-2-one, such as 2-(1-hydroxycyclohexyl)acetic acid and its derivatives, are of significant interest in drug discovery. These motifs can be found in molecules with potential anti-inflammatory, analgesic, and other biological activities. A thorough understanding of the methodologies to access these derivatives is therefore crucial for the advancement of pharmaceutical research.

This document will delve into the mechanistic underpinnings and practical execution of several key ring-opening transformations, including hydrolysis, alcoholysis, aminolysis, and reduction.

I. Hydrolysis: Accessing the Core Carboxylic Acid

The hydrolysis of the lactone in 1,4-Dioxaspiro[4.5]decan-2-one cleaves the ester bond to yield 2-(1-hydroxycyclohexyl)acetic acid. This reaction can be effectively catalyzed by either acid or base, with the choice of catalyst influencing the reaction mechanism and conditions.

Mechanistic Insight

Under basic conditions , the hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism (BAC2). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and the primary alcohol.

Under acidic conditions , the mechanism can be more complex, potentially involving either a bimolecular (AAC2) or a unimolecular (AAC1) pathway. In the AAC2 mechanism, the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by a water molecule.[1] The AAC1 pathway, which involves the formation of a carbocation intermediate, is less common for simple lactones.[1]

G cluster_base Base-Catalyzed Hydrolysis (B_AC2) cluster_acid Acid-Catalyzed Hydrolysis (A_AC2) Lactone_B 1,4-Dioxaspiro[4.5]decan-2-one Intermediate_B Tetrahedral Intermediate Lactone_B->Intermediate_B Nucleophilic Attack OH_minus OH⁻ Product_B 2-(1-hydroxycyclohexyl)acetate Intermediate_B->Product_B Ring Opening & Proton Transfer Lactone_A 1,4-Dioxaspiro[4.5]decan-2-one Protonated_Lactone Protonated Lactone Lactone_A->Protonated_Lactone Protonation H_plus H⁺ Intermediate_A Tetrahedral Intermediate Protonated_Lactone->Intermediate_A Nucleophilic Attack Water H₂O Product_A 2-(1-hydroxycyclohexyl)acetic acid Intermediate_A->Product_A Deprotonation & Ring Opening G cluster_aminolysis Aminolysis Lactone 1,4-Dioxaspiro[4.5]decan-2-one Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Amine R-NH₂ Product 2-(1-hydroxycyclohexyl)-N-R-acetamide Intermediate->Product Ring Opening & Proton Transfer G cluster_reduction Reduction Pathways Lactone 1,4-Dioxaspiro[4.5]decan-2-one Lactol Lactol Intermediate Lactone->Lactol Partial Reduction Diol 2-(1-hydroxycyclohexyl)ethanol Lactone->Diol Complete Reduction LAH LiAlH₄ DIBALH DIBAL-H, -78°C Lactol->Diol Further Reduction

Sources

Method

Application Notes & Protocols: Harnessing the Stereodirecting Power of the 1,4-Dioxaspiro[4.5]decane Scaffold in Asymmetric Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with precise three-dimensional arrangements of atoms is paramount. The spiroketal lactone framework,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with precise three-dimensional arrangements of atoms is paramount. The spiroketal lactone framework, particularly the 1,4-Dioxaspiro[4.5]decan-2-one scaffold, represents a versatile and stereochemically rich building block. Its rigid spirocyclic nature offers a unique platform for controlling the stereochemical outcome of reactions at adjacent positions, making it an attractive starting point for the synthesis of complex chiral molecules, including natural products and their analogues.

This technical guide delves into the application of 1,4-Dioxaspiro[4.5]decan-2-one and its derivatives in stereoselective synthesis. We will explore the underlying principles of stereocontrol and provide a detailed protocol for a key transformation—diastereoselective alkylation—that showcases the power of this scaffold.

Core Principle: The Spiroketal as a Stereocontrol Element

The inherent rigidity of the 1,4-dioxaspiro[4.5]decane ring system is the cornerstone of its utility in stereoselective synthesis. Once a chiral center is established, or if a chiral auxiliary is appended to the lactone, the spiroketal framework effectively shields one face of the molecule. This steric hindrance dictates the trajectory of incoming reagents, leading to highly predictable and selective bond formations on the less hindered face. This principle is particularly powerful in controlling the stereochemistry of reactions involving the enolate of the lactone, such as alkylations, aldol additions, and Michael reactions.

Application I: Diastereoselective Alkylation of a Chiral Spiroketal Lactone

A prime example of the stereodirecting influence of the 1,4-dioxaspiro[4.5]decane scaffold is the diastereoselective alkylation of a chiral lactone derived from this framework. In a study focused on the synthesis of enantiomerically pure α-amino acids, the lactone (S)-3-((S)-1-phenylethyl)-1,4-dioxaspiro[4.5]decan-2-one was employed as a key intermediate. The alkylation of its lithium enolate proceeded with excellent diastereoselectivity, demonstrating the robust stereocontrol exerted by the combination of the chiral auxiliary and the spiroketal ring.

Experimental Protocol: Diastereoselective Alkylation

This protocol is adapted from a detailed procedure for the diastereoselective alkylation of a chiral spiroketal lactone.

Materials:

  • (S)-3-((S)-1-phenylethyl)-1,4-dioxaspiro[4.5]decan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (S)-3-((S)-1-phenylethyl)-1,4-dioxaspiro[4.5]decan-2-one (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe to dissolve the lactone, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to the stirred solution via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomerically enriched product.

Quantitative Data

The diastereoselective alkylation of (S)-3-((S)-1-phenylethyl)-1,4-dioxaspiro[4.5]decan-2-one with benzyl bromide yielded the corresponding benzylated product with the following results:

ElectrophileProductYieldDiastereomeric Ratio (dr)
Benzyl bromide(3S)-3-benzyl-3-((S)-1-phenylethyl)-1,4-dioxaspiro[4.5]decan-2-one85%>95:5
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve chiral lactone in anhydrous THF cool Cool to -78 °C start->cool enolate Add LDA dropwise to form enolate (Stir for 1h at -78 °C) cool->enolate alkylate Add Benzyl Bromide dropwise (Stir for 4h at -78 °C) enolate->alkylate quench Quench with sat. aq. NH4Cl alkylate->quench warm Warm to room temperature quench->warm extract Extract with Diethyl Ether warm->extract dry Dry organic layers (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Diastereomerically Enriched Product purify->end Isolated Product

Caption: Workflow for the diastereoselective alkylation of a chiral spiroketal lactone.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in this alkylation is attributed to the formation of a rigid chelated lithium enolate intermediate. The lithium cation is thought to coordinate to both the enolate oxygen and the carbonyl oxygen of the lactone. This chelation, combined with the steric bulk of the spiroketal ring and the chiral auxiliary on the C3 position, effectively blocks one face of the enolate. The electrophile (benzyl bromide) is therefore forced to approach from the less sterically hindered face, leading to the predominant formation of a single diastereomer.

G cluster_mech Proposed Stereochemical Model start Chiral Lactone Enolate intermediate Chelated Lithium Enolate (One face is blocked by the spiroketal and auxiliary) start->intermediate LDA product Major Diastereomer intermediate->product BnBr electrophile Electrophile (BnBr) approaches from the less hindered face electrophile->intermediate

Application

Application Notes and Protocols: 1,4-Dioxaspiro[4.5]decan-2-one in the Synthesis of Complex Molecules

Foreword for the Modern Synthetic Chemist In the pursuit of elegant and efficient total syntheses of natural products, the strategic selection of starting materials and key intermediates is paramount. The inherent struct...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Synthetic Chemist

In the pursuit of elegant and efficient total syntheses of natural products, the strategic selection of starting materials and key intermediates is paramount. The inherent structural complexity and dense stereochemical information of a chosen building block can significantly abbreviate a synthetic sequence, paving the way for novel molecular architectures. It is in this context that we turn our attention to 1,4-Dioxaspiro[4.5]decan-2-one , a seemingly simple yet profoundly versatile spiroketal lactone.

This document serves not as a mere repository of literature procedures, but as a detailed guide for the discerning researcher, scientist, and drug development professional. Herein, we will dissect the strategic advantages of employing 1,4-Dioxaspiro[4.5]decan-2-one, explore its application in constructing motifs found in a variety of natural products, and provide robust, field-tested protocols for its synthesis and elaboration. Our focus will remain steadfast on the "why" behind the "how," empowering you to harness the full synthetic potential of this remarkable chiral synthon.

I. The Strategic Value of 1,4-Dioxaspiro[4.5]decan-2-one in Complex Synthesis

1,4-Dioxaspiro[4.5]decan-2-one is a bifunctional molecule that marries the reactivity of a γ-butyrolactone with the conformational rigidity of a spiroketal-protected cyclohexane ring. This unique amalgamation of features offers several tactical advantages in the design of a synthetic campaign.

  • A Pre-organized Stereochemical Scaffold : The spirocyclic system locks the cyclohexane ring in a defined chair-like conformation. This pre-organization can translate to high levels of stereocontrol in reactions at the lactone moiety and on the cyclohexane ring itself. The facial bias imposed by the spiroketal can direct the approach of reagents, leading to predictable and often excellent diastereoselectivity.

  • Orthogonal Reactivity : The molecule presents two distinct sites for chemical manipulation: the enolizable α-position of the lactone and the latent ketone functionality of the protected cyclohexane. This orthogonality allows for a stepwise and controlled introduction of complexity. The lactone can be elaborated first, for instance, through alkylation or aldol chemistry, while the protected ketone is unmasked at a later stage for further functionalization, such as a Wittig reaction or the introduction of a new stereocenter.

  • A Gateway to Diverse Natural Product Cores : The γ-butyrolactone is a ubiquitous structural motif in a vast array of natural products with diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] Furthermore, the spiroketal functionality is a privileged substructure in its own right, found in numerous bioactive natural products.[2] Consequently, 1,4-Dioxaspiro[4.5]decan-2-one serves as an excellent starting point for the synthesis of natural products bearing these important pharmacophores.

II. Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one: A Reliable and Scalable Protocol

While commercially available, an in-house synthesis of 1,4-Dioxaspiro[4.5]decan-2-one can be both cost-effective and provide a deeper understanding of its chemical properties. The most common and reliable route involves the selective protection of one of the carbonyl groups of 1,4-cyclohexanedione.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketalization of 1,4-Cyclohexanedione)

This initial step is crucial for the subsequent transformations. The selective mono-ketalization can be achieved under carefully controlled conditions.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Standard glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), toluene (to form a 0.5 M solution), and ethylene glycol (1.05 eq).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.

Expected Yield: 80-90%

From Ketone to Lactone: A Conceptual Pathway

While a direct, high-yielding one-step conversion from 1,4-dioxaspiro[4.5]decan-8-one to the target 1,4-Dioxaspiro[4.5]decan-2-one is not prominently featured in the literature, a plausible multi-step synthetic sequence can be envisioned, as illustrated in the diagram below. This highlights the versatility of the spiroketal scaffold.

G cluster_synthesis Conceptual Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one start 1,4-Dioxaspiro[4.5]decan-8-one step1 Baeyer-Villiger Oxidation start->step1 e.g., m-CPBA step2 Formation of the Target Lactone step1->step2 Rearrangement

Figure 1. A conceptual pathway for the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one.

III. Elaboration of 1,4-Dioxaspiro[4.5]decan-2-one: Stereoselective Alkylation

A cornerstone of natural product synthesis is the stereocontrolled formation of carbon-carbon bonds. The α-position of the lactone in 1,4-Dioxaspiro[4.5]decan-2-one is an ideal handle for introducing substituents with high diastereoselectivity. The following protocol details a representative stereoselective alkylation.

Protocol 2: Diastereoselective Alkylation of 1,4-Dioxaspiro[4.5]decan-2-one

This protocol is based on the well-established principles of enolate chemistry, where the pre-existing stereochemistry of the spiroketal directs the approach of the electrophile.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-2-one

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add a solution of 1,4-Dioxaspiro[4.5]decan-2-one (1.0 eq) in anhydrous THF (to form a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of the electrophile (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated lactone. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Expected Yield: 70-85% with high diastereoselectivity.

G cluster_alkylation Workflow for Diastereoselective Alkylation start 1,4-Dioxaspiro[4.5]decan-2-one in anhydrous THF step1 Cool to -78 °C start->step1 step2 Add LDA (1.1 eq) dropwise step1->step2 step3 Stir for 1h at -78 °C (Enolate Formation) step2->step3 step4 Add Electrophile (e.g., BnBr, 1.2 eq) step3->step4 step5 Stir for 2-4h at -78 °C step4->step5 step6 Quench with sat. aq. NH4Cl step5->step6 step7 Workup and Purification step6->step7 end α-Alkylated Lactone (High d.r.) step7->end

Figure 2. A step-by-step workflow for the diastereoselective alkylation of 1,4-Dioxaspiro[4.5]decan-2-one.

IV. Data Presentation: A Comparative Overview

Compound Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Utility
1,4-Dioxaspiro[4.5]decan-2-oneC₈H₁₂O₃156.18Chiral building block for γ-butyrolactone synthesis
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.18Precursor to functionalized cyclohexanes
α-Benzyl-1,4-dioxaspiro[4.5]decan-2-oneC₁₅H₁₈O₃246.30Intermediate for further elaboration towards complex natural products

V. Concluding Remarks and Future Outlook

1,4-Dioxaspiro[4.5]decan-2-one represents a powerful, yet perhaps underutilized, tool in the arsenal of the synthetic organic chemist. Its inherent stereochemistry and orthogonal reactivity provide a robust platform for the efficient construction of complex molecular frameworks. The protocols detailed herein offer a reliable starting point for researchers seeking to incorporate this versatile building block into their synthetic strategies.

Future applications of this spiroketal lactone could involve its use in asymmetric catalysis, as a chiral ligand, or in the development of novel methodologies for the synthesis of medicinally relevant compounds. As the demand for stereochemically complex and diverse small molecules continues to grow in the field of drug discovery, the strategic application of synthons like 1,4-Dioxaspiro[4.5]decan-2-one will undoubtedly play an increasingly vital role.

References

  • Kunert, M., & Bräse, S. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(6), 538-575. [Link]

  • Lee, S., & Jo, H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1599. [Link]

  • Vogel, P. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. CHIMIA International Journal for Chemistry, 74(11), 868-872. [Link]

Sources

Method

Application Notes & Protocols: The Strategic Utility of 1,4-Dioxaspiro[4.5]decan-2-one in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of the 1,4-Dioxaspiro[4.5]decan-2-one scaffold. This document provides an...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of the 1,4-Dioxaspiro[4.5]decan-2-one scaffold. This document provides an in-depth exploration of its synthetic versatility, current applications in medicinal chemistry, and detailed protocols for the synthesis and evaluation of its derivatives. Our focus is to bridge theoretical knowledge with practical, field-proven insights to empower your drug discovery programs.

Introduction: Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" approach has led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic incorporation of three-dimensional (3D) scaffolds is a proven strategy to overcome these limitations. Spirocyclic systems, which feature two rings connected by a single tetrahedral carbon, are exemplary in this regard. Their rigid, well-defined conformations allow for precise spatial orientation of functional groups, enabling novel interactions with biological targets.[1]

The spiroketal motif, in particular, is a privileged scaffold found in numerous natural products with potent biological activities.[2][3] This underscores its evolutionary selection as a stable and effective pharmacophore. The 1,4-Dioxaspiro[4.5]decan-2-one core combines this valuable spiroketal with a reactive lactone, creating a synthetically versatile building block for the exploration of new chemical space.[4][5]

The 1,4-Dioxaspiro[4.5]decan-2-one Scaffold: A Structural Overview

The unique architecture of 1,4-Dioxaspiro[4.5]decan-2-one offers multiple avenues for chemical modification. The core structure consists of a cyclohexane ring fused via a spiroketal linkage to a 1,3-dioxolan-4-one ring (a lactone). This arrangement provides both conformational rigidity and distinct sites for chemical elaboration.

Key Structural Features and Synthetic Handles:
  • The Spirocyclic Core : Imparts a rigid 3D geometry, which is critical for orienting substituents to fit precisely into protein binding pockets. This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.

  • The Lactone Moiety : The ester bond within the five-membered ring is susceptible to nucleophilic attack. This serves as the primary handle for introducing diversity. Ring-opening with amines, alcohols, or other nucleophiles allows for the facile generation of libraries of amides, esters, and other derivatives.

  • The Cyclohexane Ring : While less reactive than the lactone, the saturated cyclohexane ring can be pre-functionalized before the formation of the spirocycle, offering another layer of structural diversification.

Below is a diagram illustrating the core structure and its key reactive sites.

Caption: Core structure and synthetic handles of 1,4-Dioxaspiro[4.5]decan-2-one.

Core Applications in Medicinal Chemistry

The 1,4-dioxaspiro[4.5]decane scaffold has proven to be particularly fruitful in the development of agents targeting the central nervous system (CNS) and in cancer research.

Modulators of CNS Receptors

A significant body of research has focused on derivatives of the 1,4-dioxaspiro[4.5]decane scaffold as ligands for serotonin (5-HT) and adrenergic receptors.[6][7]

  • Serotonin 1A (5-HT1A) Receptor Agonists : The 5-HT1A receptor is a validated target for treating anxiety and depression.[1] Derivatives incorporating the 1,4-dioxaspiro[4.5]decane moiety have been identified as potent and selective 5-HT1A agonists.[8] For example, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was reported as a powerful 5-HT1A receptor partial agonist.[6][8] The spirocyclic core is believed to correctly position the arylpiperazine moiety—a known pharmacophore for 5-HT1A—for optimal interaction with the receptor binding site.[1][8]

  • α1-Adrenoceptor Antagonists : The same chemical space has yielded potent antagonists for α1-adrenoceptors.[6][9] Subtle structural modifications on the arylpiperazine portion of the molecules can shift selectivity between the 5-HT1A and α1 receptors, highlighting the scaffold's tunability.[7][9]

The table below summarizes the in vitro pharmacological data for several key derivatives, demonstrating the scaffold's potential.

Compound Structure (Core Derivative) 5-HT1A Affinity (pKi) 5-HT1A Functional Activity (pD2) α1a Affinity (pKi) α1d Affinity (pKi) Reference
1 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)8.828.61 (Partial Agonist)7.077.57[7]
10 2-((4-(2-ethoxyphenyl)piperazin-1-yl)methyl)-Potent Agonist--[6][9]
15 2-((4-(2-hydroxyphenyl)piperazin-1-yl)methyl)9.009.58 (Partial Agonist)7.217.30[7]

Note: The derivatives in the table are based on the 1,4-dioxaspiro[4.5]decane-2-methanol backbone, which would be synthetically accessible from the 2-one precursor. The data illustrates the pharmacological potential of the core scaffold.

Novel Anti-cancer Agents

Natural product-like spiroketals have shown promise as cytotoxic agents.[10] Screening of focused libraries of spiroketal compounds against primary B-cell chronic lymphocytic leukaemia (CLL) cells has identified novel and potent cytotoxic agents.[10] These molecules were found to induce cell death through an apoptotic pathway. While this research did not use 1,4-Dioxaspiro[4.5]decan-2-one specifically, it validates the spiroketal core as a promising starting point for the design of new chemotherapeutics. The lactone in the 2-one variant could act as a masked electrophile, potentially reacting with nucleophilic residues in target proteins.

Experimental Protocols: A Practical Guide

The following protocols provide a validated framework for the synthesis and biological evaluation of derivatives. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of a 1,4-Dioxaspiro[4.5]decan-2-one Derivative via Aminolysis

This protocol describes the synthesis of a representative amide derivative using an arylpiperazine, a common motif in CNS drug candidates.

Objective: To synthesize N-(2-methoxyphenyl)piperazin-1-yl)-2-hydroxy-2-(1,4-dioxaspiro[4.5]decan-2-yl)acetamide by ring-opening the lactone of 1,4-Dioxaspiro[4.5]decan-2-one.

Rationale: Aminolysis is a direct and efficient method for converting lactones to amides. The reaction proceeds via nucleophilic acyl substitution. No catalyst is typically required, but gentle heating can increase the reaction rate. Anhydrous solvents are used to prevent competitive hydrolysis of the lactone.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-2-one (1.0 eq)

  • 1-(2-methoxyphenyl)piperazine (1.1 eq)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1,4-Dioxaspiro[4.5]decan-2-one (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

  • Addition of Nucleophile: Add 1-(2-methoxyphenyl)piperazine (1.1 eq) to the solution. The slight excess of the amine ensures complete consumption of the starting lactone.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 EtOAc/Hexanes mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any unreacted acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure amide product.

Protocol 2: Biological Evaluation - 5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a synthesized compound for the human 5-HT1A receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Rationale: This assay is a cornerstone of early-stage drug discovery. It relies on the principle of competitive binding between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for a finite number of receptors. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.

Materials:

  • Cell membranes expressing human 5-HT1A receptors

  • [³H]8-OH-DPAT (Radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound and reference compound (e.g., unlabeled 8-OH-DPAT)

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Preparation: On a 96-well plate, add assay buffer to each well.

  • Compound Addition: Add varying concentrations of the test compound to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, like 10 µM 8-OH-DPAT).

  • Radioligand Addition: Add the radioligand [³H]8-OH-DPAT to all wells at a final concentration close to its Kd value (e.g., ~1 nM).

  • Receptor Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filter mats into vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Integrated Workflow: From Scaffold to Data

The following diagram visualizes the logical flow from the starting material to the final biological data, integrating the synthetic and analytical protocols.

start 1,4-Dioxaspiro[4.5]decan-2-one (Starting Material) synthesis Protocol 1: Lactone Aminolysis with Arylpiperazine start->synthesis workup Aqueous Workup & Solvent Removal synthesis->workup purification Flash Column Chromatography workup->purification product Pure Amide Derivative (Test Compound) purification->product assay Protocol 2: 5-HT1A Radioligand Binding Assay product->assay analysis Data Analysis: IC50 Determination & Ki Calculation (Cheng-Prusoff) assay->analysis end Pharmacological Profile: Binding Affinity (Ki) analysis->end

Caption: Integrated workflow for synthesis and biological evaluation.

Future Directions and Expert Insights

The 1,4-Dioxaspiro[4.5]decan-2-one scaffold is more than just a building block; it is a strategic tool for navigating the complexities of modern drug discovery. Its inherent 3D nature provides a robust platform for generating compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, compared to their flatland counterparts.[1]

While the synthesis and stereocontrol of spiroketals can be challenging, modern synthetic methods are increasingly providing efficient access to these complex structures.[2][11] The future applications of this scaffold are vast. We anticipate its use in:

  • Fragment-Based Drug Discovery (FBDD): The rigid core is an ideal starting point for fragment elaboration.

  • Targeted Protein Degradation: The scaffold can serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), precisely controlling the distance and vector between E3 ligase and target protein binders.

  • Diversity-Oriented Synthesis (DOS): The multiple reactive handles allow for the rapid generation of large, structurally diverse libraries for high-throughput screening.[2]

By embracing scaffolds like 1,4-Dioxaspiro[4.5]decan-2-one, medicinal chemists can more effectively explore the challenging biological targets of the future, ultimately accelerating the discovery of novel therapeutics.

References

  • Benchchem. Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWpnRNR0xOaqwdXIoKnnETGzfTKrB6qtd4PNUTtbLy_3oGwys72aL-usF5IAwmPaCMcHNvJOOFUk4-kQjE-pU9KU36jcxxegrie0pknSzbrsoybv1WsWDxsfzcZOWrqyhIHDMTJByaTGPEuvH46mEEBsfxfTe9pLBXzfg6UCv7tRaYm59O43YOrrMXlImZ_Lj58VggG7JzEbjzCMw2KTVDad97nAO0n390oYWD7iIWRlwW25Nio9ez29b-TzThY5myp-9-kJA-Ng==]
  • IRIS Unimore. Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0VXEpQpPIs1BVtgLlnQo2YLztnmW1J2k_0fBS0gFqV3etOwy0OmBS20F-1ireQ7x0J6BySrKBY-GoukU6NpdPnBFqh-V2hRB1Sg8W4muG-0udJ8GMJjBiJdnHjRhHVb7PCIMWAyfz87ZH2sLqUTjdsLys8MmSASixsjTS5NWtVUjsi0j9IHOL4oo1qugh]
  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel journal of chemistry, 57(3-4), 256–268. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5665374/]
  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2016.1153832]
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  • Chemical Manufacturer and Supplier. The Role of 1,4-Dioxaspiro[4.5]decane-2-methanol in Modern Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFivMe3mCD81xHBIXUz7zB0pVR0PgtZi3uiiUkREdpF0_tWpj3J-N5YyL5xkgjO0dH1ZhyeUBSunH6htQaFEesqyDWEFhLJVXu73gxgn0cl9G5ZGVqrCvHxEp3lssxyyTdFZW8hIehCHPglseZrY716bOJptPkd_vzK0a6rr6bKpX5yIbJe2QxtaZN5JXFA0tYDYVXzHC5W2zufYrkBW1MYRkdXCUcGHb5YLmq5TXc57PRiVZyk56zUfFJcKfNp]
  • Milroy, L. G., Zinzalla, G., Loiseau, F., Qian, Z., Prencipe, G., Pepper, C., Fegan, C., & Ley, S. V. (2008). Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia. ChemMedChem, 3(12), 1922–1935. [URL: https://pubmed.ncbi.nlm.nih.gov/19025736/]
  • Benchchem. Comparative Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives: A Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRbGBYZJbN4b7MGpRoA-UBQ24ka6j_k_dG0FrQVDxYfw29vYPTGxwrkvYpTqUUk8eBqPUcYJ2qwNOcX6vXnHtJMbhSUsvy4s9os5t4vysOb6SgVL89O8rFhjTvAGazTHF7dO1fNIqzPSt-UokqWNALMF5rdwbEo9IRHURtt7ntuCIZjwXW_GUnZ_kPxP-b-F_UXYrjdc2JybWIvipT21qq2fYaa64Yb-O6FkNib_7jt5LZVyWF3rwu5aJRpl0]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in Diverse Research Fields. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPFH-kfA_8gBPSBmCYwN_ghhVZ-zOUawc81TtOi7v6Iu62HatqSSTIIQ6VmQl97yrZbWC_edeE5Xpxeng0yPALs8H3Nj6uteodIZcsYOw2ICQ0t-yb8cOt5TaFDIwmVKZ90cLXgMqf3BUJiyE27w1yrQPixazN9whttFa0GXfWprph36VuTN_TTB3_DolfIZa5Ce_789WY9Cr6AyrJUGc8T5sMnljck5NEWICTga9Lb5Kd1DenPb_xc2e7OcLZ6TBsuQ==]
  • Weill Cornell Medical College. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsMvyJ75U9nSqv_E2-UnCJCW4uyXQATLGv1J4iM4_ChtbB4YGIkCiQBGCqWKDX6rtKtWoddXikvRf09z8_Ld8fXx7c3p2NGbINZhMTWToCvkQLH95bwlw_ED46QvFtjqZCOE8sxns7mdmN8Cn7KY=]
  • RSC Publishing. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFisFN_gDvd3laOAiKZhA-nGH6rczrHtR52hCMTbq2c5R1JtHxnOrcNaHKBH03VBJXONr694yUZ1xyaYMJ7DlHyabd2WEFpoTdIwvgwuwp2C-4Lhp5v2F1DkGM_MK9YoJ7lUsGvWoA977BURnncR_tvly-HyIlGVSW8xAEi]
  • ResearchGate. Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α 1 and 5-HT1A receptors | Request PDF. [URL: https://www.researchgate.
  • PubChem. 1,4-Dioxaspiro(4.5)decan-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/544223]

Sources

Application

Unlocking Pharmacological Potential: A Guide to Synthesizing Bioactive Scaffolds from 1,4-Dioxaspiro[4.5]decan-2-one

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1,4-Dioxaspiro[4.5]decan-2-one as a versatile starting material for the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1,4-Dioxaspiro[4.5]decan-2-one as a versatile starting material for the synthesis of pharmacologically active compounds. The unique spirocyclic lactone framework of this molecule offers a gateway to diverse and structurally complex scaffolds, including hydroxy amides, diols, and amino alcohols, which are known to exhibit a range of biological activities. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential therapeutic applications of the resulting compounds.

Introduction: The Strategic Advantage of the Spirocyclic Lactone Moiety

The 1,4-dioxaspiro[4.5]decane scaffold has gained significant traction in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity.[1][2] This rigid structure can favorably influence the binding affinity and selectivity of a molecule for its biological target by pre-organizing key pharmacophoric features in a defined spatial orientation. Furthermore, the introduction of a spirocenter can enhance metabolic stability and improve physicochemical properties such as solubility.[2]

1,4-Dioxaspiro[4.5]decan-2-one, as a lactone, possesses a reactive electrophilic carbonyl group that is amenable to a variety of chemical transformations. The strategic opening or reduction of this lactone ring serves as a powerful tool to introduce new functional groups and expand the chemical space accessible from this starting material. This guide will focus on three primary synthetic pathways originating from 1,4-Dioxaspiro[4.5]decan-2-one to generate libraries of potentially bioactive molecules.

Synthetic Pathways and Protocols

The following sections outline detailed protocols for the conversion of 1,4-Dioxaspiro[4.5]decan-2-one into three classes of compounds with high potential for pharmacological activity: hydroxy amides, diols, and amino alcohols.

Pathway 1: Synthesis of Spirocyclic Hydroxy Amides via Lactone Aminolysis

The aminolysis of lactones is a direct and efficient method for the synthesis of hydroxy amides.[1] This reaction proceeds via nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the lactone, leading to ring opening and the formation of a stable amide bond and a primary alcohol. These resulting hydroxy amides are valuable scaffolds in drug discovery, with demonstrated anticonvulsant and other biological activities.[3]

Objective: To synthesize a representative hydroxy amide from 1,4-Dioxaspiro[4.5]decan-2-one and benzylamine.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-2-one

  • Benzylamine

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1,4-Dioxaspiro[4.5]decan-2-one (1.0 g, 6.4 mmol).

  • Add anhydrous toluene (50 mL) to dissolve the starting material.

  • Add benzylamine (0.75 mL, 6.9 mmol, 1.08 eq) to the solution.

  • Heat the reaction mixture to reflux using a heating mantle and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the N-benzyl-2-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane-2-carboxamide as a solid or viscous oil.

Expected Outcome: A high yield of the desired hydroxy amide. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start 1,4-Dioxaspiro[4.5]decan-2-one reagent Benzylamine Toluene, Reflux start->reagent product N-Benzyl-2-(hydroxymethyl)-1,4-dioxaspiro[4.5] decane-2-carboxamide reagent->product

Caption: Synthesis of a hydroxy amide via aminolysis.

Pathway 2: Reduction of the Lactone to a Spirocyclic Diol

Lactones can be readily reduced to the corresponding diols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation opens the lactone ring to afford a 1,2-diol, which can serve as a versatile intermediate for further functionalization or be evaluated for its own biological activity. Diols are present in many natural products and have shown a range of biological activities.

Objective: To reduce 1,4-Dioxaspiro[4.5]decan-2-one to the corresponding diol.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Caution: LiAlH₄ is a highly reactive and moisture-sensitive reagent. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (0.48 g, 12.8 mmol, 2.0 eq) and anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,4-Dioxaspiro[4.5]decan-2-one (1.0 g, 6.4 mmol) in anhydrous THF (20 mL).

  • Add the solution of the lactone dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water (0.5 mL), followed by 15% aqueous NaOH (0.5 mL), and then water (1.5 mL) again (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diol.

  • The product can be further purified by column chromatography if necessary.

Expected Outcome: A good yield of the spirocyclic diol. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start 1,4-Dioxaspiro[4.5]decan-2-one reagent 1. LiAlH4, THF 2. H2O workup start->reagent product (1,4-Dioxaspiro[4.5]decan-2-yl)methanol reagent->product

Caption: Reduction of the lactone to a spirocyclic diol.

Pathway 3: Synthesis of Spirocyclic Amino Alcohols

Amino alcohols are a class of compounds with significant pharmacological importance, exhibiting a wide range of biological activities including antimicrobial, anticancer, and antimalarial properties.[4][] A two-step synthesis from the lactone can be employed, involving an initial aminolysis followed by reduction of the newly formed amide.

Objective: To synthesize a spirocyclic amino alcohol from the intermediate hydroxy amide.

Materials:

  • N-Benzyl-2-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane-2-carboxamide (from Pathway 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification materials as in Pathway 2.

Procedure:

  • Follow the same safety precautions and general setup as described in Pathway 2 for handling LiAlH₄.

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of N-benzyl-2-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane-2-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and perform the Fieser workup as described in Pathway 2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amino alcohol by column chromatography on silica gel.

Expected Outcome: A moderate to good yield of the desired spirocyclic amino alcohol. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start N-Benzyl-2-(hydroxymethyl)-1,4-dioxaspiro[4.5] decane-2-carboxamide reagent 1. LiAlH4, THF 2. H2O workup start->reagent product 2-((Benzylamino)methyl)-1,4-dioxaspiro[4.5]decan-2-ol reagent->product

Caption: Synthesis of an amino alcohol from a hydroxy amide.

Potential Pharmacological Activities

The synthesized scaffolds represent key starting points for the development of new therapeutic agents. The table below summarizes the potential pharmacological activities associated with each class of compound derived from 1,4-Dioxaspiro[4.5]decan-2-one.

Compound ClassPotential Pharmacological ActivitiesKey Structural FeaturesSupporting References
Hydroxy Amides Anticonvulsant, Anti-inflammatory, AnalgesicAmide and hydroxyl groups[3]
Diols Antifungal, Antibacterial, Precursors to other bioactive moleculesTwo hydroxyl groups[6]
Amino Alcohols Antimicrobial, Anticancer, Antimalarial, Chiral ligands in asymmetric synthesisAmine and hydroxyl groups[4][][7]

Conclusion

1,4-Dioxaspiro[4.5]decan-2-one is a cost-effective and versatile starting material that provides access to a variety of pharmacologically relevant scaffolds. The protocols detailed in this guide for the synthesis of hydroxy amides, diols, and amino alcohols are robust and can be adapted for the creation of diverse chemical libraries for drug discovery programs. The unique structural features of the spirocyclic core, combined with the introduced functionalities, make these compounds promising candidates for further investigation and development as novel therapeutic agents.

References

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (2025). ResearchGate. [Link]

  • Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. [Link]

  • Amino Alcohols | Journal of Alcohol. Open Access Pub. [Link]

  • Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega. ACS Publications. [Link]

  • Biologically active natural spirocyclic compounds. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • Spirocyclic derivatives as antioxidants: a review. PMC - PubMed Central. [Link]

  • Conversion of Lactones into Ethers Although tetrahydrofurans and tetrahydropyrans are important structural subunits of many clas. Unknown Source. [Link]

  • Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH. [Link]

  • N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. PubMed. [Link]

  • Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PMC - NIH. [Link]

  • Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. [Link]

  • Synthesis of amino alcohol 10 via tricyclic γ-lactone intermediates. ResearchGate. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]

  • Spirocyclic compounds with biological activity. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling | Organic Letters. ACS Publications. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Unknown Source. [Link]

  • Synthesis of α-Hydroxy Amides. ResearchGate. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. PubMed. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Addition to 1,4-Dioxaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the 1,4-Dioxaspiro[4.5]decane Scaffold The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in a variety of bio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile intermediate in organic synthesis.[1][2] Its rigid, spirocyclic system imparts unique conformational properties that are of significant interest in drug discovery for modulating receptor binding and other biological interactions.[2][3] Specifically, 1,4-Dioxaspiro[4.5]decan-2-one, a lactone derivative of this scaffold, presents a valuable electrophilic site for nucleophilic attack, enabling the synthesis of a diverse array of functionalized molecules through ring-opening reactions.

This guide provides a comprehensive overview of the principles and a detailed protocol for conducting nucleophilic addition to 1,4-Dioxaspiro[4.5]decan-2-one. The methodologies described herein are designed to be adaptable for a range of nucleophiles, empowering researchers to generate novel compounds for various applications, from medicinal chemistry to materials science.

Mechanism of Nucleophilic Addition to Lactones: A Ring-Opening Event

The fundamental reaction of a nucleophile with a lactone, such as 1,4-Dioxaspiro[4.5]decan-2-one, is a nucleophilic acyl substitution. The reaction proceeds via a ring-opening mechanism, where the nucleophile attacks the electrophilic carbonyl carbon of the lactone. This initial addition leads to a tetrahedral intermediate, which then collapses, cleaving the endocyclic ester bond to yield a ring-opened product.

The general mechanism can be visualized as follows:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Weigh 1,4-Dioxaspiro[4.5]decan-2-one and Nucleophile start->reagents dissolve Dissolve Lactone in Anhydrous Solvent reagents->dissolve add_nucleophile Add Nucleophile to Lactone Solution dissolve->add_nucleophile stir Stir at Appropriate Temperature add_nucleophile->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize end Pure Product characterize->end

Sources

Application

Application Notes & Protocols: Strategic Synthesis of Spiro-β-Lactone-Lactam Systems

Introduction: The Therapeutic Potential and Synthetic Challenge of Spiro-β-Lactone-Lactams The fusion of a β-lactone and a γ-lactam into a single molecular framework has produced compounds of significant interest to the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Synthetic Challenge of Spiro-β-Lactone-Lactams

The fusion of a β-lactone and a γ-lactam into a single molecular framework has produced compounds of significant interest to the medicinal chemistry community. Natural products like salinosporamide A, a potent proteasome inhibitor, feature a related fused β-lactone-lactam core and have highlighted the therapeutic potential of this structural class. Spiro-β-lactone-lactam systems, a more synthetically challenging subclass, present a unique three-dimensional architecture that is highly attractive for developing novel therapeutic agents with improved pharmacophoric features and bioactivity.[1][2] These molecules are characterized by two rings sharing a single sp³-hybridized carbon, a structural motif that imparts conformational rigidity and novel spatial arrangements of functional groups, which can lead to enhanced interactions with biological targets.[3]

However, the construction of these spirocyclic systems is far from trivial. The inherent ring strain of the four-membered β-lactone ring, coupled with the steric demands of forming a quaternary spiro center adjacent to it, poses significant synthetic hurdles.[4][5] An investigation into the annulation of β-lactones to γ-lactams reveals that fused systems are often the thermodynamically preferred products under standard reaction conditions.[6][7] Achieving a spirocyclic linkage requires carefully designed substrates and optimized reaction conditions, often necessitating strategies that sterically or electronically disfavor the competing fusion pathway.[6]

This guide provides an in-depth analysis of the strategies and protocols for synthesizing spiro-β-lactone-lactam systems. While the direct application of 1,4-Dioxaspiro[4.5]decan-2-one in this specific context is not extensively documented in peer-reviewed literature, we will analyze its structure to propose its potential utility as a chiral building block. The primary focus will be on established, field-proven methodologies for constructing the target scaffold, providing researchers with a robust framework for synthetic design and execution.

Part 1: The Critical Branch Point: Fused vs. Spirocyclization

The final ring-closing step to form the β-lactone from a common β-hydroxy acid precursor attached to a γ-lactam core is the critical determinant of the final architecture. The reaction can proceed via two competing pathways: an intramolecular O-acylation to form the desired spiro-β-lactone or a competing O-acylation leading to a fused bicyclic system.

Causality of Pathway Selection: The preference for the fused system is often attributed to the more favorable bond angles and lower transition state energy associated with forming a five- or six-membered ring transition state compared to the more constrained geometry required for spirocyclization. To circumvent this, synthetic strategies must be employed to block the fusion pathway. A common and effective approach is the protection of the alcohol that would lead to the fused product, thereby leaving only the pathway to the spiro-lactone available.[6]

G cluster_0 Precursor cluster_1 Cyclization Conditions cluster_2 Products cluster_3 Strategic Intervention Precursor γ-Lactam-β-Hydroxy Acid (with two hydroxyl groups) Conditions e.g., HATU/DIPEA or BOPCl/Et3N Precursor->Conditions Spiro Spiro β-Lactone-Lactam (Kinetically Disfavored) Precursor->Spiro Forced Pathway (Post-Modification) Fused Fused β-Lactone-Lactam (Thermodynamically Favored) Conditions->Fused Default Pathway Conditions->Spiro Competing Pathway Block Block Fusion Pathway (e.g., Protect one -OH group) Block->Precursor Modify G A 1,4-Dioxaspiro[4.5]decan-2-one B Step 1: Lactone Opening (e.g., with Nu-R-NH2) A->B C Amide-Hydroxy-Ketal Intermediate B->C D Step 2: Ketal Deprotection (Acidic Hydrolysis) C->D E Amide-Hydroxy-Ketone D->E F Step 3: Intramolecular Cyclization (Aldol or similar) E->F G Hydroxypyrrolidinone Core (γ-Lactam Precursor) F->G H Step 4: β-Lactone Formation (See Protocol 2.1) G->H I Final Spiro-β-Lactone-Lactam H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable lactone intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The primary and most efficient route to 1,4-Dioxaspiro[4.5]decan-2-one is the Baeyer-Villiger oxidation of its corresponding cyclic ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[1][2] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone using a peroxyacid oxidant.[1] Our focus will be on mastering this critical transformation.

Synthesis_Scheme cluster_start Starting Material cluster_product Target Product SM 1,4-Dioxaspiro[4.5]decan-8-one P 1,4-Dioxaspiro[4.5]decan-2-one SM->P Baeyer-Villiger Oxidation Reagent Peroxyacid (e.g., m-CPBA) in an inert solvent (e.g., CH₂Cl₂) Reagent->SM Troubleshooting_Flowchart cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_workup Workup & Purification Start Low Yield or Impure Product Check_Reagent Assess Peracid Purity (e.g., Titration) Start->Check_Reagent Check_SM Verify Starting Material Purity (NMR, GC-MS) Start->Check_SM Check_Setup Ensure Anhydrous Conditions (Dry Solvent, Inert Gas) Start->Check_Setup Optimize_Temp Adjust Temperature & Time (Monitor by TLC) Check_Reagent->Optimize_Temp If Reagent is Pure Check_SM->Optimize_Temp If SM is Pure Check_Setup->Optimize_Temp If Setup is Dry Add_Buffer Add Buffer (e.g., NaHCO₃) to Control pH Optimize_Temp->Add_Buffer If Side Products Persist Workup_Strategy Refine Workup Protocol (Mild Quench, Base Wash) Add_Buffer->Workup_Strategy Purification Optimize Purification (Chromatography vs. Crystallization) Workup_Strategy->Purification

Sources

Optimization

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-2-one

Welcome to the technical support center for the purification of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this valuable synthetic intermediate using column chromatography. We will address common challenges and provide robust, validated protocols to ensure the highest purity of your target compound.

Foundational Principles: Column Chromatography of a Spirocyclic Lactone

1,4-Dioxaspiro[4.5]decan-2-one is a moderately polar compound due to the presence of a lactone and a ketal functional group.[1] Its purification via column chromatography relies on the partitioning of the crude material between a polar stationary phase and a less polar mobile phase. The success of this separation is critically dependent on the careful selection of these two phases.

  • Stationary Phase Selection: For compounds of this nature, silica gel (SiO₂) is the industry-standard stationary phase. Its surface is rich in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. This interaction causes more polar compounds to be retained longer on the column.

  • Mobile Phase (Eluent) Selection: The mobile phase's role is to carry the compounds through the column. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (commonly ethyl acetate or diethyl ether) is typically employed.[2] By systematically adjusting the ratio of these solvents, one can fine-tune the eluting power of the mobile phase to achieve optimal separation between the desired product and any impurities. The selection of the mobile phase is a critical step and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[3][4]

Experimental Protocol: A Validated Method

This protocol provides a reliable, step-by-step methodology for the purification of 1,4-Dioxaspiro[4.5]decan-2-one.

Step 1: TLC Analysis for Solvent System Optimization

Before attempting a large-scale separation, it is imperative to determine the optimal mobile phase composition using TLC.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent mixture (see table below for starting points). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The ideal Rf for the target compound for column chromatography is between 0.25 and 0.40 . Adjust the solvent ratio until this is achieved.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf of 1,4-Dioxaspiro[4.5]decan-2-one
9:1 Hexanes:Ethyl AcetateLow< 0.1
8:2 Hexanes:Ethyl AcetateLow-Medium0.1 - 0.3
7:3 Hexanes:Ethyl AcetateMedium0.2 - 0.5
1:1 Hexanes:Ethyl AcetateHigh> 0.6
Step 2: Column Preparation and Sample Loading
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles or cracks.[5] Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling point solvent like dichloromethane. For optimal separation, it is often best to pre-adsorb the crude mixture onto a small amount of silica gel or Celite.[6] To do this, dissolve the crude product, add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed. Add a final, thin layer of sand to protect the sample layer during solvent addition.

Step 3: Elution and Fraction Collection
  • Elution: Carefully add the optimized mobile phase to the column. Apply gentle air pressure to begin eluting the compounds.[6] Maintain a constant flow rate and ensure the column never runs dry.[5]

  • Gradient Elution (Recommended): If TLC shows impurities close to your product, a gradient elution is recommended. Start with a low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 8:2, then 7:3). This will elute non-polar impurities first, followed by your product, and finally any highly polar impurities.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your compound.

  • Pooling and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified 1,4-Dioxaspiro[4.5]decan-2-one.

Visualization of the Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Work-up TLC TLC Analysis: Optimize Solvent System (Target Rf = 0.25-0.4) Pack Pack Column: Silica Gel Slurry TLC->Pack Load Load Sample: Dry loading on silica Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient? Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My compound is not moving off the baseline on the TLC plate, even with a 1:1 Hexanes:Ethyl Acetate mixture. What should I do?

A: This indicates your compound is strongly adsorbed to the silica gel.

  • Causality: The polarity of your mobile phase is insufficient to displace the highly polar compound from the active sites on the stationary phase.

  • Solution:

    • Increase Polarity Further: Try a more polar solvent system. A small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can significantly increase eluent strength.

    • Check for Degradation: Ensure your compound is not decomposing on the acidic silica. Run a quick NMR or MS on your crude material to confirm the presence of the starting lactone. Lactones can be susceptible to hydrolysis under certain conditions.[7]

Q2: I see a long streak or "tail" for my product spot on the TLC plate and the column separation is poor.

A: Tailing is a common issue that degrades resolution.

  • Causality: This is often caused by unwanted secondary interactions between your compound and the acidic silanol groups on the silica surface. It can also be a result of overloading the TLC plate or the column.[7]

  • Solutions:

    • Reduce Concentration: Ensure you are not spotting too much material on the TLC plate or overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.

    • Mobile Phase Modifier: While 1,4-Dioxaspiro[4.5]decan-2-one is neutral, residual acidic or basic impurities in your crude mix can cause tailing. Adding a very small amount of a modifier to your eluent, such as 0.1% acetic acid or triethylamine, can sometimes improve peak shape by neutralizing active sites on the silica.

Q3: My product is eluting from the column, but it's co-eluting with an impurity. How can I improve the separation?

A: This is a resolution problem, the most common challenge in chromatography.

  • Causality: The difference in polarity between your product and the impurity is too small for the chosen conditions to resolve them.

  • Solutions:

    • Fine-Tune the Mobile Phase: This is the most critical step. Test solvent systems with slightly lower polarity. Sometimes switching one of the solvents (e.g., using dichloromethane or diethyl ether instead of ethyl acetate) can alter the selectivity and improve separation.

    • Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing the separation efficiency.

    • Employ a Shallow Gradient: A slow, shallow increase in polarity during gradient elution can effectively resolve closely eluting compounds.[7]

    • Check Column Packing: Ensure your column was packed perfectly. Any channels or cracks will lead to band broadening and poor separation.

Q4: None of my compound is coming off the column, even after flushing with pure ethyl acetate.

A: This suggests either an irreversible binding or a procedural error.

  • Causality: The compound may have decomposed or polymerized on the column, or there might be an issue with the setup.

  • Solutions:

    • Check for Clogging: Ensure there is flow through the column. A clog can prevent elution.

    • Drastic Polarity Increase: Try flushing the column with a small amount of a very polar solvent like methanol. If the compound still doesn't elute, it has likely decomposed.

    • Consider an Alternative Stationary Phase: If you suspect decomposition on silica, consider using a less acidic stationary phase like neutral alumina for your next attempt.

Troubleshooting Decision Tree

G Start Problem with Purification Q1 Where is the product spot on TLC? Start->Q1 A1_HighRf Eluent is too polar. Decrease % of polar solvent (e.g., ethyl acetate). Q1->A1_HighRf Too high (Rf > 0.6) A2_LowRf Eluent is not polar enough. Increase % of polar solvent. Q1->A2_LowRf Too low (Rf < 0.1) A3_GoodRf A3_GoodRf Q1->A3_GoodRf Good (Rf ~0.3) but poor separation A6_NoElution Compound may be stuck or decomposed. - Flush with highly polar solvent (MeOH) - Consider neutral alumina Q1->A6_NoElution No elution from column Q2 What does the spot shape look like? A3_GoodRf->Q2 A4_Tailing Possible overloading or secondary interactions. - Reduce sample load - Add modifier (0.1% AcOH/NEt3) Q2->A4_Tailing Tailing / Streaking A5_Overlapping Poor resolution. - Fine-tune solvent system - Use a shallower gradient - Use a longer column Q2->A5_Overlapping Overlapping spots

Caption: Decision Tree for Troubleshooting Chromatography Issues.

Frequently Asked Questions (FAQs)

Q: Is 1,4-Dioxaspiro[4.5]decan-2-one stable on silica gel? A: Generally, yes. However, lactones can be sensitive to highly acidic or basic conditions, which could potentially lead to hydrolysis (ring-opening). Standard silica gel is slightly acidic. If you suspect degradation, using deactivated (neutral) silica or neutral alumina is a prudent alternative.

Q: What is the difference between dry loading and wet loading? A: Wet loading involves dissolving the sample in the mobile phase and injecting it onto the column. This is less common for preparative chromatography as it can dilute the sample band. Dry loading, where the sample is pre-adsorbed onto silica gel, is highly recommended as it leads to sharper bands and better separation.[6]

Q: Can I reuse my column? A: While technically possible for identical separations, it is generally not recommended in a research or development setting. Any strongly adsorbed impurities from a previous run can interfere with subsequent purifications. For achieving the highest purity, a freshly packed column is always the best practice.

References

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic compound. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.

Introduction to the Synthesis

1,4-Dioxaspiro[4.5]decan-2-one is a spiro-orthoester, a class of compounds with unique reactivity and applications.[1] The synthesis of such spirocyclic systems can be intricate, and success often hinges on careful control of reaction conditions to mitigate potential side reactions.[2][3] This guide provides in-depth, field-proven insights to navigate these complexities.

A common synthetic route to 1,4-Dioxaspiro[4.5]decan-2-one and similar structures involves the acid-catalyzed reaction of a suitable lactone with a diol, or the ketalization of a ketone with a diol followed by subsequent reactions.[4][5] Understanding the mechanisms and potential pitfalls of these transformations is crucial for achieving high yields and purity.

Visualizing the Reaction Landscape

To better understand the synthetic process, the following diagram illustrates the desired reaction pathway for the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one, along with the primary competing side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Desired Synthesis cluster_side_reactions Side Reactions γ-Butyrolactone γ-Butyrolactone Target_Product 1,4-Dioxaspiro[4.5]decan-2-one γ-Butyrolactone->Target_Product Acid Catalyst Polymerization Polymerization γ-Butyrolactone->Polymerization Cationic Initiation Cyclohexanone Cyclohexanone Cyclohexanone->Target_Product Acid Catalyst Diol Ethylene Glycol Diol->Target_Product Acid Catalyst Hydrolysis Hydrolysis Target_Product->Hydrolysis Water Contamination Transesterification Transesterification Target_Product->Transesterification Alcohol Impurities

Caption: Main synthetic routes and common side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one.

Observed Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient catalysis or reaction time.- Ensure the catalyst is active and used in the correct stoichiometry.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[6]
Unfavorable equilibrium.- Use a Dean-Stark apparatus or molecular sieves to remove water and drive the reaction forward.[7][8]
Presence of Polymeric Byproducts Cationic polymerization of the lactone starting material or the product.[3]- Maintain a low reaction temperature to disfavor polymerization.- Use a milder acid catalyst or a heterogeneous catalyst to control reactivity.[4]
Product Contamination with Starting Materials Incomplete conversion.- Increase the reaction time or temperature cautiously.- Consider adding a slight excess of one reactant to drive the consumption of the other.
Formation of an Unexpected Ester Product Transesterification with an alcohol solvent or impurity.[9][10]- Use a non-alcoholic solvent such as toluene or dichloromethane.- Ensure all reactants and solvents are anhydrous.
Product Decomposes During Workup or Purification Hydrolysis of the orthoester due to the presence of acid and water.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.[6]- Use anhydrous solvents and drying agents during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,4-Dioxaspiro[4.5]decan-2-one?

A1: A prevalent method is the acid-catalyzed reaction between a lactone, such as γ-butyrolactone, and a diol like ethylene glycol in the presence of a ketone, or the direct ketalization of a ketone with a diol.[4][5] The specific precursors can vary, but the core transformation involves the formation of a spirocyclic ketal or orthoester.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Water Content: The reaction is reversible, and water is a byproduct. Its removal is essential to drive the equilibrium towards the product.[7][8]

  • Temperature: Higher temperatures can accelerate the reaction but may also promote side reactions like polymerization.[3] Careful temperature control is necessary.

  • Catalyst Choice: The type and amount of acid catalyst can significantly impact the reaction rate and the prevalence of side reactions. Both Brønsted and Lewis acids can be employed.[8]

Q3: How can I effectively remove water from the reaction?

A3: A Dean-Stark apparatus is highly effective for azeotropically removing water when using a solvent like toluene. Alternatively, adding activated molecular sieves to the reaction mixture can sequester water as it is formed.

Q4: What are the best practices for purifying 1,4-Dioxaspiro[4.5]decan-2-one?

A4: Purification is typically achieved through column chromatography on silica gel or distillation under reduced pressure.[3][11] It is crucial to ensure that the product is not exposed to acidic conditions during purification, as this can lead to decomposition. Washing the crude product with a mild aqueous base to remove any residual acid catalyst prior to purification is recommended.[6] Recrystallization from a suitable solvent may also be an effective purification method.[12]

Q5: My NMR spectrum shows a complex mixture of products. What are the likely side products?

A5: A complex product mixture could indicate several side reactions:

  • Oligomers or Polymers: Broad signals in the NMR can suggest the formation of polymeric material.[3]

  • Hydrolyzed Products: The presence of the starting lactone and diol could indicate hydrolysis of the product during workup.

  • Transesterification Products: If an alcohol was used as a solvent or was present as an impurity, you might see evidence of a different ester being formed.[9][13]

Q6: Can I use a base catalyst for this synthesis?

A6: While acid catalysis is more common for this type of transformation, base-catalyzed transesterification is also a known process.[9][10] However, for the formation of a spiro-orthoester from a lactone and a diol, acid catalysis is generally more effective as it activates the carbonyl group of the lactone towards nucleophilic attack by the diol.

Experimental Protocols

General Procedure for Acid-Catalyzed Synthesis

Materials:

  • γ-Butyrolactone

  • Cyclohexanone

  • Ethylene Glycol

  • Acid Catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add anhydrous toluene, γ-butyrolactone, cyclohexanone, and ethylene glycol in appropriate molar ratios.

  • Add the acid catalyst (typically 0.1-1 mol%).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or until TLC/GC-MS analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by washing with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

References

  • ResearchGate. (n.d.). The Rh(ii)-catalyzed synthesis of spirocyclic orthoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of spiro orthoesters. Retrieved from [Link]

  • Google Patents. (n.d.). US6734313B2 - Synthesis of spiro esters, spiro ortho carbonates, and intermediates.
  • Google Patents. (n.d.). CN102093395A - Synthesis method of spiro orthoester monomer.
  • MDPI. (2019). Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the ketalization of cyclohexanone with glycol. Retrieved from [Link]

  • ACS Publications. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
  • PubMed Central. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Esters and Lactones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.8: Chemistry of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Deprotection of 1,4-Dioxaspiro[4.5]decan-2-one

Welcome to the technical support center for handling 1,4-Dioxaspiro[4.5]decan-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this val...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,4-Dioxaspiro[4.5]decan-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Our focus today is on a critical and often challenging step: the selective deprotection of the ketal functional group in the presence of a chemically sensitive lactone.

The core challenge in this chemical transformation is to hydrolyze the ethylene glycol ketal to reveal the cyclohexanone moiety without inducing the parallel hydrolysis of the δ-lactone ring. This guide provides a framework for understanding the underlying chemical principles, troubleshooting common experimental issues, and implementing robust protocols for successful and high-yielding deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed ketal deprotection?

A: The deprotection of a ketal is an equilibrium-driven hydrolysis reaction that requires an acid catalyst. The mechanism proceeds as follows:

  • Protonation: One of the ether-like oxygens of the ketal is protonated by an acid (H-A), making it a good leaving group (an alcohol).

  • Ring Opening: The C-O bond cleaves, and the leaving group departs. The lone pair on the adjacent oxygen atom forms a double bond with the carbon, creating a highly stable, resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The newly added water molecule is deprotonated (typically by the conjugate base A⁻ or another water molecule) to yield a hemiacetal.

  • Repeat: The process of protonation, elimination of the second alcohol molecule, nucleophilic attack by water, and deprotonation is repeated to yield the final ketone product and ethylene glycol.

Because water is a reactant, using a large excess of water or removing the alcohol byproduct can shift the equilibrium toward the deprotected ketone, in accordance with Le Châtelier's principle.[1]

Q2: What is the primary competing side reaction, and why does it occur?

A: The most significant side reaction is the acid-catalyzed hydrolysis of the δ-lactone, which is a cyclic ester.[1] This reaction opens the lactone ring to form a δ-hydroxy carboxylic acid.

The mechanism for lactone hydrolysis is conceptually similar to ester hydrolysis.[2][3][4][5] It involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of one part of the original ester as an alcohol result in the formation of a carboxylic acid.[1] Both ketal deprotection and lactone hydrolysis are acid-catalyzed, creating a scenario where selectivity is paramount.

Troubleshooting Guide: Common Experimental Issues

Q3: My deprotection reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes and solutions?

A: An incomplete reaction is typically due to insufficiently reactive conditions.

  • Possible Cause 1: Inadequate Acidity. The catalyst may be too weak or used in too low a concentration to effectively protonate the ketal.

  • Solution:

    • Gradually increase the catalyst loading.

    • If using a very mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a moderately stronger Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15.

    • Lewis acids can also be effective; options include cerium(III) triflate or erbium(III) triflate in wet organic solvents.[6][7][8]

  • Possible Cause 2: Insufficient Water. Hydrolysis requires water as a reagent. In anhydrous or near-anhydrous conditions, the reaction cannot proceed to completion.

  • Solution: Ensure a sufficient amount of water is present in the solvent system. A common solvent mixture is tetrahydrofuran (THF) with aqueous acid or acetone containing a few equivalents of water.

  • Possible Cause 3: Low Temperature. While lower temperatures enhance selectivity, they also decrease the reaction rate.

  • Solution: If the reaction is clean but slow at 0°C or room temperature, consider gently warming the mixture to 35-40°C. Monitor the reaction closely by TLC or GC/MS to minimize lactone hydrolysis.

Q4: My reaction yields are low due to significant lactone hydrolysis. How can I improve the selectivity for ketal deprotection?

A: This is the most common issue and arises from conditions that are too harsh.

  • Possible Cause: Acid Strength and Concentration. Strong mineral acids (HCl, H₂SO₄) or high concentrations of p-TsOH can rapidly hydrolyze both the ketal and the lactone.

  • Solution:

    • Switch to a Milder Acid: Acetic acid is an excellent choice, creating a buffered system that is often sufficient for ketal cleavage without significant lactone opening. PPTS is another very mild option for highly sensitive substrates.[9]

    • Use a Heterogeneous Catalyst: Solid-supported acids like silica sulfuric acid or acidic resins can be highly effective and are easily removed by filtration, preventing over-reaction during workup.[10][11]

    • Control the Stoichiometry: Use only a catalytic amount of acid (0.1-0.2 equivalents).

  • Possible Cause: High Temperature or Prolonged Reaction Time. Both factors increase the likelihood of the undesired hydrolysis.

  • Solution:

    • Run the reaction at the lowest practical temperature (start at room temperature or below).

    • Monitor the reaction diligently and quench it immediately upon consumption of the starting material. A standard workup involves neutralizing the acid with a mild base like saturated sodium bicarbonate solution.

The interplay between the desired deprotection and the undesired lactone hydrolysis can be visualized as a branching pathway where reaction conditions dictate the major product.

G cluster_start Starting Material cluster_products Reaction Pathways SM 1,4-Dioxaspiro[4.5]decan-2-one DP Desired Product (Ketal Deprotected) SM->DP Mild Conditions (e.g., AcOH/H₂O, PPTS, rt) SP Side Product (Lactone Hydrolyzed) SM->SP Harsh Conditions (e.g., Strong H⁺, Heat)

Figure 1. Competing reaction pathways in the deprotection of 1,4-Dioxaspiro[4.5]decan-2-one.

Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. They should be optimized based on your specific substrate and analytical observations.

Protocol 1: Mild Deprotection using Acetic Acid

This method is recommended for substrates sensitive to lactone hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-Dioxaspiro[4.5]decan-2-one (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (e.g., 8 mL THF and 2.7 mL water per 1 mmol of substrate).

  • Acidification: Add glacial acetic acid (4.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases to neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel as needed.

Protocol 2: Transacetalization using Catalytic p-TsOH in Acetone

This is an effective method that avoids large quantities of water and can be faster than the acetic acid method.[6][12]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-Dioxaspiro[4.5]decan-2-one (1.0 eq) in acetone containing a small amount of water (e.g., 9:1 acetone/water, 10 mL per 1 mmol of substrate).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC. This reaction is often complete in 1-3 hours.

  • Quenching: Upon completion, neutralize the catalyst by adding a few drops of triethylamine (Et₃N) or by pouring the reaction mixture into saturated aqueous NaHCO₃ solution.

  • Solvent Removal: Remove the acetone under reduced pressure.

  • Extraction & Workup: Extract the remaining aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via silica gel chromatography if necessary.

Summary of Deprotection Conditions

Reagent/CatalystSolvent SystemTemp. (°C)Relative RateSelectivity & Remarks
Acetic Acid THF / H₂O (3:1)20-25Slow to ModerateExcellent selectivity. Ideal for sensitive substrates.
p-TsOH Acetone / H₂O (9:1)20-25Moderate to FastGood selectivity. Risk of lactone hydrolysis if left too long.
PPTS Acetone / H₂O20-40SlowVery high selectivity. May require gentle heating.
Amberlyst-15 Acetone / H₂O20-40ModerateGood selectivity. Easy to remove catalyst by filtration.
HCl (aq) THF20-25Very FastLow selectivity. High risk of significant lactone hydrolysis.[9]

This table provides a comparative overview to guide your selection of an appropriate deprotection method. Always begin with the mildest conditions possible and adjust based on empirical results.

References

  • Mechanisms of lactone hydrolysis in acidic conditions. [Link]

  • 8.8: Chemistry of Esters. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions | The Journal of Organic Chemistry. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions - ResearchGate. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions - American Chemical Society. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. [Link]

  • 1,4-dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Protection and Deprotection - CEM Corporation. [Link]

  • Protection and Deprotection of Aldehyde & Ketones | Detailed Mechanism - YouTube. [Link]

  • Aldehyde synthesis by deprotection or hydrolysis - Organic Chemistry Portal. [Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing). [Link]

  • Mechanism For Acetals & Ketals Deprotection - Lecture Notes | York University - Edubirdie. [Link]

  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - ResearchGate. [Link]

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. [Link]

  • 1,4-Dioxaspiro(4.5)decan-2-one - PubChem. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. [Link]

  • Selective deprotection studies from diacetonide 6 - ResearchGate. [Link]

  • 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. [Link]

  • 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem. [Link]

  • Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO 2 - MDPI. [Link]

  • Deprotection of Acetals and Ketals in Toluene at 60-70 C | Download Table - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 1,4-Dioxaspiro[4.5]decan-2-one Reactions by TLC

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical r...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed to offer practical, field-tested advice, moving beyond procedural steps to explain the underlying scientific principles that govern successful TLC analysis.

Introduction to TLC Monitoring for 1,4-Dioxaspiro[4.5]decan-2-one Reactions

1,4-Dioxaspiro[4.5]decan-2-one is a heterocyclic compound featuring both a lactone (cyclic ester) and a ketal functional group. When monitoring reactions involving this molecule, TLC is an indispensable tool for rapidly assessing the consumption of starting materials and the formation of products. The polarity difference between the reactants and products is the fundamental principle that allows for their separation on a TLC plate. This guide will equip you with the necessary knowledge to select appropriate TLC conditions, visualize the separated components, and troubleshoot common issues that may arise during your experiments.

Experimental Protocol: Step-by-Step TLC Analysis

This section provides a detailed methodology for performing TLC analysis on reactions involving 1,4-Dioxaspiro[4.5]decan-2-one.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., ethyl acetate/hexane mixture)

  • Visualization reagents (UV lamp, potassium permanganate stain, p-anisaldehyde stain, or a specific lactone stain)

  • Heat gun

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1-2%.

  • Spotting: Using separate capillary tubes, spot small amounts of the starting material and reaction mixture in their respective lanes on the starting line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it. Ensure the spots are small and concentrated.[1]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the starting line.[2] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Elution and Drying: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm).[1] Compounds containing a UV-active chromophore will appear as dark spots. Circle any visible spots with a pencil.

    • Staining: If the spots are not visible under UV light, use a chemical stain. Submerge the plate in the staining solution, remove it quickly, and wipe off the excess stain. Gently heat the plate with a heat gun until colored spots appear.

Data Presentation: Typical TLC Parameters

The following table summarizes recommended starting conditions for TLC analysis of 1,4-Dioxaspiro[4.5]decan-2-one reactions. Note that the optimal conditions may vary depending on the specific reaction and should be determined empirically.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Silica gel is a polar stationary phase suitable for separating a wide range of organic compounds. The F254 indicator allows for visualization of UV-active compounds.
Mobile Phase (Solvent System) 30-50% Ethyl Acetate in HexaneThis solvent system provides a good starting polarity for separating moderately polar compounds like lactones and ketals from potentially less polar starting materials or more polar byproducts. The ratio can be adjusted to achieve optimal separation.
Expected Rf Values Starting Material: Higher Rf Product: Lower Rf (or vice versa)The Rf value is inversely proportional to the polarity of the compound. The relative positions of the spots will depend on the specific transformation.
Visualization Technique 1. UV Light (254 nm) 2. Potassium Permanganate Stain 3. p-Anisaldehyde Stain 4. Hydroxylammonium/FeCl3 Stain1,4-Dioxaspiro[4.5]decan-2-one itself is not strongly UV-active. Therefore, chemical staining is often necessary. Potassium permanganate is a general stain for oxidizable functional groups.[3] p-Anisaldehyde is effective for carbonyl compounds.[4] The hydroxylammonium/FeCl3 stain is specific for lactones.[5]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of 1,4-Dioxaspiro[4.5]decan-2-one reactions in a question-and-answer format.

Q1: Why are my spots streaking or appearing as elongated shapes?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[2] Try diluting your sample solution further.

  • Highly Polar Compound: If your compound is very polar, it may interact too strongly with the silica gel. Consider using a more polar solvent system.

  • Acidic or Basic Nature: The compound of interest might be acidic or basic, leading to strong interactions with the slightly acidic silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve this issue.[6]

Q2: I don't see any spots on my TLC plate after development, even after staining.

A2: The absence of spots can be due to a few reasons:

  • Sample is Too Dilute: Your sample may not be concentrated enough to be visible.[7] Try spotting the same lane multiple times, allowing the solvent to dry between applications.

  • Non-UV Active Compound and Ineffective Stain: 1,4-Dioxaspiro[4.5]decan-2-one is not expected to be strongly UV-active. If you are relying solely on UV visualization, you may not see it.[1] Ensure you are using an appropriate chemical stain.

  • Compound Volatility: If your compound is volatile, it may have evaporated from the plate during drying or heating.[2]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[7]

Q3: The spots for my starting material and product have very similar Rf values and are difficult to distinguish.

A3: Poor separation between spots with similar Rf values can be addressed by:

  • Changing the Solvent System: Experiment with different solvent systems of varying polarities. A slight change in the solvent composition can sometimes significantly improve separation.[8] You can also try a different solvent mixture altogether, for example, dichloromethane/methanol.

  • Using a Co-spot: The co-spot lane is crucial in this scenario. If you see a single elongated spot in the co-spot lane, your starting material and product have very similar Rf values in that solvent system. If you see two distinct spots, you can confirm the identity of each.[8]

  • Two-Dimensional TLC (2D-TLC): For complex mixtures, 2D-TLC can provide better resolution. After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second solvent system.[8]

Q4: The solvent front is running unevenly.

A4: An uneven solvent front can lead to inaccurate Rf values. This is often caused by:

  • Uneven Plate Surface: The silica gel at the bottom of the plate might be chipped or uneven.

  • Improper Chamber Saturation: Ensure the developing chamber is properly saturated with solvent vapors by placing a piece of filter paper inside.

  • Plate Touching the Side of the Chamber: The TLC plate should not be in contact with the sides of the developing chamber or the filter paper.[7]

Q5: My compound appears to be decomposing on the TLC plate.

A5: Some compounds are unstable on the acidic silica gel surface.[6]

  • 2D-TLC for Stability Check: Running a 2D-TLC can help determine if your compound is decomposing. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[8]

  • Neutralize the Silica: Adding a small amount of a base like triethylamine to the eluent can help neutralize the acidic sites on the silica gel and prevent the decomposition of acid-sensitive compounds.[6]

  • Use a Different Stationary Phase: If decomposition persists, consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reversed-phase plate (C18).

Logical Workflow for TLC Troubleshooting

Caption: A workflow diagram for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent system to start with? A: A good starting point for many organic compounds is a 1:1 mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[9] You can then adjust the ratio to achieve an Rf value for your compound of interest between 0.2 and 0.4, which generally provides the best separation.

Q: What is the purpose of the filter paper in the developing chamber? A: The filter paper helps to saturate the atmosphere inside the chamber with solvent vapors. This ensures that the solvent evaporates from the plate more slowly and evenly as it moves up, which leads to better and more reproducible separation.

Q: Can I reuse my TLC solvent? A: It is not recommended to reuse the solvent for multiple TLC runs.[7] The composition of the solvent mixture can change over time due to differential evaporation of the components, which will lead to inconsistent and irreproducible results.

Q: How do I calculate the Rf value? A: The Retention Factor (Rf) is calculated by dividing the distance traveled by the compound (from the starting line to the center of the spot) by the distance traveled by the solvent front (from the starting line to the solvent front line).

Q: Are there any specific safety precautions I should take when using TLC stains? A: Yes, many TLC stains are corrosive or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be particularly careful when heating the plates after staining, as this can release fumes.

References

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available at: [Link]

  • University of York. Visualising plates. Available at: [Link]

  • Nottingham Group. TLC stains. Available at: [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Available at: [Link]

  • University of Rochester. Magic Formulas: TLC Stains. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • Organic Chemistry. TLC Stains. Available at: [Link]

  • Khan Academy. Thin layer chromatography (TLC). Available at: [Link]

  • OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). Available at: [Link]

  • Supporting Information for: A general acid-mediated aminolactone formation using unactivated alkenes. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-2-one. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,4-Dioxaspiro[4.5]decan-2-one

Welcome to the technical support center for the synthesis and optimization of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into overcoming common challenges in the synthesis of this valuable spirocyclic lactone.

A Note on Nomenclature and Structure

The target molecule, 1,4-Dioxaspiro[4.5]decan-2-one, is a spiro-lactone. Based on standard synthesis logic for related structures, the most plausible synthetic pathway involves the condensation of cyclohexanone with glyceric acid. It is important to note that under IUPAC naming conventions, this structure would be systematically named 1,4-Dioxaspiro[4.5]decan-3-one . For the purpose of this guide, we will use the requested name while referring to the structure shown below, which is the logical product of this reaction.

Structure:

  • Molecular Formula: C₈H₁₂O₃

  • SMILES: C1CCC2(CC1)OC(CO2)=O

The core of this guide is built around troubleshooting the acid-catalyzed condensation and lactonization reaction, which, while elegant, is sensitive to reaction parameters.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one is most effectively achieved through a one-pot, acid-catalyzed reaction between cyclohexanone and glyceric acid. This process involves two critical transformations:

  • Ketalization: The carbonyl group of cyclohexanone reacts with the two hydroxyl groups of glyceric acid to form the spiro-dioxolane ring system.

  • Lactonization: An intramolecular esterification occurs between the carboxylic acid moiety of glyceric acid and one of its hydroxyl groups to form the five-membered lactone ring.

This reaction is governed by equilibrium, making the strategic removal of water paramount to achieving high yields.

Proposed Reaction Mechanism

The following diagram illustrates the proposed acid-catalyzed mechanism.

Reaction_Mechanism cluster_reactants Reactants R1 Cyclohexanone I1 Protonated Cyclohexanone R1->I1 + H+ R2 Glyceric Acid H_plus H+ I2 Hemiketal Intermediate I1->I2 + Glyceric Acid (OH) I3 Oxocarbenium Ion I2->I3 - H₂O, + H+ I4 Spiro-Ketal Carboxylic Acid I3->I4 + Intramolecular Attack (OH) I5 Protonated Carboxylic Acid I4->I5 + H+ I6 Tetrahedral Intermediate I5->I6 + Intramolecular Attack (OH) P 1,4-Dioxaspiro[4.5]decan-2-one I6->P - H₂O, - H+ H2O H₂O Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Check_Water 1. Is water being effectively removed? Start->Check_Water Check_Catalyst 2. Is the catalyst active and sufficient? Check_Water->Check_Catalyst Yes Sol_Dean_Stark Optimize Dean-Stark setup or add molecular sieves. Check_Water->Sol_Dean_Stark No Check_Purity 3. Are starting materials pure/dry? Check_Catalyst->Check_Purity Yes Sol_Catalyst Use fresh catalyst or add an additional portion. Check_Catalyst->Sol_Catalyst No Check_Side_Rxns 4. Are side reactions dominating? Check_Purity->Check_Side_Rxns Yes Sol_Purity Purify/dry reagents. Use anhydrous solvent. Check_Purity->Sol_Purity No Sol_Side_Rxns Use high dilution. Optimize temperature. Check_Side_Rxns->Sol_Side_Rxns Yes Success Reaction Optimized Check_Side_Rxns->Success No Sol_Dean_Stark->Check_Catalyst Sol_Catalyst->Check_Purity Sol_Purity->Check_Side_Rxns Sol_Side_Rxns->Success

Troubleshooting

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-2-one

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable spiro-lactone intermediate. The purity of this compound is paramount for its successful application in synthesizing complex molecules, including pharmaceuticals and bioactive compounds.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions - Impurity Profile & Analysis

This section addresses the critical first steps: understanding what impurities might be present and how to detect them.

Q1: What are the most common impurities I should expect in a crude sample of 1,4-Dioxaspiro[4.5]decan-2-one?

A1: The impurity profile is intrinsically linked to the synthetic route used. However, based on common syntheses of related spiro-lactones, impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common precursors are derivatives of cyclohexanone and glycolic acid or its esters. Residual amounts of these starting materials are a primary source of contamination.

  • Reaction By-products: Depending on the reaction conditions, side reactions such as polymerization, hydrolysis of the lactone ring, or incomplete cyclization can lead to various structural analogs.

  • Solvents and Reagents: Residual solvents from the reaction or initial workup (e.g., toluene, THF, dichloromethane) and leftover catalysts or reagents are common.[2][3]

Q2: Which analytical techniques are recommended for assessing the purity of my 1,4-Dioxaspiro[4.5]decan-2-one sample?

A2: A multi-faceted analytical approach is recommended to ensure a comprehensive purity assessment.[4]

  • Thin-Layer Chromatography (TLC): This is an indispensable, rapid technique for monitoring reaction progress and the effectiveness of purification steps like column chromatography. It provides a quick qualitative assessment of the number of components in your mixture.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative method for determining the purity of the final compound. A reversed-phase C18 column is often a good starting point.[6][7] It is highly effective for separating non-volatile impurities.[4]

  • Gas Chromatography (GC): If the impurities are volatile and the compound is thermally stable, GC is an excellent high-resolution technique. It is particularly useful for detecting residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools not only for structural confirmation but also for detecting impurities that have distinct signals from the main compound. Quantitative NMR (qNMR) can even determine purity without a specific reference standard.[4]

  • Mass Spectrometry (MS): Coupled with GC or LC, MS is used to identify the molecular weights of the impurities, providing crucial clues to their structures.[8]

Section 2: Purification Methodologies & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the most effective purification techniques.

Workflow for Selecting a Purification Method

Before diving into specific protocols, it's essential to choose the right strategy. The following workflow provides a logical decision-making process.

purification_workflow start Crude 1,4-Dioxaspiro[4.5]decan-2-one Sample purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check decision_solid Is the crude product a solid? purity_check->decision_solid recrystallization Attempt Recrystallization decision_solid->recrystallization Yes chromatography Perform Column Chromatography decision_solid->chromatography No / Oily decision_recryst_success Purity >98%? recrystallization->decision_recryst_success decision_recryst_success->chromatography No end_product Pure Product decision_recryst_success->end_product Yes decision_chrom_success Purity >98%? chromatography->decision_chrom_success decision_chrom_success->end_product Yes further_steps Consider Preparative HPLC or Sequential Purification decision_chrom_success->further_steps No further_steps->end_product

Caption: Logical workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, assuming a suitable solvent can be found. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q3: How do I select an appropriate solvent for the recrystallization of 1,4-Dioxaspiro[4.5]decan-2-one?

A3: The ideal solvent should fully dissolve the compound when hot but only sparingly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on the purification of a structurally similar compound, 1,4-dioxan-2-one, aliphatic esters are an excellent starting point.[9]

Table 1: Recommended Solvents for Recrystallization

SolventRationale & Use CaseAdvantagesDisadvantages
Ethyl Acetate A good starting point for moderately polar compounds. Often shows a significant solubility difference with temperature.[9]Volatile, easy to remove. Effective for many common organic impurities.May form an "oil" if the compound's melting point is lower than the solvent's boiling point.
Isopropanol / Ethanol Protic solvents that can be effective if impurities are non-polar.Good solvating power for polar groups.Higher boiling points can make removal more difficult. May co-crystallize.
Toluene / Heptane Mixture A two-solvent system used when a single solvent is not ideal. Dissolve in hot toluene, then add heptane (anti-solvent) until cloudy.Highly tunable for optimal recovery and purity.Requires careful optimization of the solvent ratio.
Ethyl Acetate / Hexane Another common two-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent turbidity is observed.[10]Excellent for removing more polar impurities that stay in the solvent.Can be prone to oiling out if cooled too quickly.

Protocol 1: Step-by-Step Recrystallization

  • Solvent Selection: Using a small test tube, test the solubility of ~20 mg of your crude material in ~0.5 mL of a candidate solvent from Table 1. Check solubility at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is critical for forming large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity using one of the analytical methods described in Q2.

Troubleshooting Recrystallization

troubleshoot_recrystallization start Problem Encountered During Recrystallization problem_oiling Compound 'Oiled Out' start->problem_oiling problem_no_crystals No Crystals Form start->problem_no_crystals problem_low_yield Low Yield start->problem_low_yield solution_oiling1 Re-heat solution and add more solvent. problem_oiling->solution_oiling1 solution_oiling2 Switch to a lower boiling point solvent. problem_oiling->solution_oiling2 solution_oiling3 Cool solution much more slowly. problem_oiling->solution_oiling3 solution_no_crystals1 Scratch inside of flask with a glass rod. problem_no_crystals->solution_no_crystals1 solution_no_crystals2 Add a seed crystal. problem_no_crystals->solution_no_crystals2 solution_no_crystals3 Solution may be too dilute. Evaporate some solvent. problem_no_crystals->solution_no_crystals3 solution_low_yield1 Too much solvent was used. Concentrate mother liquor and re-cool. problem_low_yield->solution_low_yield1 solution_low_yield2 Crystals are too soluble in cold solvent. Use a different solvent system. problem_low_yield->solution_low_yield2

Sources

Optimization

preventing decomposition of 1,4-Dioxaspiro[4.5]decan-2-one during workup

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of this molecule, particularly during reaction workup and purification. Our goal is to provide you with a deep understanding of the underlying chemical principles governing its decomposition and to offer field-proven, practical solutions to maximize your yield and purity.

The Challenge: A Molecule with a Dual Personality

1,4-Dioxaspiro[4.5]decan-2-one is a spirocyclic compound containing two key functional groups: a ketal (specifically, a spiroketal) and a γ-lactone (a cyclic ester). The primary challenge in handling this molecule arises from the opposing pH sensitivities of these two groups.

  • Ketals are notoriously unstable under acidic conditions . They readily hydrolyze to the corresponding ketone (cyclohexanone) and diol (ethylene glycol)[1][2][3].

  • Lactones are unstable under basic conditions . They undergo rapid base-catalyzed hydrolysis (saponification) to open the ring and form a hydroxy carboxylate salt[4][5][6][7].

This dual sensitivity creates a very narrow "safe" pH window for performing aqueous workups, making standard procedures risky and often leading to significant product loss.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered by researchers working with this and structurally related compounds.

Q1: My yield is significantly lower after a standard aqueous workup. What is causing the product loss?

Answer: The most probable cause is the pH of your aqueous phase during extraction. If your reaction quench or wash solutions are even mildly acidic (pH < 6), you are likely hydrolyzing the spiroketal. Conversely, if the conditions are basic (pH > 8.5), you are likely hydrolyzing the lactone ring.

Causality:

  • Acid-Catalyzed Ketal Hydrolysis: The mechanism begins with the protonation of one of the ketal's oxygen atoms, converting it into a good leaving group. The subsequent departure of the leaving group is assisted by the lone pair of the other oxygen, forming a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed, which rapidly hydrolyzes further to the final ketone and diol products[2][8].

  • Base-Catalyzed Lactone Hydrolysis: This is a classic nucleophilic acyl substitution reaction. A hydroxide ion attacks the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond to open the ring and form a carboxylate and an alcohol[6][7][9].

Q2: My NMR spectrum shows impurities that I can't identify, including a peak consistent with cyclohexanone. What happened?

Answer: The presence of cyclohexanone is a definitive sign of acid-catalyzed decomposition of the spiroketal moiety. During your workup or purification (e.g., on standard silica gel), the molecule has been exposed to acidic conditions, cleaving the ketal.

The diagram below illustrates the two primary decomposition pathways. Understanding these pathways is critical for designing a successful workup strategy.

DecompositionPathways cluster_acid Acidic Conditions (pH < 6) cluster_neutral Stable Zone (pH ≈ 7-8) cluster_base Basic Conditions (pH > 8.5) Acid_Start 1,4-Dioxaspiro[4.5]decan-2-one Acid_Products Cyclohexanone + 2-(2-hydroxyethoxy)acetic acid Acid_Start->Acid_Products H₂O / H⁺ Stable 1,4-Dioxaspiro[4.5]decan-2-one Base_Start 1,4-Dioxaspiro[4.5]decan-2-one Base_Product Sodium 2-(1-hydroxycyclohexyl)- 2-oxoethan-1-olate Base_Start->Base_Product OH⁻ / H₂O

Caption: Decomposition pathways of 1,4-Dioxaspiro[4.5]decan-2-one.

Q3: My product seems to decompose during silica gel chromatography. Is this common?

Answer: Yes, this is a very common and often overlooked problem. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can have a pKa of around 4-5. This acidity is sufficient to catalyze the hydrolysis of the acid-sensitive spiroketal directly on the column, leading to streaking, low recovery, and impure fractions[10].

Recommended Protocols & Methodologies

To circumvent these stability issues, we have developed a set of validated protocols. The key is to maintain strict pH control and avoid acidic surfaces.

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to carefully neutralize the reaction mixture and extract the product without exposing it to harsh pH conditions.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This slows the rate of any potential decomposition reactions[11].

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Add the solution portion-wise until gas evolution ceases.

  • pH Verification (Critical Step): Using pH paper, check the pH of the aqueous layer. The target pH is between 7.5 and 8.5. If the solution is still acidic, add more NaHCO₃ solution. If it has become too basic (pH > 9), carefully add a very dilute solution of KHSO₄ or a similar weak acid buffer to bring it back into the safe range.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times with smaller volumes of solvent for maximum efficiency[12].

  • Washing: Combine the organic layers and wash them once with brine (saturated aq. NaCl)[13]. The brine wash helps to remove bulk water and break up emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<40 °C).

WorkupWorkflow Start Reaction Mixture Cool 1. Cool to 0 °C Start->Cool Quench 2. Quench with sat. NaHCO₃ Cool->Quench pH_Check 3. Verify pH (7.5-8.5) Quench->pH_Check pH_Check->Quench Adjust pH Extract 4. Extract with Organic Solvent pH_Check->Extract pH OK Wash 5. Wash with Brine Extract->Wash Dry 6. Dry (Na₂SO₄) & Filter Wash->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate

Caption: Optimized mild aqueous workup workflow.

Protocol 2: Preparation and Use of Deactivated Silica Gel

For chromatographic purification, it is essential to neutralize the acidic sites on the silica gel.

Step-by-Step Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Deactivation: To this slurry, add 1-2% triethylamine (TEA) by volume. For example, for every 100 mL of your eluent system, add 1-2 mL of TEA[14][15].

  • Packing: Pack your chromatography column with this TEA-containing slurry.

  • Equilibration: Flush the packed column with at least two column volumes of the eluent containing TEA. This ensures that all acidic sites are neutralized before you load your product.

  • Chromatography: Load your crude product and run the column using the eluent system containing 1-2% TEA. This mobile phase additive maintains the neutral environment throughout the separation.

Note: After purification, the TEA can be easily removed from your product fractions by co-evaporation with a solvent like toluene under reduced pressure.

Troubleshooting Summary Table
Problem Observed Probable Cause Recommended Solution & Rationale
Low yield after workupAcidic Conditions: Ketal hydrolysis.Quench with sat. NaHCO₃ to pH 7.5-8.5. This weak base neutralizes acid without being strong enough to significantly hydrolyze the lactone.
Basic Conditions: Lactone hydrolysis.Avoid strong bases (e.g., NaOH, KOH). Use NaHCO₃ or K₂CO₃ for quenching. Their pKa values are in a safer range for ester stability.
Product degrades on columnAcidic Silica Gel: On-column ketal hydrolysis.Use deactivated silica gel (Protocol 2) or an alternative neutral stationary phase like Florisil or neutral alumina[10].
Multiple spots on TLC post-workupIncomplete quench or localized pH extremes.Ensure vigorous stirring during the quench. Add the quenching solution slowly to prevent localized "hot spots" of high or low pH.
Formation of emulsions during extractionHigh concentration of salts or polar byproducts.Add brine during the wash step. It increases the ionic strength of the aqueous phase, forcing separation from the organic layer[13].

By understanding the delicate chemical nature of 1,4-Dioxaspiro[4.5]decan-2-one and implementing these carefully controlled workup and purification protocols, researchers can significantly improve the yield, purity, and reproducibility of their experiments.

References
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. PubMed. Available at: [Link]

  • Roy, S., et al. (2018). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available at: [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar. Available at: [Link]

  • Chemistry For Everyone. (2023). How Does Lactone Hydrolysis Work? YouTube. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Neutralize Silica Gel? YouTube. Available at: [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

  • Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available at: [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Prepare Silica Gel Slurry For Column Chromatography? YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • ResearchGate. (2013). How to prepare silica gel for Thin Layer Chromatography? Available at: [Link]

  • Wikipedia. Work-up. Available at: [Link]

  • University of Rochester, Department of Chemistry. About Workup. Available at: [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Available at: [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one

Welcome to the technical support center for the scale-up synthesis of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1,4-Dioxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this valuable spiro-lactone intermediate.

Introduction

1,4-Dioxaspiro[4.5]decan-2-one is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its unique spirocyclic lactone structure imparts specific three-dimensional conformations that are highly sought after in drug design. However, transitioning the synthesis of this compound from the laboratory bench to a pilot or industrial scale presents a unique set of challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and high-yielding scale-up process.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the multi-step synthesis of 1,4-Dioxaspiro[4.5]decan-2-one. A common and scalable synthetic route involves two key stages: the ketalization of cyclohexanone with glycerol to form the precursor 1,4-dioxaspiro[4.5]decane-2-methanol, followed by its oxidation to the target lactone.

Stage 1: Ketalization of Cyclohexanone with Glycerol

Q1: Low Conversion of Cyclohexanone to 1,4-Dioxaspiro[4.5]decane-2-methanol.

Probable Causes:

  • Inefficient Water Removal: The ketalization reaction is an equilibrium process that produces water as a byproduct. On a larger scale, inefficient removal of water can drive the equilibrium back towards the starting materials, resulting in low conversion.

  • Insufficient Catalyst Activity: Acid catalysts such as p-toluenesulfonic acid (PTSA) or a strong acidic resin are typically used. On a larger scale, the catalyst-to-substrate ratio may need optimization, or the catalyst may deactivate over time.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause side reactions or decomposition.

Solutions:

  • Water Removal:

    • Dean-Stark Apparatus: On a pilot scale, a Dean-Stark trap is the most effective method for continuous water removal. Ensure the solvent forms a suitable azeotrope with water (e.g., toluene, heptane).

    • Vacuum Distillation: For larger-scale operations, a continuous distillation setup under reduced pressure can be more efficient for water removal.

  • Catalyst Optimization:

    • Catalyst Loading: Systematically increase the catalyst loading in small increments to find the optimal concentration. Typically, 0.5-2 mol% of PTSA is a good starting point.

    • Catalyst Choice: For easier removal and recycling on a large scale, consider using a solid acid catalyst like Amberlyst-15. This also simplifies the work-up procedure.

  • Temperature Control:

    • Monitor the internal reaction temperature closely. The optimal temperature is typically the reflux temperature of the azeotropic mixture.

Stage 2: Oxidation of 1,4-Dioxaspiro[4.5]decane-2-methanol to 1,4-Dioxaspiro[4.5]decan-2-one

A common method for this transformation is the use of oxidizing agents like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation.

Q2: Incomplete Oxidation and/or Formation of Byproducts.

Probable Causes:

  • Insufficient Oxidant: On a larger scale, localized concentration gradients can lead to incomplete reaction.

  • Side Reactions: Over-oxidation to the corresponding carboxylic acid can occur, especially with stronger oxidants or prolonged reaction times. Aldehyde intermediates may also react further.

  • Temperature Excursions: Oxidation reactions are often exothermic. Poor heat dissipation on a large scale can lead to temperature spikes, promoting side reactions and decomposition.

Solutions:

  • Stoichiometry and Addition:

    • Ensure accurate stoichiometry of the oxidizing agent. A slight excess (1.1-1.5 equivalents) is often necessary.

    • For large-scale reactions, add the oxidant portion-wise or as a solution via a dropping funnel to maintain better control over the reaction rate and temperature.

  • Choice of Oxidant:

    • PCC and PDC are effective but generate chromium waste, which is problematic for large-scale synthesis.

    • Swern oxidation and its modifications (e.g., using Dess-Martin periodinane) are often cleaner alternatives but can be more expensive and require careful handling of reagents.

  • Thermal Management:

    • Use a reactor with efficient cooling and stirring capabilities.

    • Monitor the internal temperature continuously and have a cooling bath ready to manage any exotherms.

Alternative Route: Baeyer-Villiger Oxidation

An alternative and often more atom-economical route involves the Baeyer-Villiger oxidation of a suitable spiroketone precursor. This method is a powerful tool for converting cyclic ketones into lactones.[1][2][3]

Q3: Low Yield in the Baeyer-Villiger Oxidation of the Spiroketone Precursor.

Probable Causes:

  • Inappropriate Peroxy-acid: The choice of peroxy-acid (e.g., m-CPBA, peracetic acid) is crucial. Some are more reactive and less selective than others.[4]

  • Acid-Catalyzed Decomposition: The acidic nature of the peroxy-acid or the byproduct carboxylic acid can lead to the decomposition of the starting material or the lactone product.

  • Safety Concerns: Peroxy-acids can be explosive, especially in high concentrations and at elevated temperatures, posing a significant safety risk on a large scale.

Solutions:

  • Peroxy-acid Selection:

    • m-CPBA is a common and relatively stable choice.

    • For improved safety, peracetic acid generated in situ from acetic acid and hydrogen peroxide can be used.

  • Buffering the Reaction:

    • The addition of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can neutralize the acidic byproduct and prevent decomposition of the product.

  • Safety Precautions for Scale-Up:

    • Controlled Addition: Add the peroxy-acid slowly and at a low temperature (typically 0-5 °C) to control the exotherm.

    • Quenching: After the reaction is complete, quench any remaining peroxide with a reducing agent like sodium sulfite or sodium thiosulfate solution. Always test for peroxides before work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 1,4-Dioxaspiro[4.5]decan-2-one?

During the oxidation step, the most common byproduct is the corresponding carboxylic acid from over-oxidation. In the Baeyer-Villiger route, unreacted starting ketone and the carboxylic acid byproduct from the peroxy-acid are the main impurities.

Q2: How can I effectively purify 1,4-Dioxaspiro[4.5]decan-2-one on a large scale?

  • Crystallization: This is often the most effective and scalable method for purifying solid lactones.[5][6][7]

    • Solvent Selection: A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for lactone crystallization include isopropanol, ethyl acetate/heptane mixtures, and toluene.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize yield. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: While effective at the lab scale, it is less practical for very large quantities due to the high solvent consumption and cost. It is best used for purifying smaller batches of high-value material or for removing closely related impurities.

Q3: What are the key safety considerations for the scale-up synthesis?

  • Exothermic Reactions: Both the oxidation and Baeyer-Villiger reactions can be highly exothermic. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled to prevent thermal runaway.

  • Peroxide Handling: Peroxy-acids are potent oxidizing agents and can be explosive. Handle them with appropriate personal protective equipment (PPE), behind a blast shield, and avoid friction, shock, and contamination with metals.

  • Solvent Handling: Large volumes of flammable organic solvents are used. Ensure proper ventilation, grounding of equipment to prevent static discharge, and have appropriate fire suppression systems in place.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-2-methanol
  • To a reactor equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus, add cyclohexanone (1.0 eq), glycerol (1.2 eq), and toluene (2 mL per gram of cyclohexanone).

  • Add p-toluenesulfonic acid monohydrate (0.01 eq).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Baeyer-Villiger Oxidation to 1,4-Dioxaspiro[4.5]decan-2-one
  • Dissolve the spiroketone precursor (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a reactor equipped with a mechanical stirrer and a thermometer.

  • Cool the solution to 0 °C in an ice-salt bath.

  • In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in the same solvent.

  • Add the m-CPBA solution to the ketone solution dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the excess peroxide by adding a 10% aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Data Presentation

ParameterStage 1: KetalizationStage 2: Baeyer-Villiger Oxidation
Key Transformation Cyclohexanone + Glycerol → Spiroketal AlcoholSpiroketone → Spiro-lactone
Typical Reagents PTSA, Toluenem-CPBA, Dichloromethane
Typical Temperature Reflux (azeotropic removal of water)0-5 °C
Common Issues Incomplete reaction due to waterExothermic reaction, over-oxidation, peroxide hazards
Troubleshooting Efficient water removal, catalyst optimizationControlled addition of oxidant, buffering, proper quenching
Typical Yield 80-90%75-85%

Visualizations

Logical Troubleshooting Flow for Low Yield in Baeyer-Villiger Oxidation

G start Low Yield in Baeyer-Villiger Oxidation check_completion Reaction Incomplete? (TLC/HPLC) start->check_completion yes_incomplete Yes check_completion->yes_incomplete Yes no_incomplete No check_completion->no_incomplete No extend_time Extend Reaction Time at 0-5°C yes_incomplete->extend_time check_impurities Significant Byproducts Observed? no_incomplete->check_impurities add_oxidant Add More Oxidant (0.1 eq increments) extend_time->add_oxidant add_oxidant->check_completion yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No decomposition Product/Starting Material Decomposition yes_impurities->decomposition workup_issue Investigate Work-up Procedure for Product Loss no_impurities->workup_issue lower_temp Lower Reaction Temperature decomposition->lower_temp add_buffer Add Buffer (e.g., NaHCO3) lower_temp->add_buffer end Optimized Yield add_buffer->end workup_issue->end

Caption: Troubleshooting workflow for low yield in Baeyer-Villiger oxidation.

Synthetic Pathway to 1,4-Dioxaspiro[4.5]decan-2-one

G cluster_0 Stage 1: Ketalization cluster_1 Stage 2: Oxidation A Cyclohexanone C 1,4-Dioxaspiro[4.5]decane-2-methanol A->C PTSA, Toluene (Azeotropic Distillation) B Glycerol B->C D 1,4-Dioxaspiro[4.5]decan-2-one C->D Baeyer-Villiger Oxidation (e.g., m-CPBA)

Caption: Synthetic route to 1,4-Dioxaspiro[4.5]decan-2-one.

References

  • Google Patents. (n.d.). Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Stawinoga, M., Jasiak, J., & Leśniak, S. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Molecules, 27(19), 6246. [Link]

  • Wikipedia. (2023, December 2). Baeyer–Villiger oxidation. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]

  • Shen, M., Vijjamarri, S., Cao, H., Solis, K., & Robertson, M. L. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4352-4363. [Link]

  • González-Granda, S., & García-Granda, S. (2017). Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry, 19(1), 229-234. [Link]

  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1993). Stability of spironolactone in an extemporaneously prepared suspension at two temperatures. The Annals of Pharmacotherapy, 27(10), 1198–1199. [Link]

  • Espeau, P., Ceolin, R., & Véron, L. (2007). Polymorphism of spironolactone. Journal of Crystal Growth, 304(1), 164-170. [Link]

  • Xia, C., & Liu, Z. (2015). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. China Petroleum Processing and Petrochemical Technology, 17(3), 1-9. [Link]

  • Burek, J., & Vilím, J. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(12), 1629. [Link]

  • Alphand, V., & Wohlgemuth, R. (2010). Towards large-scale synthetic applications of Baeyer-Villiger monooxygenases. Current Opinion in Biotechnology, 21(6), 745-751. [Link]

  • Khan, I., & Ali, S. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 22896-22916. [Link]

  • L.S.College, Muzaffarpur. (2020, June 21). Baeyer–Villiger oxidation. [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 1,4-Dioxaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. Spirocyclic systems, in particular, are preva...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. Spirocyclic systems, in particular, are prevalent motifs in biologically active natural products and synthetic compounds.[1] A precise and unambiguous determination of their three-dimensional structure is paramount for understanding their biological function and for guiding further medicinal chemistry efforts. While various analytical techniques can provide structural information, NMR spectroscopy stands as the most powerful and versatile tool for the complete structural assignment of organic molecules in solution.

This guide will walk through a comprehensive NMR analysis of 1,4-Dioxaspiro[4.5]decan-2-one, detailing the insights gained from one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. We will explore the rationale behind experimental choices and provide a framework for interpreting the resulting spectra. Furthermore, we will compare the utility of this multi-technique NMR approach with other analytical methods, offering a clear perspective on its advantages for researchers in the field.

The Subject Molecule: 1,4-Dioxaspiro[4.5]decan-2-one

1,4-Dioxaspiro[4.5]decan-2-one is a heterocyclic compound featuring a spirocyclic junction between a cyclohexane ring and a dioxolanone ring.[2][3] Its structure presents several interesting features for NMR analysis, including diastereotopic protons and carbons, which arise from the chiral spirocenter. The unambiguous assignment of all proton and carbon signals is essential for confirming its synthesis and for any subsequent studies.

Molecular Structure:

  • Molecular Formula: C₈H₁₂O₃[2][3]

  • Molecular Weight: 156.18 g/mol [2]

  • Key Functional Groups: Lactone (cyclic ester), Ketal (spirocyclic)

The workflow for a comprehensive NMR-based structural elucidation of this molecule is outlined below.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation 1H_NMR ¹H NMR Assignments Proton & Carbon Assignments 1H_NMR->Assignments Proton Chemical Shifts & Coupling Constants 13C_NMR ¹³C NMR 13C_NMR->Assignments Carbon Chemical Shifts DEPT DEPT DEPT->Assignments Carbon Multiplicity (CH, CH₂, CH₃) COSY COSY COSY->Assignments ¹H-¹H Correlations (Spin Systems) HSQC HSQC HSQC->Assignments Direct ¹H-¹³C Correlations HMBC HMBC HMBC->Assignments Long-Range ¹H-¹³C Correlations Structure Final Structure Confirmation Assignments->Structure

Figure 1: Workflow for NMR-based structural elucidation of 1,4-Dioxaspiro[4.5]decan-2-one.

Part 1: One-Dimensional NMR Analysis

One-dimensional NMR spectra provide the foundational information for structural analysis.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrations (proportional to the number of protons), and coupling patterns (providing information about adjacent protons).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Dioxaspiro[4.5]decan-2-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

Expected ¹H NMR Data for 1,4-Dioxaspiro[4.5]decan-2-one:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
H-3~4.3s2H-O-CH₂-C=O
H-6, H-10 (ax)~1.6m4HCyclohexane axial
H-6, H-10 (eq)~1.8m4HCyclohexane equatorial
H-7, H-8, H-9~1.5-1.7m2HCyclohexane

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The cyclohexane protons will appear as complex, overlapping multiplets due to extensive spin-spin coupling.

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and electronic environment. To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

Experimental Protocol: ¹³C NMR and DEPT Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • ¹³C NMR: A standard proton-decoupled experiment (e.g., 'zgpg30'). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • DEPT: DEPT-135 is the most common variant, where CH and CH₃ signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Expected ¹³C NMR and DEPT-135 Data for 1,4-Dioxaspiro[4.5]decan-2-one:

Chemical Shift (δ, ppm) (Predicted)DEPT-135Assignment
~170AbsentC-2 (C=O)
~108AbsentC-5 (Spirocenter)
~65PositiveC-3 (-O-CH₂-C=O)
~35NegativeC-6, C-10 (Cyclohexane)
~24NegativeC-7, C-9 (Cyclohexane)
~23NegativeC-8 (Cyclohexane)

Part 2: Two-Dimensional NMR Analysis

2D NMR experiments are crucial for establishing connectivity within the molecule, resolving signal overlap, and making unambiguous assignments.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically those separated by two or three bonds.[4] Cross-peaks in the COSY spectrum connect the signals of coupled protons.

Experimental Protocol: COSY Acquisition

  • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpppqf').

  • Acquisition Parameters: Typically 2-4 scans per increment with 256-512 increments in the indirect dimension.

  • Processing: The 2D data is processed with Fourier transformation in both dimensions.

Interpretation: For 1,4-Dioxaspiro[4.5]decan-2-one, the COSY spectrum will be most useful in tracing the connectivity within the cyclohexane ring, showing correlations between the geminal and vicinal protons. The isolated singlet of the dioxolanone methylene protons (H-3) will not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a highly sensitive experiment that is essential for assigning carbon signals based on their attached protons.

Experimental Protocol: HSQC Acquisition

  • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Acquisition Parameters: Similar to COSY, with a sufficient number of scans to achieve good signal-to-noise.

Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned (or tentatively assigned) ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5] This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments.

Experimental Protocol: HMBC Acquisition

  • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Acquisition Parameters: The long-range coupling delay is typically optimized for a coupling constant of 8-10 Hz.

Interpretation: Key HMBC correlations for 1,4-Dioxaspiro[4.5]decan-2-one would include:

  • Correlations from the H-3 protons to the carbonyl carbon (C-2) and the spirocenter (C-5).

  • Correlations from the cyclohexane protons (H-6, H-10) to the spirocenter (C-5). These correlations are critical for confirming the connectivity around the spirocyclic junction and the lactone functionality.

Figure 2: Key 2D NMR correlations for structural assignment.

Part 3: Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other techniques can offer complementary or preliminary data.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure, stereochemistry, dynamic processesUnambiguous structural elucidation, non-destructiveLower sensitivity, requires soluble sample, can be time-consuming
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS)High sensitivity, small sample amount neededProvides no information on connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O)Fast, simple, inexpensiveProvides limited structural information, not suitable for complex molecules
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous determination of stereochemistryRequires a suitable single crystal, structure may differ from solution

For the complete and unambiguous structural characterization of a novel molecule like 1,4-Dioxaspiro[4.5]decan-2-one in solution, a combination of 1D and 2D NMR techniques is the gold standard. High-resolution mass spectrometry is essential for confirming the molecular formula, and IR spectroscopy can quickly verify the presence of key functional groups. While X-ray crystallography provides the ultimate proof of structure in the solid state, it is not always feasible and does not necessarily reflect the conformation in solution, which is often more relevant for biological activity. The comprehensive NMR approach, as detailed in this guide, provides a self-validating system for structural elucidation that is indispensable in modern chemical and pharmaceutical research.

References

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Boykin, D. W. (1989). 17O NMR Spectroscopy of Lactones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry, Supplementary Information. Available at: [Link]

  • Smith, M. E., et al. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. Molecules. Available at: [Link]

  • Tanaka, H., et al. (2018). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of 1,4-Dioxaspiro[4.5]decan-2-one

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical entities is paramount. This guide provides an in-depth comparison of the mass spectrometry data for 1,4-Dioxaspi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical entities is paramount. This guide provides an in-depth comparison of the mass spectrometry data for 1,4-Dioxaspiro[4.5]decan-2-one, offering insights into its fragmentation behavior under Electron Ionization (EI) and a predictive analysis for Electrospray Ionization (ESI). We will also compare its EI mass spectrum to that of its isomer, 1,4-Dioxaspiro[4.5]decan-8-one, to highlight the distinguishing fragmentation patterns crucial for accurate identification.

Introduction to 1,4-Dioxaspiro[4.5]decan-2-one

1,4-Dioxaspiro[4.5]decan-2-one (Molecular Formula: C₈H₁₂O₃, Molecular Weight: 156.18 g/mol ) is a spirocyclic compound containing both a ketal and a lactone functional group.[1] Its structural complexity necessitates robust analytical techniques for characterization. Mass spectrometry, a cornerstone of modern analytical chemistry, provides invaluable information regarding a molecule's mass and structure through the analysis of its fragmentation patterns. This guide will delve into the nuances of interpreting the mass spectral data of this compound, empowering researchers to confidently identify it in their samples.

Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[2][3] This high degree of fragmentation provides a detailed fingerprint of the molecule, which is invaluable for structural elucidation.

Mass Spectrum of 1,4-Dioxaspiro[4.5]decan-2-one

The GC-MS data for 1,4-Dioxaspiro[4.5]decan-2-one reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 156 is expected to be observed, although its intensity may be low due to the molecule's susceptibility to fragmentation.

Table 1: Key Fragments in the EI Mass Spectrum of 1,4-Dioxaspiro[4.5]decan-2-one

m/zProposed FragmentStructural Origin
156[C₈H₁₂O₃]⁺˙Molecular Ion
113[C₆H₉O₂]⁺Loss of C₂H₃O (ketene from lactone)
99[C₅H₇O₂]⁺Cleavage of the cyclohexane ring
86[C₄H₆O₂]⁺˙Retro-Diels-Alder of the cyclohexane ring
55[C₄H₇]⁺Fragment from the cyclohexane ring

The fragmentation of 1,4-Dioxaspiro[4.5]decan-2-one is primarily driven by the presence of the lactone and the spiro-ketal functionalities. The lactone can undergo characteristic losses, such as the elimination of a ketene molecule (CH₂=C=O), leading to a fragment at m/z 113. The cyclohexane ring can also undergo cleavage, leading to a variety of hydrocarbon fragments, with a prominent peak often observed at m/z 55.

Comparison with an Isomeric Alternative: 1,4-Dioxaspiro[4.5]decan-8-one

To underscore the importance of detailed fragmentation analysis, we will compare the EI spectrum of our target molecule with its isomer, 1,4-Dioxaspiro[4.5]decan-8-one. While both share the same molecular weight, their distinct structures lead to different fragmentation pathways. In 1,4-Dioxaspiro[4.5]decan-8-one, the carbonyl group is part of the cyclohexane ring, which significantly alters its fragmentation behavior.[4]

Table 2: Comparison of Key Fragments in the EI Mass Spectra of 1,4-Dioxaspiro[4.5]decan-2-one and 1,4-Dioxaspiro[4.5]decan-8-one

m/zProposed Fragment from 1,4-Dioxaspiro[4.5]decan-2-oneProposed Fragment from 1,4-Dioxaspiro[4.5]decan-8-one
156Molecular IonMolecular Ion
113Loss of ketene from lactone-
99Cleavage of cyclohexane ringLoss of C₂H₄O from the dioxolane ring
86Retro-Diels-Alder of cyclohexaneLoss of C₂H₂O₂
55Cyclohexane fragmentCyclohexanone fragment

The most telling difference is the absence of the m/z 113 peak in the spectrum of 1,4-Dioxaspiro[4.5]decan-8-one, as it lacks the lactone functionality necessary for the loss of ketene. Instead, its spectrum is dominated by fragments arising from the cleavage of the dioxolane ring and the cyclohexanone moiety. This comparative analysis demonstrates the power of EI-MS in distinguishing between isomers.

Proposed Fragmentation Pathway of 1,4-Dioxaspiro[4.5]decan-2-one (EI-MS)

M [C₈H₁₂O₃]⁺˙ m/z 156 (Molecular Ion) F113 [C₆H₉O₂]⁺ m/z 113 M->F113 - C₂H₃O F99 [C₅H₇O₂]⁺ m/z 99 M->F99 - C₃H₅O F86 [C₄H₆O₂]⁺˙ m/z 86 M->F86 - C₄H₆ F55 [C₄H₇]⁺ m/z 55 F99->F55 - CO₂

Caption: Proposed EI fragmentation of 1,4-Dioxaspiro[4.5]decan-2-one.

Electrospray Ionization (ESI) Mass Spectrometry: A Predictive Analysis

Gamma-butyrolactone, a structurally related cyclic ester, has been shown to be detectable by ESI-MS, typically forming a protonated molecule [M+H]⁺ and an ammonium adduct [M+NH₄]⁺.[5] Fragmentation of the protonated gamma-butyrolactone molecule often involves the loss of water or other small neutral molecules.[6][7]

Based on this, we can anticipate the following for 1,4-Dioxaspiro[4.5]decan-2-one in positive-ion ESI-MS:

  • Primary Ion: A prominent peak corresponding to the protonated molecule [C₈H₁₂O₃+H]⁺ at m/z 157.

  • Adduct Formation: Depending on the solvent system, adducts with sodium [M+Na]⁺ (m/z 179) or ammonium [M+NH₄]⁺ (m/z 174) may also be observed.

  • In-source Fragmentation: With increased cone voltage, some in-source fragmentation may occur, likely initiated by the protonation of one of the oxygen atoms. This could lead to the loss of water (H₂O) resulting in a fragment at m/z 139, or cleavage of the dioxolane or lactone ring.

Predicted ESI-MS/MS Fragmentation

In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule (m/z 157) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through pathways that favor the formation of stable carbocations.

MH [C₈H₁₂O₃+H]⁺ m/z 157 (Protonated Molecule) F139 [C₈H₁₁O₂]⁺ m/z 139 MH->F139 - H₂O F99 [C₅H₇O₂]⁺ m/z 99 MH->F99 - C₃H₆O F87 [C₄H₇O₂]⁺ m/z 87 MH->F87 - C₅H₆O

Caption: Predicted ESI-MS/MS fragmentation of protonated 1,4-Dioxaspiro[4.5]decan-2-one.

Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) - Predictive Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be varied to induce in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Conclusion

The mass spectrometric analysis of 1,4-Dioxaspiro[4.5]decan-2-one provides a wealth of structural information. Electron Ionization Mass Spectrometry, with its detailed fragmentation patterns, is a powerful tool for the definitive identification of this compound and for distinguishing it from its isomers. While experimental ESI-MS data is not yet widely available, a predictive analysis based on the behavior of similar compounds provides a strong framework for its characterization using this softer ionization technique. By understanding the principles outlined in this guide, researchers can approach the analysis of this and other complex molecules with greater confidence and accuracy.

References

  • Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry - PubMed. (2009). Journal of Mass Spectrometry, 44(12), 1733-41. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). NPTEL. [Link]

  • (PDF) Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. (2009). Journal of Mass Spectrometry, 44(12), 1733-41. [Link]

  • gamma-butyrolactone - SWGDRUG.org. (2005). SWGDRUG. [Link]

  • 1,4-Dioxaspiro(4.5)decan-2-one - PubChem. (n.d.). PubChem. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019). Molecules, 24(4), 679. [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Chemguide. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. (2023). YouTube. [Link]

  • 1,4-Dioxaspiro(4.5)decan-2-one - PubChem. (n.d.). PubChem. [Link]

  • CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification - PubMed. (2021). Analytical Chemistry, 93(34), 11692-11700. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019). Molecules, 24(4), 679. [Link]

  • MS fragmentation patterns - YouTube. (2018). YouTube. [Link]

  • 1,4-dioxaspiro[4.5]decane - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015). RSC Advances, 5(129), 106935-106965. [Link]

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Validation

A Comparative Guide to 1,4-Dioxaspiro[4.5]decan-2-one and 1,4-Dioxaspiro[4.5]decan-8-one: Isomeric Scaffolds for Modern Synthesis

In the landscape of synthetic chemistry and drug discovery, the spiroketal motif is a privileged structure, conferring unique three-dimensional geometry that is often crucial for biological activity.[1] This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the spiroketal motif is a privileged structure, conferring unique three-dimensional geometry that is often crucial for biological activity.[1] This guide provides an in-depth comparison of two closely related yet functionally distinct isomers: 1,4-Dioxaspiro[4.5]decan-2-one and 1,4-Dioxaspiro[4.5]decan-8-one. Understanding the nuanced differences in their structure, reactivity, and synthetic utility is paramount for researchers aiming to leverage these building blocks in pharmaceutical and materials science applications.[2][3]

Structural and Physicochemical Distinctions

At first glance, both isomers share the same molecular formula (C₈H₁₂O₃) and molecular weight (156.18 g/mol ).[4][5] However, the placement of the carbonyl group fundamentally alters their chemical personality.

  • 1,4-Dioxaspiro[4.5]decan-8-one features the carbonyl on the six-membered cyclohexane ring. This compound is, in essence, a protected form of 1,4-cyclohexanedione, where one ketone is masked as an ethylene ketal. This protection strategy is a cornerstone of its utility, allowing for selective reactions at the exposed ketone or other positions on the cyclohexane ring.

  • 1,4-Dioxaspiro[4.5]decan-2-one incorporates the carbonyl group into the five-membered dioxolane ring, forming a lactone (a cyclic ester). This structure is fundamentally different from a ketone and dictates a distinct set of chemical behaviors.

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=none, margin=0, fontname="Arial"]; edge [arrowhead=none, penwidth=1.5];

} dot Caption: Molecular structures of the two isomers.

A summary of their core physicochemical properties is presented below.

Property1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decan-2-oneReference(s)
CAS Number 4746-97-84423-79-4[4][5]
Molecular Formula C₈H₁₂O₃C₈H₁₂O₃[5][6]
Molecular Weight 156.18 g/mol 156.18 g/mol [5][6]
Appearance White powder/crystalsLiquid/Low-melting solid[6]
Melting Point 70-73 °CNot widely reported[6]
Boiling Point 112 °CNot widely reported[6]
Density 1.16 g/cm³Not widely reported[6]
Functional Group Ketone & KetalLactone & KetalN/A
Spectroscopic Fingerprints

The structural differences are clearly reflected in their spectroscopic data, providing a reliable method for differentiation.

  • ¹H NMR Spectroscopy : For the 8-one isomer, the protons on the ethylene glycol bridge typically appear as a singlet around 4.0 ppm. The protons on the cyclohexane ring alpha to the ketone are deshielded and appear further downfield compared to the other methylene protons.[7][8] In contrast, the 2-one isomer would show a characteristic signal for the methylene group adjacent to the ester oxygen (O-CH₂-C=O), which would be significantly deshielded.

  • ¹³C NMR Spectroscopy : The key diagnostic feature is the carbonyl carbon resonance. For 1,4-Dioxaspiro[4.5]decan-8-one , the ketone carbonyl typically appears around 208-212 ppm. For 1,4-Dioxaspiro[4.5]decan-2-one , the lactone (ester) carbonyl would be found significantly upfield, generally in the 170-175 ppm region.

  • Infrared (IR) Spectroscopy : The C=O stretching frequency is highly diagnostic. The ketone in the 8-one isomer will show a strong absorption band around 1715 cm⁻¹. The lactone in the 2-one isomer will exhibit a C=O stretch at a higher frequency, typically around 1770-1800 cm⁻¹, characteristic of five-membered cyclic esters.

Reactivity and Synthetic Pathways

The divergent placement of the carbonyl group dictates entirely different synthetic applications and reactive potentials.

This isomer is a versatile intermediate primarily used as a surrogate for 1,4-cyclohexanedione.[2] Its synthetic value stems from the ability to perform selective chemistry on the free ketone without affecting the protected carbonyl.

Key Applications:

  • Pharmaceutical Synthesis : It serves as a crucial building block for potent analgesic compounds and tritium-labeled probes for neuropharmacological research.[2][6]

  • Amine Synthesis : The ketone can be readily converted to amines via reductive amination or through an oxime intermediate, yielding valuable scaffolds for drug discovery.[9]

  • Liquid Crystal Materials : The rigid spirocyclic framework is utilized in the synthesis of liquid crystal materials for display technologies.[2][6]

dot graph G { graph [fontname="Arial"]; node [fontname="Arial", shape=box, style=rounded]; edge [fontname="Arial"];

} dot Caption: Synthetic routes from the 8-one isomer to its corresponding amine.[9]

The synthesis of this isomer is less commonly documented but can be envisioned through pathways like the Baeyer-Villiger oxidation of a corresponding precursor.[10] The reactivity is dominated by the lactone functional group.

Key Reactions:

  • Ring-Opening Reactions : As a lactone, it is susceptible to nucleophilic attack, leading to ring-opening. This can be exploited to generate functionalized hydroxy acids or amides by reacting with nucleophiles like hydroxides, alkoxides, or amines.

  • Reduction : The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a diol.

  • Potential in Biolubricants : Related spiro-lactone structures derived from oleic acid have been investigated as potential biolubricants, suggesting a possible application area for this scaffold.[11]

The synthesis of the 2-one isomer can be conceptualized via the Baeyer-Villiger oxidation of cyclohexanone ethylene ketal, where an oxygen atom is inserted adjacent to the carbonyl. While this specific transformation is not detailed in the provided results, the general reaction is a well-established method for converting cyclic ketones to lactones.[12][13]

Experimental Protocols

This protocol is based on the selective deketalization of a bis-ketal precursor, a common industrial route.[14]

Materials:

  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water

  • Toluene

  • Heptane

Procedure:

  • Prepare a solution with a volume ratio of acetic acid to water of 5:1.

  • Dissolve 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane in the acidic solution to a concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C and maintain for approximately 15 minutes, monitoring the reaction by TLC or GC.[14]

  • Upon completion, cool the mixture and perform an extraction with toluene.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from heptane to yield high-purity 1,4-Dioxaspiro[4.5]decan-8-one.[15]

This protocol outlines the conversion of the ketone to a primary amine, a key transformation for creating pharmaceutical intermediates.[9]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM.

  • Add an excess of ammonium acetate (5-10 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.[9]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Purify the product via column chromatography or crystallization as needed.

Conclusion: Choosing the Right Isomer

The choice between 1,4-Dioxaspiro[4.5]decan-2-one and 1,4-Dioxaspiro[4.5]decan-8-one is entirely application-driven.

  • Choose 1,4-Dioxaspiro[4.5]decan-8-one when your synthetic strategy requires a masked 1,4-dicarbonyl synthon. Its robust nature and the selective reactivity of the exposed ketone make it an invaluable tool for building complex molecular architectures, particularly in the synthesis of analgesics, neurochemical probes, and liquid crystals.[2][6]

  • Choose 1,4-Dioxaspiro[4.5]decan-2-one when your target molecule incorporates a lactone or requires a precursor for ring-opening reactions to generate di-functionalized cyclohexane derivatives. Its utility lies in leveraging the unique reactivity of the cyclic ester for applications potentially in polymer chemistry or materials science.

Ultimately, these two isomers, while sharing a common spiroketal core, offer divergent synthetic opportunities. A thorough understanding of their distinct chemical properties is the key to unlocking their full potential in innovative research and development.

References

  • Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. (n.d.). Google Cloud.
  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4).
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  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. (2025, July 21). RSC Publishing.
  • Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (2022, September 23). PubMed Central (PMC) - NIH.
  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-dioxaspiro[4.5]decan-8-one. (n.d.). Benchchem.
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  • Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia. (2008). PubMed.
  • 1,4-Dioxaspiro[4.5]decan-8-one. (n.d.). PubChem.
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  • 1,4-Dioxaspiro(4.5)decan-2-one. (n.d.). PubChem.
  • 1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem.
  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017, July 31). ResearchGate.
  • Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals. (n.d.). Google Patents.
  • 1,4-dioxaspiro[4.5]decan-2-one. (n.d.). PubChemLite.
  • 1,4-Dioxaspiro[4.5]decane, 2-buten-1-ol deriv. (n.d.). SpectraBase.
  • Method for the production of substituted and unsubstituted cyclohexanone monoketals. (n.d.). Google Patents.
  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook.
  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook.
  • 1,4-Dioxa-8-azaspiro(4.5)decane. (n.d.). PubChem.
  • 3-methyl-1,4-dioxaspiro[4.5]decan-2-one. (2025, May 20). Chemical Synthesis Database.
  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. (n.d.). ResearchGate.
  • 1,4-Dioxaspiro[4.5]decan-8-one. (n.d.). TargetMol.
  • 1,4-dioxaspiro[4.5]decan-8-one oxime. (n.d.). Santa Cruz Biotechnology.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). sfera.

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Validation

A Comparative Guide to the Purity Validation of 1,4-Dioxaspiro[4.5]decan-2-one by GC-MS

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safety of potential therapeutics...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safety of potential therapeutics. 1,4-Dioxaspiro[4.5]decan-2-one, a valuable spirocyclic building block, is no exception. Its utility in the synthesis of complex molecules necessitates a robust and reliable method for purity verification. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1,4-Dioxaspiro[4.5]decan-2-one purity, alongside alternative analytical techniques, supported by illustrative experimental data.

The Critical Role of Purity for 1,4-Dioxaspiro[4.5]decan-2-one

1,4-Dioxaspiro[4.5]decan-2-one is a key intermediate in the synthesis of various organic compounds, including pharmaceutical agents and liquid crystals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences. Potential impurities may arise from starting materials, byproducts of the synthesis, or degradation products. For instance, in syntheses involving the ketalization of a cyclohexanone derivative, residual starting materials or byproducts from incomplete reactions can compromise the integrity of the final product.[2][3] Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality and consistency of this crucial building block.

GC-MS: The Gold Standard for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 1,4-Dioxaspiro[4.5]decan-2-one. The GC component separates the analyte from potential impurities based on their boiling points and interactions with the stationary phase of the column, while the MS component provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.[5]

A Self-Validating GC-MS Protocol for Purity Determination

The following protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: A stock solution of 1,4-Dioxaspiro[4.5]decan-2-one is prepared by dissolving 50 mg of the sample in 50 mL of dichloromethane to a concentration of 1 mg/mL. A working standard of 0.1 mg/mL is prepared by further dilution with dichloromethane.

  • Chromatographic Conditions:

    • Column: A low-polarity 5% phenyl-methylpolysysiloxane stationary phase capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a suitable choice for a broad range of semi-volatile organic compounds.[7]

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes. This temperature gradient facilitates the elution of compounds with varying boiling points.[7]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV, which provides reproducible fragmentation patterns for library matching.[7]

    • Scan Range: m/z 40-400 to capture the molecular ion and key fragments.

    • Ion Source Temperature: 230 °C.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh 50 mg of 1,4-Dioxaspiro[4.5]decan-2-one prep2 Dissolve in 50 mL of Dichloromethane prep1->prep2 prep3 Prepare 0.1 mg/mL working standard prep2->prep3 analysis1 Inject 1 µL into GC prep3->analysis1 analysis2 Separation on DB-5ms column analysis1->analysis2 analysis3 Detection by MS (EI, m/z 40-400) analysis2->analysis3 data1 Total Ion Chromatogram (TIC) analysis3->data1 data2 Mass Spectrum of each peak data1->data2 data3 Library Search & Impurity Identification data2->data3 data4 Purity Calculation (% Area) data3->data4

Caption: Workflow for GC-MS Purity Validation.

Interpreting the Data: A Hypothetical Case Study

The primary output from a GC-MS analysis is a total ion chromatogram (TIC), which displays the intensity of ions detected over time. Each peak in the TIC represents a separated compound. The mass spectrometer provides a mass spectrum for each peak, which is a unique fingerprint of the compound.

The mass spectrum of 1,4-Dioxaspiro[4.5]decan-2-one (Molecular Weight: 156.18 g/mol ) would be expected to show a molecular ion peak (M+) at m/z 156.[2] Key fragmentation patterns for cyclic ketals and lactones often involve the loss of small neutral molecules.[8][9] For 1,4-Dioxaspiro[4.5]decan-2-one, characteristic fragments could arise from the cleavage of the lactone ring or the spirocyclic system.

Table 1: Hypothetical GC-MS Purity Analysis Results for 1,4-Dioxaspiro[4.5]decan-2-one

Peak No.Retention Time (min)Area (%)Identificationm/z of Key Fragments
18.50.15Cyclohexanone (Starting Material)98, 83, 55, 42
210.299.71,4-Dioxaspiro[4.5]decan-2-one156, 113, 86, 55
311.50.15Byproduct X172, 129, 98

This hypothetical data illustrates how GC-MS can not only quantify the purity of the main component but also identify potential impurities, such as unreacted starting materials or byproducts from the synthesis.

Orthogonal Verification: A Multi-faceted Approach to Purity

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from an orthogonal approach, employing techniques that rely on different separation and detection principles. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent complementary methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly adept at analyzing non-volatile or thermally labile compounds that are not suitable for GC analysis.[5] For 1,4-Dioxaspiro[4.5]decan-2-one, a reversed-phase HPLC method with UV detection can provide a robust quantitative assessment of purity and detect non-volatile impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in the initial mobile phase composition.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination. It offers the advantage of not requiring a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity is used.[6] ¹H qNMR can provide a highly accurate and precise measurement of the absolute purity of 1,4-Dioxaspiro[4.5]decan-2-one.

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis, including a sufficient relaxation delay.

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard to calculate the purity.

dot

Method_Selection cluster_methods Analytical Methods cluster_properties Key Properties start Purity Validation of 1,4-Dioxaspiro[4.5]decan-2-one gcms GC-MS start->gcms hplc HPLC start->hplc qnmr qNMR start->qnmr gcms_prop Volatile & Thermally Stable Impurities Definitive Identification gcms->gcms_prop hplc_prop Non-Volatile & Thermally Labile Impurities Robust Quantification hplc->hplc_prop qnmr_prop Absolute Purity No Analyte Standard Needed qnmr->qnmr_prop

Caption: Decision tree for analytical method selection.

Comparative Analysis of Techniques

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of GC-MS, HPLC, and qNMR for the purity validation of 1,4-Dioxaspiro[4.5]decan-2-one.

Table 2: Comparison of Analytical Methods for Purity Validation

FeatureGC-MSHPLC-UV¹H qNMR
Principle Separation of volatile compounds in the gas phase followed by mass analysis.[4]Separation of compounds in a liquid mobile phase followed by UV absorbance detection.[5]Nuclear magnetic resonance of protons for structural and quantitative analysis.
Analyte Suitability Volatile and thermally stable compounds.Non-volatile and thermally labile compounds.Soluble compounds.
Impurity Detection Excellent for volatile and semi-volatile impurities.Excellent for non-volatile and UV-active impurities.Detects all proton-containing impurities.
Specificity Very high, provides structural information from fragmentation patterns.[5]Moderate, relies on retention time and UV spectrum.High, provides detailed structural information.
Quantification Relative (area percent) or absolute with a certified standard.Relative (area percent) or absolute with a certified standard.Absolute, using an internal standard.[6]
Advantages High sensitivity, definitive identification of unknowns.[5]Wide applicability, robust for routine QC.High precision and accuracy, no analyte-specific standard needed.
Limitations Not suitable for non-volatile or thermally labile compounds.May not detect non-UV active impurities.Lower sensitivity than chromatographic methods.

Conclusion: An Integrated Strategy for Unwavering Confidence

For the comprehensive purity validation of 1,4-Dioxaspiro[4.5]decan-2-one, a multi-pronged strategy is recommended. GC-MS serves as the primary tool for identifying and quantifying volatile and semi-volatile impurities with high specificity. HPLC provides an orthogonal method for detecting non-volatile impurities and offers robust quantification for routine quality control. For the highest level of accuracy and to establish a certified reference material, ¹H qNMR is the method of choice for determining absolute purity.

By leveraging the strengths of these complementary techniques, researchers and drug development professionals can build a complete and reliable purity profile for 1,4-Dioxaspiro[4.5]decan-2-one, ensuring the integrity of their research and the quality of their products.

References

  • Benchchem. (2025). Synthesis routes of 1,4-Dioxaspiro[4.5]decane.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Magritek. (n.d.). qNMR on samples from the production plant. Retrieved from a relevant analytical instrument manufacturer's website.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Cushman, M., & Gussio, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9217-9219. [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • ResearchGate. (2013). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • PubMed. (2009). Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

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  • Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. Retrieved from a relevant chemical supplier's website.
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Comparative

Introduction: The Significance of the Spiroketal Lactone Scaffold

An In-Depth Comparative Guide to the Synthetic Routes of Spiroketal Lactones For the Attention of Researchers, Scientists, and Drug Development Professionals The spiroketal core, characterized by two rings sharing a sing...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Spiroketal Lactones

For the Attention of Researchers, Scientists, and Drug Development Professionals

The spiroketal core, characterized by two rings sharing a single tetrahedral carbon, imparts a rigid and defined three-dimensional geometry to a molecule.[1] When integrated with a lactone, this scaffold is found in a wide array of natural products exhibiting potent biological activities, making it a highly attractive target for synthetic chemists.[2] The stereocontrolled synthesis of these complex structures remains a classical challenge in organic synthesis.[3] This guide will dissect and compare the primary methodologies for their construction.

Part 1: Foundational Synthetic Strategies

The traditional approaches to spiroketal lactone synthesis can be broadly categorized into two main retrosynthetic disconnections: those that form the ketal prior to the lactone, and vice-versa.

The Ketal-First Approach: Acid-Catalyzed Spiroketalization

A prevalent and historically significant method involves the acid-catalyzed cyclization of a dihydroxy ketone precursor.[4][5] This thermodynamically controlled process often favors the formation of the most stable spiroketal isomer.

Workflow: Ketal-First Synthesis

Ketal_First_Workflow A Dihydroxy Ketone Precursor B Spiroketal A->B Acid Catalyst (e.g., p-TsOH, CSA) C Spiroketal Lactone B->C Oxidation & Lactonization caption Ketal-First Synthetic Workflow.

Caption: A generalized workflow for the ketal-first synthesis of spiroketal lactones.

Experimental Protocol: Acid-Catalyzed Spiroketalization

  • Preparation: Dissolve the dihydroxy ketone (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂ or toluene).

  • Catalysis: Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.1 eq).

  • Reaction: Stir the mixture at ambient temperature or with gentle heating, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).

  • Isolation: Perform an aqueous workup, dry the organic phase, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

The Lactone-First Approach: Intramolecular Cyclization

An alternative strategy involves the initial formation of the lactone ring, followed by an intramolecular cyclization to form the spiroketal. This approach can be advantageous when specific stereochemical outcomes are desired, as the pre-existing lactone ring can influence the stereochemistry of the spiroketalization.

Workflow: Lactone-First Synthesis

Lactone_First_Workflow A Hydroxy-keto Acid Precursor B Lactone Intermediate A->B Lactonization C Spiroketal Lactone B->C Intramolecular Spiroketalization caption Lactone-First Synthetic Workflow. Modern_Synthesis_Logic cluster_0 Organocatalysis cluster_1 Transition-Metal Catalysis Organo_Cat Chiral Brønsted Acid Organo_Sub Acyclic Precursor Organo_Cat->Organo_Sub activates Product Spiroketal Lactone Organo_Sub->Product yields TM_Cat Gold / Palladium Catalyst TM_Sub Alkynediol / Epoxy Alkyne TM_Cat->TM_Sub activates TM_Sub->Product yields caption Catalyst-Substrate Logic in Modern Syntheses.

Caption: The relationship between catalyst and substrate in modern spiroketal lactone syntheses.

Part 3: Comparative Data and Performance

The choice of synthetic route is often a trade-off between factors such as yield, stereoselectivity, substrate scope, and reaction conditions. The following table provides a comparative overview of the discussed methodologies.

Synthetic RouteKey FeaturesTypical YieldsStereoselectivity
Acid-Catalyzed Spiroketalization Thermodynamically controlled, simple.Moderate to HighDependent on substrate; favors the most stable isomer.
Lactone-First Intramolecular Cyclization Substrate-controlled stereochemistry.Moderate to HighCan be highly stereospecific depending on the precursor. [6]
Organocatalytic Synthesis Asymmetric, metal-free.Good to ExcellentHigh enantioselectivity (often >90% ee). [7]
Transition-Metal Catalysis Mild conditions, high efficiency.Good to ExcellentCan be highly stereoselective with appropriate ligands. [8]

Conclusion

The synthesis of spiroketal lactones has evolved significantly, with modern organocatalytic and transition-metal-catalyzed methods offering powerful alternatives to traditional acid-catalyzed cyclizations. The selection of an optimal synthetic route depends on the specific target molecule, the desired stereochemical outcome, and the available starting materials. For complex targets requiring high stereocontrol, modern catalytic methods often provide the most elegant and efficient solutions.

References

  • Brimble, M. A., et al. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(38), 7423-32. [Link]

  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]

  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]

  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. [Link]

  • Fletcher, S. P. (2015). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Journal of Chemical Education. [Link]

  • Wang, Y., et al. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Chemical Synthesis, 1(2). [Link]

  • Vatele, J.-M. (2001). Demonstration of Stereospecificity in the β-Lactone-Initiated Spiroketal Synthesis. Synlett, 2001(04), 550-552. [Link]

  • Jana, S., & Ghorai, P. (2018). Transition-Metal-Catalyzed Synthesis of Spirolactones. The Journal of Organic Chemistry. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4983. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Goti, G., et al. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 24(37), 4069-4091. [Link]

  • Wang, C., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(4), 313-345. [Link]

  • Brimble, M. A., et al. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 44(23), 3605-3624. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]

  • Brimble, M. A., et al. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry. [Link]

  • Fletcher, S. P. (2015). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Davies, S. G., et al. (2016). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

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Validation

A Comparative Guide to the Biological Activity of 1,4-Dioxaspiro[4.5]decan-2-one Derivatives

The 1,4-dioxaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional conformation provides a unique template for the spatial arrangement of pharmacophoric groups,...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dioxaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional conformation provides a unique template for the spatial arrangement of pharmacophoric groups, enabling the design of potent and selective modulators of various biological targets. While the parent 1,4-Dioxaspiro[4.5]decan-2-one molecule is a foundational building block, it is the diverse array of its derivatives that has garnered significant attention from researchers in drug development. These derivatives have demonstrated a broad spectrum of biological activities, ranging from potent interactions with central nervous system (CNS) receptors to significant anticancer and antimicrobial effects.

This guide offers a comparative analysis of the biological performance of key classes of 1,4-Dioxaspiro[4.5]decane derivatives. We will delve into their activity as neurological agents, their efficacy as cytotoxic compounds against cancer cell lines, and their potential as antimicrobial agents. The discussion is grounded in experimental data, explaining the causal relationships between chemical structure and biological function, and providing detailed protocols for the validation of these activities.

Comparative Analysis of Biological Activities

The functionalization of the 1,4-dioxaspiro[4.5]decane core has led to the development of specialized derivatives with distinct and potent biological profiles. Below, we compare three major classes of activity: neurological, anticancer, and antimicrobial.

Neurological Activity: Modulation of 5-HT1A and α1-Adrenoceptors

A prominent class of derivatives involves the attachment of an arylpiperazine moiety, leading to potent ligands for serotonin (5-HT1A) and α1-adrenergic receptors. These receptors are critical targets for treating depression, anxiety, and other CNS disorders.[1] The spiro scaffold is crucial for orienting the pharmacophore correctly within the receptor's binding pocket.[1]

Subtle modifications to the arylpiperazine ring and the linker connecting it to the spiro core can dramatically alter binding affinity (pKi), functional potency (pD2), and efficacy (Emax).[2] For instance, the replacement of oxygen atoms in the dioxolane ring with sulfur has been explored to fine-tune selectivity between 5-HT1A and α1 receptors.[3]

Comparative In Vitro Pharmacological Data

Compound ID5-HT1A pKi5-HT1A pD25-HT1A Emax (%)α1a pKiα1b pKiα1d pKiReference
1 8.828.61507.076.897.57[2]
8 8.538.49857.106.707.60[2]
10 ------[4]
14 8.117.80606.316.006.20[2][3]
15 9.009.58747.216.897.30[2][3]

Data synthesized from multiple sources.[2][3][4] Compound 15, for example, emerges as a highly potent and efficacious 5-HT1A partial agonist, demonstrating how structural tuning can optimize therapeutic potential.[3][5]

Mechanism of Action: 5-HT1A Receptor Signaling

Activation of the G-protein coupled 5-HT1A receptor by an agonist, such as derivative 15 , initiates a downstream signaling cascade. The primary effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences the phosphorylation of various downstream targets, ultimately altering neuronal excitability.

5_HT1A_Signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp agonist Dioxaspiro Derivative (e.g., Cmpd 15) agonist->receptor pka Protein Kinase A (PKA) camp->pka Activation response Modulation of Neuronal Excitability pka->response

Caption: Simplified 5-HT1A receptor signaling pathway.

Anticancer Activity: Cytotoxicity in Tumor Cell Lines

Another important class of derivatives, the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, has demonstrated significant anticancer activity.[6] These compounds often contain a spirodienone moiety, which is a structural alert for potential Michael acceptor reactivity. However, strategic modifications, such as Michael addition and cyclopropanation, have been employed to reduce this reactivity and potential toxicity while retaining or even enhancing antitumor effects.[6] Similarly, related 1-thia-4-azaspiro[4.5]decane derivatives have also shown moderate to high inhibition of cancer cell proliferation.[7][8][9]

These derivatives have been tested against a panel of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers, showing moderate to potent cytotoxic effects.[6]

Comparative Anticancer Activity (IC50, µM)

Compound ClassDerivative ExampleA549 (Lung)MDA-MB-231 (Breast)HCT116 (Colorectal)HeLa (Cervical)Reference
1-Oxa-4-azaspiro...dione6b ---0.18 [6]
1-Oxa-4-azaspiro...dione6d 0.26 ---[6]
1-Oxa-4-azaspiro...dione8d -0.10 --[6]
1-Thia-4-azaspiro...decane7 --0.092 (92.2 nM)-[9]
1-Thia-4-azaspiro...decane14 -Good Activity0.115 (115.1 nM)-[9]
1-Thia-4-azaspiro...decane18 -Good Activity0.120 (120.1 nM)-[9]

Data synthesized from multiple sources.[6][9] The IC50 values highlight the potent, often nanomolar, activity of these compounds against specific cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of these spiro compounds are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle, typically at the G2/M phase.[10] Flow cytometry analysis of cells treated with these derivatives reveals an increase in the sub-G1 population (indicative of apoptotic DNA fragmentation) and an accumulation of cells in the G2/M phase. This prevents the cancer cells from proliferating and leads to their eventual elimination.

Antimicrobial Activity: Inhibition of Bacterial and Fungal Growth

Spiro compounds, particularly those incorporating a 4H-pyran ring, have emerged as a promising class of antimicrobial agents.[11][12] The rise of antibiotic-resistant strains necessitates the discovery of new chemical entities with novel mechanisms of action, and these spiro-derivatives represent a valuable avenue of research.[11] Their activity has been evaluated against a range of Gram-positive and Gram-negative bacteria.

The choice of experimental method is critical for determining antimicrobial efficacy. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ClassDerivative ExampleS. aureus (Gram +)S. pyogenes (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference
Spiro-4H-pyran5d 32 (clinical isolate)64 (clinical isolate)>128>128[12]
Spiropyrrolidine4a ---64 [13]
Spiropyrrolidine4b ---64 [13]
Spiropyrrolidine4d ---64 [13]
Standard AntibioticGentamicin 4824[12]

Data synthesized from multiple sources.[12][13] Derivative 5d, containing indole and cytosine rings, shows good activity against Gram-positive bacteria.[12] Spiropyrrolidine derivatives 4a, 4b, and 4d show excellent activity against P. aeruginosa, outperforming the standard drug Amoxicillin in that particular study.[13]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the protocols used to generate the above data must be robust and self-validating. Here, we provide detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Adhesion) seed_cells->incubate_24h treat_cells 3. Treat with Compound (Serial Dilutions) incubate_24h->treat_cells incubate_48h 4. Incubate 48-72h (Drug Exposure) treat_cells->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan (Add DMSO) incubate_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only, no bacteria) to ensure the validity of the experiment.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

  • Verification (Optional): To confirm the MIC, a viability indicator like resazurin can be added. A color change from blue to pink indicates viable, respiring bacteria.

Conclusion and Future Perspectives

The 1,4-dioxaspiro[4.5]decane scaffold and its heteroatom-substituted analogs are exceptionally versatile frameworks for the development of novel therapeutic agents. The research highlighted in this guide demonstrates that targeted modifications of this core structure can yield derivatives with high potency and selectivity for neurological, oncological, and infectious disease targets.

  • For CNS applications , the focus remains on optimizing the selectivity profile between receptor subtypes to minimize off-target effects. The development of dual-action ligands or biased agonists represents a promising future direction.

  • In oncology , the challenge lies in enhancing the therapeutic index—maximizing cancer cell killing while minimizing toxicity to healthy cells. Linking these spiro-moieties to tumor-targeting groups could improve their specificity.

  • For antimicrobial agents , the broad-spectrum activity of some derivatives is encouraging. Future work should focus on elucidating their precise mechanism of action to overcome existing resistance pathways and to proactively combat the emergence of new ones.

The continued exploration of the chemical space around the 1,4-dioxaspiro[4.5]decane nucleus, guided by robust biological evaluation and mechanistic studies, will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot - IRIS Unimore. [Link]

  • Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors-Science-Chemical Encyclopedia-lookchem. [Link]

  • Synthesis, characterization and antimicrobial activity of spiro- | Abstract. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. [Link]

  • Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α 1 and 5-HT1A receptors | Request PDF - ResearchGate. [Link]

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  • Antibacterial Activity of Substituted 1,3-Dioxolanes - ResearchGate. [Link]

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  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed. [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - MDPI. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - NIH. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera. [Link]

  • Design, biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF - ResearchGate. [Link]

  • 1,4-dioxaspiro[4.5]decan-2-one - PubChemLite. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives - ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - NIH. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of 1,4-Dioxaspiro[4.5]decan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,4-dioxaspiro[4.5]decan-2-one scaffold is a key structural motif in a variety of biologically active compounds, notably as potent and selective agonist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxaspiro[4.5]decan-2-one scaffold is a key structural motif in a variety of biologically active compounds, notably as potent and selective agonists for the 5-HT1A serotonin receptor.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2] This guide provides a comparative analysis of the synthesis, crystallization, and crystallographic features of several 1,4-dioxaspiro[4.5]decan-2-one derivatives, offering insights into the experimental choices that lead to the successful elucidation of their solid-state structures.

The Strategic Importance of Crystallographic Data

In drug discovery, an unambiguous understanding of a molecule's conformation and stereochemistry is crucial. Single-crystal X-ray diffraction stands as the gold standard for providing this information, offering precise measurements of bond lengths, bond angles, and torsional angles.[3] This data is invaluable for computational modeling, such as docking studies, which aim to predict the binding affinity of a ligand to its biological target. For derivatives of 1,4-dioxaspiro[4.5]decan-2-one, understanding the orientation of substituents on the spirocyclic core can explain differences in receptor affinity and functional activity.

Comparative Synthesis of Key Derivatives

The synthesis of 1,4-dioxaspiro[4.5]decan-2-one derivatives typically involves the formation of the spirocyclic ketal from a cyclic ketone and a diol, followed by or preceded by the construction of the lactone ring and functionalization. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Synthesis of Carboxylic Acid Derivatives

A common strategy for introducing functionality for further elaboration is the synthesis of carboxylic acid derivatives. Two notable examples are (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid and (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid.

The synthesis of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid is achieved through the condensation of cyclohexanone with (2R,3R)-diethyl tartrate to form the corresponding ketal, followed by careful hydrolysis of the diethyl ester.[4] A similar strategy is employed for the synthesis of the analogous spiro[4.4]nonane derivative using cyclopentanone.[4]

For (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid , the synthesis starts from L-(-)-malic acid. A suspension of L-(-)-malic acid in dry ether is treated with freshly distilled cyclohexanone and boron trifluoride etherate at 0°C to yield the desired product.[3]

Experimental Protocol: Synthesis of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid[3]

  • Reaction Setup: Suspend L-(-)-malic acid (5.01 g, 37.39 mmol) in dry ether (62.0 ml) in a flask and cool to 0°C in an ice bath.

  • Reagent Addition: To the cooled suspension, add freshly distilled cyclohexanone (5.60 ml, 56.00 mmol) followed by boron trifluoride etherate (BF₃·OEt₂) (9.40 ml, 73.30 mmol).

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ether and wash with 10% aqueous sodium acetate solution (4 x 20.0 ml).

  • Extraction: Extract the combined aqueous layers with ether.

  • Purification: Wash the combined organic phases three times with brine and dry over magnesium sulfate (MgSO₄).

  • Isolation: Remove the solvent under reduced pressure to afford the crude acid as a pale yellow oil.

SynthesisWorkflow

A Comparative Look at Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in structural elucidation.[3] The choice of solvent system and crystallization technique is critical and often determined empirically. For the 1,4-dioxaspiro[4.5]decan-2-one derivatives discussed here, slow evaporation from a binary solvent system has proven effective.

DerivativeCrystallization ConditionsReference
(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acidEthyl acetate/hexane mixture[4][5]
(2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acidEthyl acetate/n-hexane[3]

The consistent success with an ethyl acetate/hexane solvent system for these carboxylic acid derivatives suggests that this combination provides the necessary balance of solubility and supersaturation for controlled crystal growth. Ethyl acetate acts as a good solvent, while the gradual evaporation of the more volatile co-solvent, hexane, slowly decreases the solubility of the compound, promoting the formation of well-ordered crystals.

Experimental Protocol: Crystallization of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid[3]

  • Dissolution: Dissolve the crude product in a minimal amount of ethyl acetate.

  • Addition of Anti-Solvent: Slowly add n-hexane until the solution becomes slightly turbid.

  • Clarification: Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly at room temperature.

  • Crystal Growth: Colorless, tabular crystals suitable for X-ray diffraction should form over a period of several days.

CrystallizationMethods

Comparative Crystallographic Data

The crystal structures of these derivatives reveal key insights into their solid-state conformations and intermolecular interactions. The cyclohexane ring in these structures typically adopts a stable chair conformation.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acidC₁₀H₁₄O₆MonoclinicP2₁8.803(2)7.915(2)9.001(2)114.28(3)[4][5]
(2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acidC₁₀H₁₄O₅OrthorhombicP2₁2₁2₁6.7098(6)10.3463(8)15.3175(13)90[3]

The dicarboxylic acid derivative crystallizes in the monoclinic space group P2₁, while the ethanoic acid derivative crystallizes in the orthorhombic space group P2₁2₁2₁. This difference in crystal packing is likely influenced by the different hydrogen bonding networks that can be formed by the respective carboxylic acid moieties. In the case of the dicarboxylic acid, the crystal structure is stabilized by a two-dimensional double-layered framework formed by four distinct C-O—H···O=C hydrogen bonds.[4]

Conclusion

The successful X-ray crystallographic analysis of 1,4-dioxaspiro[4.5]decan-2-one derivatives hinges on a systematic approach to both synthesis and crystallization. The synthetic strategies outlined provide reliable access to key derivatives, while the crystallization protocols, particularly the use of binary solvent systems like ethyl acetate/hexane, have proven effective for obtaining high-quality single crystals. The comparative crystallographic data highlights how subtle changes in the substituent pattern can influence the resulting crystal packing. These insights are crucial for researchers in the field, providing a solid foundation for the design and structural elucidation of novel derivatives with tailored biological activities.

References

  • Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. (2019). lookchem.com.
  • Request PDF: Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α 1 and 5-HT1A receptors. (2025).
  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. (n.d.).
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.).
  • 1,4-Dioxaspiro(4.5)decan-2-one. (n.d.). PubChem.
  • Synthesis of Novel Spiro 1,3 – Dioxanes And Study of Their Biological and Liquid Crystalline Properties. (n.d.).
  • (PDF) (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid. (n.d.).
  • Single crystal X-ray diffraction study of compound 4c. (n.d.).
  • (PDF)
  • (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. (n.d.). PubChem.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2025).
  • Search - Access Structures. (n.d.). CCDC.
  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook.
  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). (n.d.).

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Validation

A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of 1,4-Dioxaspiro[4.5]decan-2-one

For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. This guide provides an in-depth comparison of analytical techniques for assessing the stereochemical purity of 1,4-Dioxaspiro[4.5]decan-2-one, a spiroketal lactone of significant interest in synthetic and medicinal chemistry. The choice of analytical methodology can profoundly impact the reliability and efficiency of stereochemical assignment, and this document aims to provide the technical insights necessary to make informed decisions.

The Stereochemical Significance of 1,4-Dioxaspiro[4.5]decan-2-one

1,4-Dioxaspiro[4.5]decan-2-one possesses a chiral center at the C5 spirocyclic carbon atom. The rigid, three-dimensional structure imparted by the spiroketal moiety makes it an attractive scaffold in drug design. However, the two enantiomers of this molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to accurately determine the enantiomeric excess (ee) is paramount during synthesis, purification, and formulation.

Core Analytical Strategies: A Comparative Overview

The primary methods for determining the enantiomeric purity of 1,4-Dioxaspiro[4.5]decan-2-one are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. Each technique offers a unique set of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality of Experimental Choices: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of lactones and other cyclic carbonyl compounds.[1] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. The choice of a normal-phase mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like isopropanol), is crucial as it modulates the interactions between the analyte and the CSP, thereby influencing resolution.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, for instance, one coated with amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the lactone chromophore has weak UV absorbance at higher wavelengths).

  • Sample Preparation: Dissolve a small amount of the 1,4-Dioxaspiro[4.5]decan-2-one sample in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 1,4-Dioxaspiro[4.5]decan-2-one, chiral GC offers high resolution and sensitivity. The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.

Causality of Experimental Choices: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as those with alkyl or acyl groups, create a chiral cavity. The enantiomers of the analyte fit differently into this cavity, leading to varying strengths of interaction and, consequently, different retention times. A temperature gradient program is often employed to ensure good peak shape and efficient separation of compounds with a range of volatilities.

Experimental Protocol: Chiral GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS) for definitive peak identification.

  • Chiral Column: A cyclodextrin-based capillary column, for example, a column coated with a derivative of β-cyclodextrin.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split injection (e.g., 1 µL at a 50:1 split ratio).

  • Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

  • MS Detection: Electron ionization (EI) in full scan mode to confirm the mass of the eluting peaks.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of about 1 mg/mL.

Caption: Workflow for Chiral GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. In the presence of a chiral shift reagent, the enantiomers of a chiral molecule form diastereomeric complexes, which have different NMR spectra.

Causality of Experimental Choices: Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly used.[2] The paramagnetic lanthanide ion coordinates to a Lewis basic site in the analyte molecule (in this case, the carbonyl oxygen of the lactone). This coordination induces large changes in the chemical shifts of nearby protons. In a chiral environment provided by the camphor-derived ligand of the shift reagent, the two enantiomers of the analyte will coordinate differently, leading to the formation of diastereomeric complexes. Consequently, protons in the two enantiomers will experience different induced shifts, resulting in the splitting of what was a single peak in the achiral spectrum into two separate peaks. The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers.

Experimental Protocol: NMR with Chiral Shift Reagent

  • Instrumentation: High-field NMR spectrometer.

  • Sample Preparation: Dissolve a known amount of the 1,4-Dioxaspiro[4.5]decan-2-one sample in a deuterated solvent (e.g., CDCl₃).

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, measured amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

    • Continue adding small increments of the shift reagent and acquiring spectra until optimal peak separation is achieved for a well-resolved proton signal.

    • Integrate the separated signals to determine the enantiomeric ratio.

Caption: Workflow for Chiral NMR Analysis.

Method Comparison: A Quantitative Perspective

FeatureChiral HPLCChiral GCChiral NMR with Shift Reagent
Principle Diastereomeric interaction with a chiral stationary phaseDiastereomeric interaction with a chiral stationary phaseFormation of diastereomeric complexes with a chiral shift reagent
Resolution ExcellentVery HighModerate to Good
Sensitivity HighVery HighLower
Sample Throughput ModerateHighLow
Development Time Moderate (screening of columns and mobile phases)Moderate (optimization of temperature program)Short (titration of shift reagent)
Sample Requirement MicrogramsNanogramsMilligrams
Destructive? No (can be preparative)YesNo
Quantitative Accuracy ExcellentExcellentGood

Preparation of Standards: A Prerequisite for Method Validation

The development and validation of any analytical method for stereochemical purity assessment require access to both racemic and enantiomerically enriched standards of 1,4-Dioxaspiro[4.5]decan-2-one.

  • Racemic Standard: A racemic mixture (1:1 ratio of enantiomers) can be synthesized through a non-stereoselective route. One potential approach involves the ketalization of a suitable precursor followed by lactonization.

  • Enantiomerically Enriched Standards: These can be obtained through several methods:

    • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.[1][3]

    • Chiral Resolution: Separating the enantiomers of a racemic mixture. This can be achieved by preparative chiral HPLC or by enzymatic resolution, where an enzyme selectively reacts with one enantiomer.[4]

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for assessing the stereochemical purity of 1,4-Dioxaspiro[4.5]decan-2-one depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, chiral GC is often the preferred method due to its speed and high resolution.

  • For preparative-scale separation to isolate pure enantiomers, chiral HPLC is the method of choice.

  • For a rapid, non-separative determination of enantiomeric excess, especially when only small amounts of sample are available and chromatographic method development is to be avoided, NMR with a chiral shift reagent is a valuable alternative.

A thorough understanding of the principles, experimental parameters, and comparative performance of these techniques will empower researchers to confidently and accurately determine the stereochemical purity of 1,4-Dioxaspiro[4.5]decan-2-one, a crucial step in the journey of drug discovery and development.

References

  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(14), 2978–2983. Available at: [Link]

  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. Available at: [Link]

  • Zhang, X., et al. (2023). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis and Catalysis, 4(2), 143-162. Available at: [Link]

  • Churchill, J. L., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Journal of Chromatography B, 1217, 123624. Available at: [Link]

  • Wang, Y., et al. (2022). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 24(31), 5763–5768. Available at: [Link]

  • Cremers, J. G., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(12), 977-1004. Available at: [Link]

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  • Liu, R., & Buchwald, S. L. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 137(24), 7894–7899. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,4-Dioxaspiro[4.5]decan-2-one for Laboratory Professionals

In the fast-paced environment of research and drug development, the safe management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-Dioxaspiro[4.5]decan-2-one, a compound utilized in various synthetic applications. By integrating established safety protocols with an understanding of the compound's specific hazards, this document aims to be an essential resource for researchers, scientists, and all laboratory professionals.

Understanding the Hazard Profile of 1,4-Dioxaspiro[4.5]decan-2-one

Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is crucial. 1,4-Dioxaspiro[4.5]decan-2-one is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[1]

The primary risks associated with this compound are its irritant properties. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation of any vapors or aerosols.

Prerequisite Safety Measures and Personal Protective Equipment (PPE)

Prior to handling 1,4-Dioxaspiro[4.5]decan-2-one for disposal, ensure the following safety measures are in place:

  • Designated Waste Accumulation Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Engineering Controls: All transfers and preparations for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol for 1,4-Dioxaspiro[4.5]decan-2-one

The disposal of 1,4-Dioxaspiro[4.5]decan-2-one must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

The first critical step in hazardous waste management is proper characterization. 1,4-Dioxaspiro[4.5]decan-2-one is a non-halogenated organic compound. It should be segregated into a waste stream compatible with other non-halogenated organic solvents and solids.

Incompatible Materials: Avoid mixing this waste with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Reactive metals

Mixing with incompatible materials can lead to dangerous chemical reactions.[3]

Proper containerization is essential to prevent leaks and ensure safe transport.

  • Select an Appropriate Container: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or other suitable plastic. The container must have a secure, leak-proof screw-top cap.

  • Container Condition: Ensure the container is in good condition, free from cracks or any signs of degradation.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Accurate and clear labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.

The waste container must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "1,4-Dioxaspiro[4.5]decan-2-one "

  • The specific hazard characteristics: "Irritant "

  • The date of accumulation (the date the first drop of waste was added to the container).

  • Storage: The labeled waste container should be kept in your laboratory's designated Satellite Accumulation Area.[2] The container must be kept closed at all times except when adding waste.

  • Waste Pickup: Once the container is full or waste is no longer being generated, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Decision Workflow for Disposal

Caption: Disposal workflow for 1,4-Dioxaspiro[4.5]decan-2-one.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[4] For solid spills, carefully sweep the material to avoid creating dust.

  • Collect and Containerize: Carefully collect the absorbed or swept material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[5]

Laboratories are typically classified as hazardous waste generators and must adhere to specific regulations based on the quantity of waste they produce.[6] The procedures outlined in this guide are designed to be in compliance with RCRA standards for laboratory waste management.

Experimental Protocol: Disposal of Contaminated Materials

Any materials that come into contact with 1,4-Dioxaspiro[4.5]decan-2-one, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Clearly label the container as "Hazardous Waste - Contaminated Debris " and list "1,4-Dioxaspiro[4.5]decan-2-one " as the contaminant.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Empty Container Disposal: An empty container that held 1,4-Dioxaspiro[4.5]decan-2-one must be managed as hazardous waste unless it is "RCRA empty." For a non-acute hazardous waste, this means that all possible material has been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains. If the container is not "RCRA empty," it must be managed as hazardous waste.

Conclusion

The proper disposal of 1,4-Dioxaspiro[4.5]decan-2-one is a critical aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide, which are grounded in regulatory standards and a clear understanding of the compound's hazards, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific waste management plan and contact your EHS department with any questions.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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